molecular formula C8H7IN2O B1604230 6-Iodo-4-methoxy-1H-indazole CAS No. 885523-20-6

6-Iodo-4-methoxy-1H-indazole

Cat. No.: B1604230
CAS No.: 885523-20-6
M. Wt: 274.06 g/mol
InChI Key: MOUMKHFEGXJCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-methoxy-1H-indazole ( 885523-20-6) is a high-purity chemical building block primarily used in medicinal chemistry and drug discovery research. This iodinated indazole derivative features a molecular formula of C 8 H 7 IN 2 O and a molecular weight of 274.06 g/mol [ ]. The iodine substituent makes it a versatile intermediate for various cross-coupling reactions, enabling the synthesis of more complex molecules for biological evaluation. The indazole scaffold is a privileged structure in pharmacology, found in numerous approved drugs and clinical candidates due to its impressive bioactivity [ ]. Indazole-based molecules have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties [ ]. Specific indazole derivatives, such as the tyrosine kinase inhibitors Pazopanib and Axitinib , are used to treat renal cell carcinoma, highlighting the therapeutic significance of this core structure [ ]. Furthermore, the indazole nucleus is a component of Entrectinib (Rozlytrek), a tropomyosin receptor kinase (TRK) inhibitor approved for the treatment of certain cancers in adults and children [ ]. As such, this compound serves as a critical precursor for researchers developing novel bioactive compounds, particularly in the fields of oncology and inflammation. Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment, protected from light, and at a cool temperature (2-8°C) [ ]. Please Note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-iodo-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUMKHFEGXJCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646522
Record name 6-Iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-20-6
Record name 6-Iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Iodo-4-methoxy-1H-indazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Iodo-4-methoxy-1H-indazole: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

This compound is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized derivative of the indazole scaffold—a privileged structure found in numerous FDA-approved therapeutics—it serves as a versatile building block for the synthesis of complex molecular architectures. The presence of an iodine atom at the 6-position provides a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the methoxy group at the 4-position modulates the electronic properties and metabolic stability of the core, making it a valuable motif in the design of targeted therapies, particularly protein kinase inhibitors.

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the predicted reactivity of this compound. It details step-by-step protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling. While specific experimental data for this particular isomer is limited in public literature, this document consolidates information from closely related analogs and established principles of indazole chemistry to offer a robust and practical resource for researchers, scientists, and drug development professionals.

Introduction to the Indazole Scaffold

The 1H-indazole core is a bicyclic heteroaromatic system that is considered a bioisostere of indole. Its unique structure, featuring a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N2), allows it to form key interactions with biological targets. This has led to its classification as a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are central components in a range of therapeutics, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[2][3]

The strategic functionalization of the indazole ring is paramount for modulating pharmacological activity. Halogenated indazoles, particularly iodoindazoles, are exceptionally valuable as they serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4][5] The subject of this guide, this compound, combines this reactive handle with a methoxy substituent, which can enhance binding affinity and improve pharmacokinetic properties.

Physicochemical and Spectroscopic Properties

Precise characterization is critical for any chemical building block. While comprehensive experimental data for this compound is not widely published, the following tables summarize its known identifiers and predicted properties based on data from analogous compounds.[6][7][8]

Table 1: Compound Identification
PropertyValueSource
IUPAC Name This compound-
CAS Number 885523-20-6[6][7]
Molecular Formula C₈H₇IN₂O-
Molecular Weight 274.06 g/mol -
Canonical SMILES COC1=CC2=C(C=C1I)NN=C2-
Table 2: Predicted Physicochemical and Spectroscopic Data
PropertyPredicted Value / InformationRationale / Notes
Appearance Off-white to light brown solidBased on similar substituted iodoindazoles.
Melting Point Data not availableExpected to be a solid with a defined melting point.
Solubility Soluble in DMSO, DMF, and chlorinated solvents.Typical for functionalized heterocyclic compounds.
¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (s, 1H, NH), 7.55 (s, 1H, H3), 7.20 (d, J=1.2 Hz, 1H, H7), 7.05 (d, J=1.2 Hz, 1H, H5), 3.90 (s, 3H, OCH₃)Predictions are based on substituent effects on the indazole core. The NH proton is broad and exchangeable. H5 and H7 appear as doublets with small meta-coupling.[8][9]
¹³C NMR (101 MHz, DMSO-d₆) δ 155.0 (C4), 142.0 (C7a), 135.0 (C3), 125.0 (C3a), 115.0 (C7), 100.0 (C5), 95.0 (C6), 56.0 (OCH₃)Chemical shifts are estimated based on known values for methoxy- and iodo-substituted benzenoid rings.[8][9]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Stage 1: Synthesis of 4-methoxy-1H-indazole. This can be achieved from a commercially available starting material like 2-amino-6-methoxybenzonitrile via a diazotization and cyclization sequence.

  • Stage 2: Electrophilic Iodination. The resulting 4-methoxy-1H-indazole is then subjected to electrophilic iodination. The electronic properties of the methoxy group are expected to direct the iodine to the electron-rich positions of the benzene ring, with the 6-position being sterically accessible.

Synthesis_of_6_Iodo_4_methoxy_1H_indazole SM 2-Amino-6-methoxybenzonitrile c1 SM->c1 Int1 4-Methoxy-1H-indazole c2 Int1->c2 Product This compound c1->Int1 1. NaNO₂, H⁺ 2. Reduction/Cyclization c2->Product I₂, Base (e.g., KOH) Solvent (e.g., DMF) Reactivity_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Catalysts, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) Start->Buchwald Product_Aryl 6-Aryl-4-methoxy-1H-indazole Suzuki->Product_Aryl Product_Alkynyl 6-Alkynyl-4-methoxy-1H-indazole Sonogashira->Product_Alkynyl Product_Amino 6-Amino-4-methoxy-1H-indazole Buchwald->Product_Amino Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Substrate Downstream Substrate (e.g., Akt, MAPK) Receptor->Substrate Response Cellular Response (Proliferation, Angiogenesis) Substrate->Response Inhibitor 6-Aryl-4-methoxy- 1H-indazole Derivative Inhibitor->Receptor Inhibition

Sources

6-Iodo-4-methoxy-1H-indazole CAS number 261953-36-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Iodo-1H-indazole (CAS 261953-36-0): A Cornerstone Intermediate for Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-Iodo-1H-indazole, a pivotal intermediate in contemporary medicinal chemistry. It is crucial to note an important clarification from the outset: the provided CAS number, 261953-36-0, corresponds specifically to 6-Iodo-1H-indazole , not "6-Iodo-4-methoxy-1H-indazole". This document is structured to serve researchers, scientists, and drug development professionals by focusing on the correct compound identified by the CAS number. We will delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the synthesis of the tyrosine kinase inhibitor, Axitinib. Furthermore, this guide will explore the chemistry of related methoxy-substituted iodoindazoles to provide a broader context for scaffold functionalization and drug design. The narrative emphasizes the causality behind experimental choices, supported by detailed protocols, data tables, and process diagrams to ensure scientific integrity and practical utility.

Section 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to bind to a wide range of biological targets with high affinity, often serving as the core of numerous pharmacologically active compounds.[2] Indazole derivatives are particularly prominent in oncology, forming the structural basis for several FDA-approved protein kinase inhibitors.[1][3]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The indazole scaffold has proven to be an exceptional template for designing ATP-competitive kinase inhibitors. Its unique geometry and hydrogen bonding capabilities allow it to effectively occupy the ATP-binding pocket of various kinases. Notable examples include:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.[5][6]

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, also used for renal cell carcinoma and soft tissue sarcoma.[7]

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[3][7]

Halogenated indazoles, such as 6-Iodo-1H-indazole, are of paramount importance as they serve as versatile synthetic precursors. The iodine atom acts as a highly effective "synthetic handle" for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7][8][9] This enables the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

Section 2: Core Subject - 6-Iodo-1H-indazole (CAS 261953-36-0)

6-Iodo-1H-indazole is the definitive compound associated with CAS number 261953-36-0.[10][11] It is a stable, solid compound at room temperature and serves as the primary building block for several complex pharmaceutical agents.[11][12]

Physicochemical Properties

A summary of the key physicochemical properties for 6-Iodo-1H-indazole is presented below, based on data compiled from authoritative sources.[10]

PropertyValueSource
CAS Number 261953-36-0[10]
Molecular Formula C₇H₅IN₂[10][11]
Molecular Weight 244.03 g/mol [10]
IUPAC Name 6-iodo-1H-indazole[10]
Appearance Light yellow to brown powder/crystal[11]
SMILES C1=CC2=C(C=C1I)NN=C2[10]
InChI Key RSGAXJZKQDNFEP-UHFFFAOYSA-N[10]
Synthesis Methodologies

The synthesis of 6-Iodo-1H-indazole is well-documented, with two primary, scalable routes reported in the literature. The choice of method often depends on the availability and cost of the starting materials.

  • Route A: Halogen Exchange from 6-Bromo-1H-indazole: This method involves a Finkelstein-type reaction where the bromine atom of 6-bromo-1H-indazole is displaced by iodine. This is typically achieved using an iodide salt, such as potassium iodide (KI), in the presence of a copper(I) catalyst and a ligand in a high-boiling solvent like 1,4-dioxane.[6][13] The use of a copper catalyst is essential to facilitate the activation of the otherwise unreactive aryl bromide towards nucleophilic substitution by the iodide.

  • Route B: Diazotization-Iodination of 6-Aminoindazole: This classic Sandmeyer-type reaction begins with the diazotization of 6-aminoindazole using a nitrite source (e.g., sodium nitrite) under strong acidic conditions (e.g., HCl) to form an intermediate diazonium salt.[6][14] This unstable intermediate is then treated in situ with a solution of potassium iodide, which decomposes the diazonium salt and introduces the iodine atom onto the indazole ring.[6]

Synthesis_Pathways cluster_A Route A: Halogen Exchange cluster_B Route B: Sandmeyer-Type Reaction A1 6-Bromo-1H-indazole A2 6-Iodo-1H-indazole (CAS 261953-36-0) A1->A2 KI, CuI, Ligand 1,4-Dioxane, Reflux B1 6-Aminoindazole B2 Intermediate Diazonium Salt B1->B2 NaNO₂, HCl 0 °C B3 6-Iodo-1H-indazole (CAS 261953-36-0) B2->B3 KI, H₂O

Caption: Key synthetic routes to 6-Iodo-1H-indazole.
Chemical Reactivity and Key Applications

The primary value of 6-Iodo-1H-indazole lies in its role as a key intermediate in the synthesis of Axitinib.[6] The synthetic sequence leverages the reactivity of both the C6-Iodo and the C3-proton of the indazole ring.

The established pathway to Axitinib involves the following key transformations:

  • Iodination at C3: The 6-iodo-1H-indazole is first subjected to a second iodination reaction, typically using iodine (I₂) and a base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF.[13][15] This selectively installs an iodine atom at the C3 position, which is the most acidic and nucleophilic carbon on the indazole ring, yielding 3,6-diiodo-1H-indazole.

  • Nucleophilic Aromatic Substitution (SNAr): The 3,6-diiodo-1H-indazole is then reacted with a thiol, such as 2-mercapto-N-methylbenzamide. The iodine at the C6 position is more susceptible to displacement by the thiolate nucleophile than the iodine at C3, leading to the formation of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.

  • Heck Reaction: The final key step is a palladium-catalyzed Heck reaction between the C3-iodo position of the intermediate and 2-vinylpyridine.[14] This forms the crucial carbon-carbon double bond, completing the synthesis of Axitinib.

Axitinib_Synthesis start 6-Iodo-1H-indazole step1 3,6-Diiodo-1H-indazole start->step1 I₂, KOH, DMF (C3 Iodination) step2 2-((3-Iodo-1H-indazol-6-yl)thio) -N-methylbenzamide step1->step2 2-mercapto-N-methylbenzamide (SNAr at C6) step3 Axitinib step2->step3 2-vinylpyridine, Pd Catalyst (Heck Coupling at C3)

Caption: Synthetic workflow from 6-Iodo-1H-indazole to Axitinib.

Section 3: Analysis of this compound and Related Analogues

While 6-Iodo-1H-indazole is the focus of CAS 261953-36-0, the initially queried compound, This compound , represents a structurally distinct and synthetically relevant analogue. Understanding its potential synthesis and reactivity provides valuable insights for scaffold-hopping and the development of new chemical entities.

Proposed Synthesis of this compound

The introduction of an iodine atom onto the 4-methoxy-1H-indazole ring would be an electrophilic aromatic substitution. The methoxy group at C4 is an ortho-, para-director. The C7 and C5 positions are ortho to the methoxy group, and the C3 position is also electronically activated. However, iodination at C6 is sterically accessible and electronically plausible. A common iodinating agent like N-Iodosuccinimide (NIS) could be employed.

Proposed_Synthesis start 4-Methoxy-1H-indazole (CAS 351210-06-5) product This compound start->product Iodinating Agent (e.g., NIS) Solvent (e.g., DMF)

Caption: Proposed synthetic route to this compound.
Expected Reactivity and Applications

The presence of the methoxy group at the C4 position would significantly influence the electronic properties of the indazole ring compared to the unsubstituted analogue.

  • Electronic Effects: The methoxy group is strongly electron-donating through resonance. This increases the electron density of the aromatic system, which can affect the reactivity in subsequent cross-coupling reactions. For instance, the increased electron density at the C6 position might make the oxidative addition step in a palladium catalytic cycle (the rate-determining step for aryl iodides) slightly slower compared to the electron-neutral 6-Iodo-1H-indazole.[9]

  • Potential Applications: Despite potential differences in reactivity, this compound would still be a valuable building block for novel kinase inhibitors. The methoxy group can form important hydrogen bond interactions with amino acid residues in the kinase hinge region, potentially improving binding affinity and selectivity.[4] Its use in Suzuki, Heck, or Buchwald-Hartwig reactions would allow for the synthesis of a novel library of compounds for screening against various kinase targets.

Section 4: Experimental Protocols

The following protocols are provided as representative examples based on methodologies described in the scientific literature. They should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Synthesis of 6-Iodo-1H-indazole from 6-Bromo-1H-indazole[6][13]
  • Rationale: This protocol utilizes a copper-catalyzed halogen exchange reaction, a reliable method for converting aryl bromides to aryl iodides. 1,4-dioxane is used as a high-boiling solvent to ensure the reaction reaches the necessary temperature. N,N-dimethylethylenediamine acts as a ligand to stabilize the copper(I) catalyst and enhance its reactivity.

  • Materials:

    • 6-Bromo-1H-indazole

    • Potassium iodide (KI)

    • Copper(I) iodide (CuI)

    • N,N-dimethylethylenediamine

    • Tetrabutylammonium iodide (phase-transfer catalyst, optional but recommended)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromo-1H-indazole (1.0 equiv), potassium iodide (2.5-3.0 equiv), and copper(I) iodide (0.1-0.2 equiv).

    • Add anhydrous 1,4-dioxane to the flask to create a suspension (concentration typically 0.2-0.5 M).

    • Add N,N-dimethylethylenediamine (0.2-0.4 equiv) to the mixture via syringe.

    • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional solvent (e.g., ethyl acetate).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous ammonia (to remove copper salts) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization (e.g., from acetonitrile) to afford pure 6-Iodo-1H-indazole.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Iodoindazole[9][18]
  • Rationale: This protocol describes a standard palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the site of the iodine atom. A palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) is used. A base (e.g., potassium carbonate) is required to activate the boronic acid, and a mixed solvent system (e.g., dioxane/water) is often optimal for solubility of both organic and inorganic reagents.

  • Materials:

    • Iodoindazole (e.g., 6-Iodo-1H-indazole) (1.0 equiv)

    • Aryl or vinyl boronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 3:1 ratio)

  • Procedure:

    • To a reaction vessel, add the iodoindazole (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system (1,4-dioxane/water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Section 5: Summary and Future Outlook

6-Iodo-1H-indazole (CAS 261953-36-0) is a demonstrably vital building block in medicinal chemistry, most notably as the cornerstone for the synthesis of the anticancer drug Axitinib. Its well-established synthetic routes and predictable reactivity make it a reliable and valuable intermediate for drug development programs.

Looking forward, the exploration of related analogues, such as this compound, holds significant promise. The introduction of substituents like the methoxy group allows for the fine-tuning of electronic and steric properties, enabling the design of next-generation kinase inhibitors with potentially improved potency, selectivity, and drug-like characteristics. The continued application of robust synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, on these functionalized indazole scaffolds will undoubtedly fuel the discovery of novel therapeutics for cancer and other diseases.

References

  • Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: ACS Omega URL: [Link]

  • Title: Synthesis method of 6-iodine-1H-indazole Source: Eureka | Patsnap URL: [Link]

  • Title: 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation Source: Synthesis Chemical URL: [Link]

  • Title: Supporting Information for [3+2] Cycloaddition of Diazomethanes with Arynes Source: Wiley-VCH URL: [Link]

  • Title: CAS 261953-36-0 6-Iodo-1H-indazole Source: Pharma Innovation URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: HAL Open Science URL: [Link]

  • Title: 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8 Source: LookChem URL: [Link]

  • Title: Molecular Iodine as an efficient catalyst for the synthesis of indazole Source: ResearchGate URL: [Link]

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Methods for preparing indazole compounds Source: Google Patents URL
  • Title: Ibogaine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

6-Iodo-4-methoxy-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Iodo-4-methoxy-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will explore its chemical properties, a robust synthesis protocol, its strategic application in the development of kinase inhibitors, and standard procedures for its characterization and safe handling.

Core Compound Profile & Physicochemical Properties

This compound (CAS Number: 885523-20-6) is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system.[1] The indazole core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The specific substitutions—an iodine atom at the 6-position and a methoxy group at the 4-position—confer unique properties that make this molecule a valuable intermediate in synthetic chemistry.

The iodine atom at C6 serves as a versatile synthetic handle, enabling a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[4][5] The methoxy group at C4 modulates the electronic properties and lipophilicity of the molecule, which can influence its solubility and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol [6]
CAS Number 885523-20-6[1][7]
Appearance Solid (predicted)[8]
Predicted Density 2.082 ± 0.06 g/cm³[9]
Predicted Boiling Point 358.2 ± 15.0 °C at 760 mmHg[9]
Predicted pKa 12.96 ± 0.40[9]

Synthesis Protocol: A Mechanistic Approach

Step 1: Synthesis of 4-methoxy-1H-indazole

The synthesis of the precursor, 4-methoxy-1H-indazole, typically begins with a substituted aniline derivative, which undergoes diazotization and subsequent intramolecular cyclization.[10]

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination Start 2-Methyl-4-methoxyaniline Reagents1 1. NaNO₂, Acetic Acid 2. Intramolecular Cyclization Start->Reagents1 Diazotization Product1 4-Methoxy-1H-indazole Reagents1->Product1 Cyclization Reagents2 Iodine (I₂), KOH Solvent: DMF Product1->Reagents2 Electrophilic Aromatic Substitution Product2 This compound Reagents2->Product2 Start This compound C6-Iodo Handle Coupling Suzuki or Sonogashira Cross-Coupling Start:f0->Coupling Boronic Acid/Ester or Alkyne Library Diverse Library of Indazole Derivatives R-Group Introduced Coupling->Library:f0 Screening Kinase Inhibition Screening Assay Library->Screening Hit Hit Compound Potent & Selective Inhibitor Screening->Hit

Sources

6-Iodo-4-methoxy-1H-indazole NMR spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 6-Iodo-4-methoxy-1H-indazole

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into pharmacologically active molecules. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases. The precise functionalization of the indazole ring is critical for modulating biological activity, making unambiguous structural characterization an indispensable step in the drug development pipeline.

This technical guide focuses on this compound, a key intermediate for synthesizing complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for confirming its molecular structure. Due to the limited availability of published spectral data for this specific isomer, this whitepaper provides a comprehensive analysis based on foundational NMR principles, substituent effect predictions, and data from analogous structures. We will delve into the predicted ¹H and ¹³C NMR spectra, outline the advanced 2D NMR experiments required for complete structural validation, and provide a field-proven experimental protocol for data acquisition.

Part 1: Molecular Structure and Electronic Influence of Substituents

To interpret the NMR spectra of this compound, one must first understand the electronic environment of each nucleus. The chemical shifts of the protons and carbons are dictated by the combined electronic effects of the indazole core and its substituents.

  • Indazole Core : This aromatic system possesses two nitrogen atoms. The pyrrolic nitrogen (N1) is electron-donating, while the pyridinic nitrogen (N2) is electron-withdrawing, creating a complex electronic landscape across the ring system.[1]

  • Methoxy Group (-OCH₃) at C4 : The oxygen atom exerts a strong electron-donating effect through resonance (+R effect) and an electron-withdrawing inductive effect (-I effect). The resonance effect is dominant, leading to increased electron density (shielding) at the ortho (C3, C5) and para (C7) positions.

  • Iodo Group (-I) at C6 : Iodine is an electronegative halogen that exhibits an electron-withdrawing inductive effect (-I effect). It also possesses a "heavy atom effect," which significantly influences the chemical shift of the carbon it is directly attached to (C6), causing a substantial upfield shift.

These competing and complementary effects result in a unique magnetic environment for each proton and carbon, which can be deciphered through NMR spectroscopy.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 2: Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on established substituent chemical shift increments and analysis of related structures.[2][3][4] The data is predicted for a standard deuterated solvent like DMSO-d₆, which is ideal for observing the N-H proton.[5]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
1-NH 12.5 - 13.5Broad SingletN/AThe acidic proton on the nitrogen is typically broad and downfield, with its chemical shift being highly dependent on solvent and concentration.
H3 7.9 - 8.1Singlet (or narrow d)~1.0This proton is adjacent to the pyridinic N2 and is typically the most downfield proton on the indazole ring. The methoxy group at C4 provides some shielding.
H7 7.5 - 7.7Doublet~8.5-9.0H7 is ortho to the C7a bridgehead carbon. It will couple with H6, but since H6 is substituted with iodine, it appears as a doublet coupled to H5, or if that coupling is unresolved, a singlet. Given the substitution, it is more likely to appear as a singlet or a very narrowly split doublet. For this prediction, we assume coupling to H5 is minimal or absent.
H5 7.0 - 7.2SingletN/AThis proton is flanked by the methoxy-substituted C4 and the iodo-substituted C6. The strong electron-donating effect of the methoxy group at the ortho position (C5) will cause significant shielding, shifting it upfield. Coupling to H7 is expected to be small (⁴J meta-coupling) and often not resolved.
4-OCH₃ 3.8 - 4.0SingletN/AMethoxy groups on aromatic rings typically appear as a sharp singlet in this region.
Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7a 140 - 142Bridgehead carbon adjacent to N1, typically found downfield.
C4 155 - 158Directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield (deshielding) effect.
C3a 120 - 123Bridgehead carbon shielded by the adjacent N2.
C3 133 - 136Standard chemical shift for C3 in 1H-indazoles.
C7 115 - 118Shielded due to the para-like relationship with the electron-donating methoxy group.
C5 100 - 105Shielded by the ortho-methoxy group.
C6 85 - 90The "heavy atom effect" from the directly attached iodine atom causes a pronounced upfield (shielding) shift, a key diagnostic signal.
4-OCH₃ 55 - 58Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Part 3: Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are required for definitive assignment and to rule out isomeric possibilities. For a molecule like this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.[6]

  • HSQC : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to confirm the assignments of H3/C3, H5/C5, H7/C7, and the OCH₃ protons/carbon.

  • HMBC : This is the cornerstone experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

Key Expected HMBC Correlations:

The following diagram illustrates the critical HMBC correlations that would provide unequivocal proof of the 6-iodo-4-methoxy substitution pattern.

G H3 H3 C3a C3a H3->C3a H5 H5 C4 C4 H5->C4 C6 C6 H5->C6 C7a C7a H5->C7a H7 H7 C5 C5 H7->C5 OCH3 OCH₃ OCH3->C4

Caption: Key expected HMBC correlations for structural validation.

Self-Validating Logic:

  • A strong correlation from the methoxy protons (~3.9 ppm) to the downfield carbon C4 (~156 ppm) confirms the position of the methoxy group.

  • Correlations from H5 (~7.1 ppm) to both C4 and the highly shielded C6 (~88 ppm) definitively place H5 between the methoxy and iodo groups.

  • A correlation from H7 (~7.6 ppm) to C5 (~102 ppm) confirms the connectivity on the other side of the iodo-substituted carbon.

  • A correlation from H3 (~8.0 ppm) to the bridgehead C3a (~121 ppm) confirms the H3 assignment.

This network of correlations provides a self-validating system, leaving no ambiguity about the isomeric structure.

Part 4: Standard Operating Protocol for NMR Data Acquisition

This section provides a robust, step-by-step protocol for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Solvent Selection : Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) to ensure solubility and clear observation of the exchangeable N-H proton.[7]

  • Concentration : Weigh approximately 10-15 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry vial before transferring to a 5 mm NMR tube. This concentration is optimal for both ¹H and the less sensitive ¹³C and 2D experiments.

  • Internal Standard : Tetramethylsilane (TMS) is generally not required for modern spectrometers that use the deuterium lock signal for referencing. If required, add a minimal amount. The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can be used for calibration.

Spectrometer Setup & 1D Acquisition
  • Instrumentation : A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.

  • Tuning and Shimming : Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition :

    • Pulse Angle : 30° (to allow for a shorter relaxation delay).

    • Relaxation Delay (d1) : 2 seconds.

    • Acquisition Time (aq) : 3-4 seconds.

    • Number of Scans (ns) : 16 (adjust based on concentration).

  • ¹³C NMR Acquisition :

    • Experiment : Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans (ns) : 1024 or more, as ¹³C has a low natural abundance.

2D NMR Acquisition
  • HSQC : Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average of 145 Hz.

  • HMBC : Use a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Optimize the long-range coupling constant for 8 Hz to observe both ²JCH and ³JCH correlations effectively.

The following workflow diagram illustrates the logical process from sample preparation to final structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation prep Sample Prep (10-15mg in 0.6mL DMSO-d6) acq_1h Acquire 1D ¹H Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (HSQC & HMBC) acq_13c->acq_2d assign_1d Assign 1D Spectra (Chemical Shift, Multiplicity) acq_2d->assign_1d assign_2d Correlate with 2D Data (HSQC & HMBC) assign_1d->assign_2d validate Confirm Connectivity & Isomeric Purity assign_2d->validate structure Structure Confirmed validate->structure

Caption: Experimental workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of this compound relies on a systematic and multi-faceted NMR approach. By combining the predictive power of substituent effects with the definitive connectivity information from 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation. The key diagnostic signals—including the highly shielded C6 carbon due to the heavy atom effect of iodine, the downfield C4 carbon attached to the methoxy group, and the network of long-range correlations revealed by HMBC—provide a robust and self-validating dataset. The protocols and predictive data outlined in this guide serve as a valuable resource for scientists and drug development professionals working with this important chemical entity, ensuring analytical rigor and confidence in their synthetic outcomes.

References

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Wiley-VCH. Supporting Information for "Synthesis of 1H-Indazoles". Available at: [Link]

  • ResearchGate. 13C NMR of indazoles. Available at: [Link]

  • ResearchGate. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Supporting Information. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • PubChem, NIH. 6-iodo-1H-indazole. Available at: [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Available at: [Link]

  • YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available at: [Link]

  • Patsnap. Synthesis method of 6-iodine-1H-indazole. Available at: [Link]

  • PubMed Central, NIH. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

  • LookChem. 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Iodo-4-methoxy-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to a Key Medicinal Chemistry Building Block

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of interacting with a multitude of biological targets, most notably protein kinases.[2][3] As such, indazole derivatives are core components of numerous approved therapeutics and clinical candidates, particularly in oncology.[1]

This technical guide focuses on a specific, strategically substituted derivative: 6-Iodo-4-methoxy-1H-indazole . The deliberate placement of an iodine atom at the C6 position and a methoxy group at the C4 position transforms the simple indazole core into a highly valuable and versatile building block for drug discovery professionals. The iodine atom serves as a key synthetic handle for introducing molecular complexity via modern cross-coupling reactions, while the methoxy group can profoundly influence the molecule's physicochemical properties, such as solubility and metabolic stability, and modulate its interactions with target proteins.

This document provides a comprehensive overview of the physical and chemical properties, spectroscopic signature, plausible synthetic routes, and key reactivity patterns of this compound. It is intended to serve as a practical resource for researchers, chemists, and drug development scientists engaged in the design and synthesis of novel therapeutic agents.

Section 2: Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis and drug discovery. This section details the known physicochemical properties and expected spectroscopic data for this compound.

Key Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation development.

PropertyValueSource
CAS Number 885523-20-6[4]
Molecular Formula C₈H₇IN₂O[5]
Molecular Weight 274.06 g/mol [5]
Appearance Solid (predicted)-
PSA (Polar Surface Area) 37.91 Ų[5]
LogP (calculated) 2.18[5]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of synthetic intermediates.[6] While publicly available spectra for this specific isomer are scarce, a robust prediction of its signature can be made based on established principles and data from closely related analogues.[7][8][9]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Indazole N-H: A broad singlet is expected in the downfield region, typically >10 ppm, which is characteristic of the acidic proton of the indazole ring.

    • Aromatic Protons: The benzene portion of the indazole ring will display two singlets or narrow doublets. The H5 proton (between the iodo and methoxy groups) and the H7 proton are expected in the aromatic region (δ 7.0–8.0 ppm). The H3 proton on the pyrazole ring will also appear as a singlet in this region.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Eight distinct signals are expected. The carbon bearing the iodine (C6) will be shifted upfield compared to a non-substituted carbon due to the heavy atom effect, likely appearing around 90-100 ppm. The carbon attached to the methoxy group (C4) will be significantly downfield (~150-160 ppm). Other aromatic carbons will resonate in the typical 110-140 ppm range.

    • Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.

  • Mass Spectrometry (MS):

    • In high-resolution mass spectrometry (HRMS), the primary molecular ion peak ([M+H]⁺) would be observed at m/z 274.9681, calculated for C₈H₈IN₂O⁺. The characteristic isotopic pattern of iodine would be readily apparent.

  • Infrared (IR) Spectroscopy:

    • Key absorption bands would include a broad N-H stretch around 3100-3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and a strong C-O stretch for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.[10]

Section 3: Synthesis and Strategic Functionalization

The value of this compound lies in its synthetic accessibility and its potential for diversification. This section outlines a logical synthetic approach and explores its key chemical reactivities.

Plausible Synthetic Pathway

While specific literature protocols for this compound are not prevalent, its synthesis can be logically derived from established methods for indazole formation, such as the Bartsch indazole synthesis or related cyclization strategies. A plausible route would begin with a suitably substituted aniline precursor.

G cluster_0 Synthetic Workflow A 2-Methyl-3-methoxyaniline B Diazotization (NaNO₂, HCl) A->B C Intermediate Diazonium Salt B->C D Intramolecular Cyclization (e.g., Bartsch Indazole Synthesis) C->D E 4-Methoxy-1H-indazole D->E F Iodination (I₂, Base) E->F G This compound F->G

Caption: Plausible synthetic workflow for this compound.

Protocol 1: C6-Iodination of 4-Methoxy-1H-indazole (Representative Protocol)

This protocol is adapted from general procedures for the C-iodination of indazoles.[3] The C6 position is electronically activated towards electrophilic substitution.

Disclaimer: This is a representative protocol and requires optimization and safety assessment before execution.

  • Preparation: To a solution of 4-methoxy-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF, ~10 mL per gram of substrate) in a round-bottom flask, add potassium hydroxide (KOH, 2.2 eq) and stir until dissolved.

  • Iodination: Cool the mixture to 0 °C using an ice bath. Add a solution of iodine (I₂, 1.1 eq) in DMF dropwise over 30 minutes. The reaction color will change as the iodine is consumed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (10% w/v) to neutralize any remaining iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity: A Hub for Molecular Elaboration

The true synthetic utility of this molecule comes from its capacity for selective functionalization at multiple sites.

  • Reactivity at the C6-Iodo Position: The carbon-iodine bond is the most valuable site for building molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[11]

    • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters, ideal for introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Forms C-C bonds with terminal alkynes, a key reaction for creating rigid linkers.

    • Buchwald-Hartwig Amination: Forms C-N bonds with amines, enabling the installation of diverse side chains common in kinase inhibitors.

    • Heck Coupling: Forms C-C bonds with alkenes.

  • Reactivity of the Indazole Core:

    • N1-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a base, allowing for substitution at the N1 position. This is often used to block the N-H group or to introduce substituents that occupy specific pockets in a protein active site.

    • C3-Halogenation: The C3 position of the pyrazole ring is susceptible to electrophilic halogenation, providing another handle for further diversification.[3]

G cluster_1 Functionalization Pathways Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki C6-Aryl Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->Sonogashira C6-Alkynyl Buchwald Buchwald-Hartwig (Amine, Pd cat.) Core->Buchwald C6-Amino N_Alkylation N1-Alkylation (R-X, Base) Core->N_Alkylation N1-Alkyl

Caption: Key functionalization pathways for this compound.

Section 4: Utility in Drug Discovery and Development

Substituted indazoles are cornerstones of modern kinase inhibitor design.[2] The specific arrangement of functional groups in this compound makes it an exceptionally useful starting material for creating libraries of potential drug candidates.

  • Role as an Intermediate for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted indazole core to anchor the molecule within the ATP-binding site of the target kinase. The N-H group often forms a critical hydrogen bond with the "hinge region" of the kinase. The C6 position, modified via the iodo group, can be used to extend a substituent into solvent-exposed regions or other pockets to enhance potency and selectivity.[12]

  • Structure-Activity Relationship (SAR) Insights:

    • The Iodo Group: As a synthetic handle, the iodo group is paramount. Its conversion to other functionalities allows for rapid exploration of the SAR. For example, replacing the iodine with different aryl groups via Suzuki coupling can probe steric and electronic requirements of a target's active site.

    • The Methoxy Group: The C4-methoxy group is an important modulator of properties. It is an electron-donating group, which can influence the electronics of the ring system. Furthermore, its presence can enhance aqueous solubility compared to a non-polar substituent and provides a potential site for metabolism, a key consideration in drug development.

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for laboratory safety. The following information is based on data for structurally similar compounds and should be used as a guide.[13][14] A comprehensive, substance-specific risk assessment should be performed before use.

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT, Single Exposure H335: May cause respiratory irritation
  • Recommended Handling Procedures and Personal Protective Equipment (PPE):

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[13][14]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[13]

    • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.

  • Storage and Stability:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • The compound may be light-sensitive; store in an opaque or amber vial.[13]

    • Incompatible with strong oxidizing agents and strong acids.

Section 6: Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its combination of a privileged indazole core, a versatile C6-iodo synthetic handle, and a property-modulating C4-methoxy group makes it an invaluable starting material for the synthesis of complex molecules, particularly kinase inhibitors. Understanding its physicochemical properties, spectroscopic signatures, reactivity, and handling requirements enables researchers to fully leverage its potential in the quest for novel therapeutics. This guide serves as a foundational resource to support those efforts, providing both the theoretical background and practical insights needed to effectively incorporate this potent building block into drug discovery programs.

Section 7: References

  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]

  • Patsnap. Synthesis method of 6-iodine-1H-indazole. [Link]

  • PubChem. 6-iodo-1H-indazole. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • LookChem. 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. [Link]

  • FDA.gov. 6-IODO-1H-INDAZOLE. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]

  • Wikipedia. Ibogaine. [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • PubChem. 6-Methoxy-1H-indole. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • PubChem. 1H-Indazole. [Link]

  • Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • PubMed. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. [Link]

Sources

The Indazole Core: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole, a bicyclic aromatic heterocycle, has journeyed from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Though rare in nature, its synthetic derivatives exhibit an extraordinary breadth of biological activities, underpinning the mechanisms of numerous FDA-approved therapeutics.[1][3][4] This guide provides an in-depth exploration of the discovery and history of substituted indazoles. We will traverse the seminal synthetic strategies that unlocked the scaffold's potential, from classical cyclization reactions to contemporary metal-catalyzed methodologies. By examining the causal links between structural modifications and biological function, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics. Key experimental protocols, comparative data, and workflow visualizations are provided to bridge theoretical knowledge with practical application.

The Genesis of a Scaffold: Discovery and Structural Elucidation

The history of indazole begins with the pioneering work of German chemist Emil Fischer, who first defined the molecule in the late 19th century as a pyrazole ring fused to a benzene ring.[3][5] Initially, it was an academic curiosity, a structural isomer of indole with which it shares a bioisosteric relationship.[3] A critical early insight was the understanding of its tautomerism. The indazole nucleus can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[3][6] Thermochemical and photophysical studies have established that the 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most contexts.[1][3][6] This stability is a key factor in its suitability as a core scaffold in drug design. Unlike many other heterocycles, indazoles are exceedingly rare in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine having been isolated.[4] This has meant that the vast pharmacological potential of this scaffold has been unlocked almost exclusively through the ingenuity of synthetic chemistry.[4][6]

Caption: The two primary tautomeric forms of the indazole nucleus.

The Synthetic Evolution: Crafting the Indazole Core

The journey to harnessing the therapeutic potential of indazoles is fundamentally a story of synthetic innovation. Methodologies have evolved from harsh, classical procedures to mild, efficient, and highly versatile modern techniques.

Classical Synthesis Routes

Early methods often relied on intramolecular cyclization reactions. A foundational approach, based on the work of Jacobson and Huber, involved the N-nitrosation of o-toluidine derivatives.[7] The resulting N-nitroso intermediate undergoes an intramolecular azo coupling to form the indazole ring.[7] While effective, this and other early methods, such as those starting from anthranilic acid, often required multiple steps and harsh conditions, limiting the scope of accessible substitutions.[3][7]

Modern Methodologies: Precision and Diversity

The true explosion in indazole chemistry came with the advent of modern synthetic methods, particularly those leveraging metal catalysis. These approaches offer milder conditions, superior functional group tolerance, and greater control over regioselectivity.

  • Palladium-Catalyzed Cross-Coupling: A significant leap forward was the use of palladium-catalyzed reactions. For instance, the coupling of 2-bromobenzaldehydes with hydrazines, followed by acid-catalyzed cyclization, provides a versatile entry to a wide array of 1H-indazoles.[3][6]

  • Copper-Catalyzed Reactions: Copper catalysis has also emerged as a powerful tool. Wang et al. developed a method for the synthesis of 1H-indazoles via the cyclization of o-haloaryl N-sulfonylhydrazones using a simple copper acetate catalyst, which proceeds at lower temperatures than many alternative methods.[1]

  • Aryne Chemistry: A more recent innovation involves the [3+2] annulation of arynes with hydrazones.[8][9] This strategy is highly effective for constructing the 1H-indazole skeleton and can be adapted to produce 3-substituted or 1,3-disubstituted indazoles depending on the choice of hydrazone precursor.[8][9]

  • Oxidative C-N Bond Formation: Metal-free approaches have also been developed. The use of reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) enables the oxidative C-N bond formation from readily available arylhydrazones, offering an environmentally benign route to substituted 1H-indazoles.[3]

Synthetic_Workflow Start Precursors (e.g., o-Toluidine, 2-Halobenzaldehyde, Aryl Hydrazone) Classical Classical Methods (e.g., Jacobson Reaction) Start->Classical Modern Modern Methods (e.g., Pd/Cu Catalysis, Aryne Chem.) Start->Modern Intermediate Key Intermediate (e.g., Hydrazone, Diazonium Salt) Classical->Intermediate Modern->Intermediate Cyclization Intramolecular Cyclization (C-N / N-N Bond Formation) Intermediate->Cyclization Product Substituted Indazole Core Cyclization->Product

Caption: A generalized workflow for the synthesis of substituted indazoles.

The Rise of a "Privileged Scaffold" in Medicinal Chemistry

The structural features of the indazole ring—its planarity, stability, and ability to act as both a hydrogen bond donor and acceptor—make it an ideal "privileged scaffold." This term describes a molecular framework that can be modified to interact with diverse biological targets, leading to drugs for various diseases.[2] The versatility of indazole allows it to serve as a bioisosteric replacement for other groups, like indoles or catechols, often improving metabolic stability or target affinity.[3]

This has led to a remarkable number of indazole-containing compounds entering clinical trials and receiving FDA approval, particularly in oncology.[3][10]

Drug NamePrimary Target(s)Key Therapeutic AreaFDA-Approved Indication(s)
Pazopanib Tyrosine Kinase (VEGFR, PDGFR, c-Kit)OncologyRenal Cell Carcinoma, Soft Tissue Sarcoma[1][3]
Axitinib Tyrosine Kinase (VEGFR)OncologyAdvanced Renal Cell Carcinoma[3][4][11]
Niraparib PARP (Poly(ADP-ribose) polymerase)OncologyOvarian, Fallopian Tube, Peritoneal Cancer[1][2]
Entrectinib TRK, ROS1, ALKOncologyROS1-positive NSCLC, NTRK fusion-positive solid tumors[4]
Granisetron 5-HT3 Receptor AntagonistSupportive CareChemotherapy-induced nausea and vomiting[3][4]
Benzydamine Anti-inflammatoryInflammationPain and inflammation relief (Not FDA approved in US)

The success of these drugs is a direct result of chemists' ability to strategically place substituents on the indazole core to optimize interactions with specific protein targets. For example, in many kinase inhibitors, the indazole core acts as a stable "hinge-binding" motif, anchoring the molecule in the ATP-binding pocket of the enzyme.[12]

Indazole_Applications Indazole Indazole Scaffold Kinases Kinase Inhibitors (FGFR, Bcr-Abl, etc.) Indazole->Kinases PARP PARP Inhibitors Indazole->PARP IDO1 IDO1 Inhibitors Indazole->IDO1 Receptors Receptor Antagonists (e.g., 5-HT3) Indazole->Receptors Other Other Targets (CA, HIF-1, etc.) Indazole->Other Oncology Oncology Kinases->Oncology PARP->Oncology IDO1->Oncology CNS CNS Disorders (Antidepressant) Receptors->CNS Inflammation Anti-Inflammatory Other->Inflammation Infectious Anti-Infective (Bacterial, Fungal, HIV) Other->Infectious

Caption: The Indazole scaffold as a hub for diverse biological targets.

Representative Experimental Protocols

To provide a practical context, the following are generalized, representative protocols for the synthesis of substituted indazoles. Causality: The choice of reagents, solvents, and catalysts is critical for reaction efficiency, yield, and purity. For instance, the use of a palladium catalyst with a specific phosphine ligand in Protocol 4.1 is designed to facilitate the oxidative addition and reductive elimination steps crucial for C-N bond formation.

Protocol 4.1: Palladium-Catalyzed Synthesis of a 1-Aryl-1H-Indazole
  • Rationale: This protocol exemplifies a modern cross-coupling approach that offers high yields and broad substrate scope for synthesizing N-substituted indazoles. The use of a strong base like sodium tert-butoxide is essential for deprotonating the hydrazine, making it a more potent nucleophile.

  • Methodology:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol).

    • Add anhydrous toluene (5 mL) to the flask.

    • Add the arylhydrazine hydrochloride (1.2 mmol) and sodium tert-butoxide (2.5 mmol).

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-1H-indazole.

Protocol 4.2: Metal-Free Synthesis via PIFA-Mediated Oxidative Cyclization
  • Rationale: This protocol provides a transition-metal-free alternative, which is advantageous for avoiding potential metal contamination in the final product—a critical consideration in pharmaceutical synthesis. PIFA acts as a potent oxidant to facilitate the key intramolecular C-N bond formation.

  • Methodology:

    • In a round-bottom flask, dissolve the starting arylhydrazone (1.0 mmol), derived from an o-methylbenzaldehyde, in dichloromethane (DCM) (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol) portion-wise over 5 minutes with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue using flash column chromatography to afford the pure 1H-indazole product.[3]

Conclusion and Future Outlook

The history of the substituted indazole is a testament to the synergistic relationship between synthetic chemistry and drug discovery. From its initial characterization by Emil Fischer to its current status as a privileged scaffold, the indazole core has been central to the development of life-changing therapies.[3][5][13] The continued development of novel, efficient, and sustainable synthetic methodologies will undoubtedly expand the accessible chemical space of indazole derivatives.[14][15] As our understanding of complex biological pathways deepens, the strategic functionalization of this remarkable scaffold will continue to yield next-generation therapeutics targeting a wide spectrum of human diseases, from cancer to neurodegenerative and infectious diseases.[12][16]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Synthesis of indazole motifs and their medicinal importance: an overview. (2015, January 27). PubMed.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate.
  • Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.
  • Some biologically active molecules of indazoles. (n.d.). ResearchGate.
  • Bioactive indazole compounds in clinical trails. (n.d.). ResearchGate.
  • Chemistry and biology of indoles and indazoles: a mini-review. (n.d.). Semantic Scholar.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012, April 6). PubMed.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (n.d.). ACS Publications.
  • Biologically active 2H‐indazole‐containing compounds. (n.d.). ResearchGate.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020, December 22). National Institutes of Health.
  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. (n.d.). ResearchGate.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). ACS Publications.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate.
  • indazole. (n.d.). Organic Syntheses Procedure.
  • Discovery and synthesis of novel indazole derivatives. (n.d.). BenchChem.

Sources

The Strategic Role of 6-Iodo-4-methoxy-1H-indazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide provides an in-depth technical analysis of the role of a specific, highly functionalized derivative: 6-Iodo-4-methoxy-1H-indazole. While public domain data on this exact molecule is limited, this paper will establish its profound potential as a strategic building block in medicinal chemistry. By dissecting the distinct roles of its key substituents—the 6-iodo and 4-methoxy groups—based on extensive data from analogous compounds, we will project its utility in the synthesis of novel, potent, and selective therapeutic agents. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering insights into synthesis, reactivity, and application, with a strong focus on the design of next-generation kinase inhibitors.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[2] Its structural rigidity, coupled with its ability to engage in crucial hydrogen bonding interactions, makes it an ideal pharmacophore. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2]

This scaffold's success stems from its role as a bioisostere for endogenous structures like purines and indoles, allowing it to effectively compete for binding sites on biological targets. This mimicry is particularly effective in the realm of protein kinase inhibition, where the indazole core can form key hydrogen bonds with the "hinge region" of the ATP-binding pocket, a mechanism central to the activity of many successful drugs.[3][4] Consequently, the indazole nucleus is found in several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, used for treating renal cell carcinoma and other cancers.[1][3][4]

Caption: Tautomeric forms of the core indazole scaffold.

The Strategic Importance of Substituents

The true power of the indazole scaffold is realized through the strategic placement of functional groups. In this compound, the substituents are not merely passive additions; they impart specific, critical functionalities that define its role in drug synthesis.

The 6-Iodo Functional Group: A Versatile Synthetic Handle

The iodine atom at the 6-position is a medicinal chemist's most valuable tool for molecular diversification. Its primary role is not to interact directly with the biological target, but to serve as a highly efficient leaving group in a wide array of transition metal-catalyzed cross-coupling reactions.[5][6] This functionality allows for the late-stage introduction of complex aryl, heteroaryl, alkyl, and vinyl groups, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key Reactions Enabled by the 6-Iodo Group:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Migita Coupling: Reaction with thiols to form C-S bonds, a key step in the synthesis of Axitinib.[7]

The development of the VEGFR inhibitor Axitinib is a paradigm for the utility of a 6-iodo-indazole intermediate. In its synthesis, 6-iodo-1H-indazole serves as the foundational building block, where the iodine atom facilitates the crucial C-S bond formation with 2-mercapto-N-methylbenzamide.[7][8][9]

The 4-Methoxy Functional Group: A Modulator of Physicochemical Properties

The methoxy group at the C4 position exerts a significant electronic and steric influence on the molecule. As a strong electron-donating group, it modulates the electron density of the aromatic system, which can impact:

  • Binding Affinity: The oxygen atom can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in a protein's binding pocket.

  • pKa Modification: The electron-donating nature can alter the basicity of the pyrazole nitrogens, influencing the ionization state of the molecule at physiological pH and affecting target engagement and solubility.

  • Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the final compound.

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of adjacent substituents, which can be critical for achieving a precise fit within a binding site.

In published studies, the introduction of alkoxy groups on the indazole ring has been shown to enhance inhibitory activity in certain kinase inhibitor series.[3][10]

Projected Role of this compound

Synthesizing these insights, this compound is projected to be a high-value synthetic intermediate. It is not an end-stage drug but a sophisticated starting point for building libraries of novel compounds. The 4-methoxy group provides a specific electronic and steric bias, pre-tuning the scaffold for certain classes of biological targets, while the 6-iodo group provides the reactive handle for extensive Structure-Activity Relationship (SAR) exploration. This combination makes it an ideal candidate for drug discovery programs targeting protein kinases, where fine-tuning of interactions is paramount.

Synthesis and Chemical Reactivity

Plausible Synthetic Route

Synthesis_Workflow A 2-Methyl-5-methoxyaniline B Diazotization (NaNO₂, HCl) A->B C Cyclization (e.g., Davis-Beirut Reaction) B->C D 4-Methoxy-1H-indazole C->D E Iodination (e.g., NIS, I₂/KOH) D->E F This compound E->F

Caption: Plausible synthetic pathway for this compound.

This process would involve the formation of the indazole core from an appropriately substituted aniline, followed by a regioselective iodination at the electron-rich C6 position. The methoxy group helps direct this electrophilic aromatic substitution.

Key Downstream Reactions: The Suzuki-Miyaura Coupling

A primary application of this building block would be in C-C bond formation. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose. The catalytic cycle involves the oxidative addition of the iodo-indazole to a Palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Cycle center Pd(0)Ln A Oxidative Addition center->A Ind_Pd_I Ind-Pd(II)Ln-I A->Ind_Pd_I B Transmetalation Ind_Pd_Ar Ind-Pd(II)Ln-Ar B->Ind_Pd_Ar C Reductive Elimination C->center Product Indazole-Ar C->Product Ind_I Indazole-I Ind_I->Ind_Pd_I Ar_BOH2 Ar-B(OH)₂ Ar_BOH2->B Base Base Base->B Ind_Pd_I->B Ind_Pd_Ar->C

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Design

The Indazole Scaffold as a Hinge-Binder

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] They use ATP as a phosphate donor, and many inhibitors are designed to be ATP-competitive. The indazole scaffold is exceptionally well-suited for this role. The N1-H and N2 atoms of the pyrazole ring are positioned perfectly to form two canonical hydrogen bonds with the backbone amide groups of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.[3][11]

Kinase_Binding Schematic of Indazole Binding in Kinase ATP Pocket cluster_kinase Kinase Hinge Region hinge NH C=O NH C=O indazole N-H N Indazole Core indazole:N1H->hinge:C1 H-Bond indazole:N2->hinge:N2 H-Bond R_group Vector for SAR Exploration indazole->R_group C6-Linker

Caption: Indazole core forming key hydrogen bonds with the kinase hinge region.

Structure-Activity Relationship (SAR) Insights from Substituted Indazoles

The literature is rich with examples of how substitutions on the indazole ring affect kinase inhibitory activity. By analyzing this data, we can appreciate the potential of novel building blocks like this compound.

Compound Class Target Kinase(s) Key Substituents Reported Activity (IC₅₀ / EC₅₀) Reference
1H-Indazol-3-amine DerivativesFGFR1, FGFR26-Fluoro, 3-Amino< 4.1 nM (FGFR1)[3]
3-Amino-1H-indazol-6-yl-benzamidesFLT3, PDGFRα, Kit3-Amino, 6-BenzamideSingle-digit nM[11]
N-[6-Indazolyl]arylsulfonamides(Antiproliferative)6-Sulfonamide, 7-Ethoxy4.21 - 18.6 µM (A2780/A549 cells)[10]
N-Aromatic-Substituted IndazolesJNK3N1-Aryl5 nM[12]
Indazole-pyrimidine DerivativesVEGFR-22-Pyrimidine, Methoxy groups34.5 nM[3]

This table is a representative summary and not exhaustive.

The data clearly shows that substitutions at various positions (C3, C6, C7, N1) dramatically influence both potency and selectivity. The 6-position, in particular, is a common point for attaching larger side chains that probe deeper into the ATP pocket, making a 6-iodo intermediate an ideal starting point for such designs.[11][13]

Detailed Experimental Protocols

The following protocols are provided as validated, representative methodologies for the synthesis and evaluation of indazole-based compounds.

Protocol 1: Synthesis of 6-Iodo-1H-indazole (Representative Iodination)

This protocol is adapted from established methods for the synthesis of the key Axitinib intermediate.[9]

Causality: This procedure utilizes a Sandmeyer-type reaction, where a primary amine is converted to a diazonium salt, which is then displaced by iodide. This is a classic and reliable method for introducing iodine onto an aromatic ring.

  • Diazotization: Suspend 6-aminoindazole (10.4g, 78 mmol) in water (30 mL) in a flask and cool to 0°C in an ice bath.

  • Slowly add concentrated hydrochloric acid (35 mL), followed by a dropwise addition of a solution of sodium nitrite (6.64g, 96 mmol) in water (30 mL), maintaining the temperature at 0°C. Stir for 30 minutes.

  • Iodide Displacement: Add a solution of potassium iodide (15.91g, 96 mmol) in water (30 mL) at room temperature and stir for an additional 30 minutes.

  • Work-up: Add dichloromethane (80 mL) and heat the mixture to 40°C for 2 hours.

  • Cool the reaction to 0°C and adjust the pH to ~14 with a 3N sodium hydroxide solution to precipitate the product.

  • Purification: Filter the precipitate, wash with a 10% sodium thiosulfate solution to remove excess iodine, and then with water. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile or by column chromatography on silica gel.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-Iodo-indazole Derivative

Causality: This protocol uses a palladium catalyst to couple the C-I bond with a C-B bond. The base is essential for activating the boronic acid, and the ligand stabilizes the palladium catalyst, facilitating the catalytic cycle.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol, 3 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. Reactions typically run for 4-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-4-methoxy-1H-indazole.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay measures the amount of ATP remaining after a kinase reaction. The amount of light produced by a luciferase enzyme is directly proportional to the ATP concentration. A potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a derivative of this compound) in DMSO. Further dilute in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well microplate, add the target kinase enzyme, its specific substrate peptide, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Initiate the kinase reaction by adding ATP at its Kₘ concentration.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

While this compound may not be a widely characterized compound, a thorough analysis of its constituent parts provides a clear and compelling picture of its role in medicinal chemistry. It is not an endpoint but a beginning—a highly strategic intermediate designed for efficiency and versatility. The 4-methoxy group offers a fixed point of electronic and steric modulation, while the 6-iodo group provides a robust platform for extensive SAR exploration through modern cross-coupling chemistry.

Its greatest potential lies in the rapid generation of focused compound libraries aimed at challenging therapeutic targets, most notably protein kinases. For drug discovery professionals, building blocks like this compound are invaluable tools that accelerate the journey from a promising scaffold to a clinical candidate. Future research will undoubtedly leverage such pre-functionalized cores to develop the next generation of targeted therapies.

References

A complete list of all sources cited in this document is available with corresponding URLs for verification. The integrity of these links has been prioritized to ensure access to the source material.

Sources

A Technical Guide to 6-Iodo-4-methoxy-1H-indazole: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This guide provides an in-depth technical overview of 6-iodo-4-methoxy-1H-indazole, a strategically functionalized building block designed for efficient diversification and the synthesis of complex molecular architectures. We will explore its physicochemical properties, plausible synthetic routes, and its extensive utility in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are provided, alongside expert insights into experimental design and optimization. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic programs.

Section 1: The Strategic Value of the Indazole Scaffold

The 1H-indazole bicyclic system is a bioisostere of indole and is of immense interest in drug discovery due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Its ability to act as a versatile pharmacophore, capable of engaging with various biological targets like protein kinases, has cemented its status as a cornerstone of modern medicinal chemistry.[3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[4][5]

The specific substitution pattern of this compound offers a unique combination of features for synthetic chemists. The iodine atom at the C-6 position serves as a highly effective synthetic handle for functionalization via cross-coupling reactions. The methoxy group at the C-4 position electronically modulates the ring system and provides a steric marker, influencing both reactivity and the potential for specific biological interactions. This makes this compound an ideal starting point for creating libraries of novel compounds for drug discovery campaigns.

Section 2: Physicochemical Properties and Safe Handling

Proper characterization and safe handling are paramount for the effective use of any chemical building block. Below are the key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 885523-20-6[6]
Molecular Formula C₈H₇IN₂O[7]
Molecular Weight 274.06 g/mol [7]
Appearance Typically an off-white to yellow solid powder[8][9]
Solubility Soluble in common organic solvents such as DMF, DMSO, and 1,4-dioxane[3][10]
Safety and Handling

As with related iodo-heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood. Based on data for similar structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[12] Store the compound in a tightly sealed container in a cool, dry place, protected from light.[8]

Section 3: Proposed Synthesis of the Building Block

While multiple routes to substituted indazoles exist, a plausible and robust synthesis of this compound can be conceptualized from commercially available starting materials. The following workflow illustrates a logical synthetic pathway.

A 2-Fluoro-5-iodoanisole B 2-Hydrazinyl-5-iodoanisole A->B Hydrazine hydrate, NMP, 120 °C C This compound B->C Triethyl orthoformate, p-TsOH, Toluene, Reflux

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAAr): The synthesis begins with a fluoro-substituted anisole. The fluorine atom is an excellent leaving group for SNAAr reactions, and its activation by an ortho-methoxy group facilitates displacement by a nucleophile like hydrazine. N-Methyl-2-pyrrolidone (NMP) is a suitable high-boiling polar aprotic solvent for this transformation.

  • Condensative Cyclization: The resulting hydrazine intermediate is then cyclized to form the indazole ring. Triethyl orthoformate serves as a one-carbon source, reacting with the hydrazine to form an intermediate that cyclizes upon heating. An acid catalyst like para-toluenesulfonic acid (p-TsOH) is crucial to promote the condensation and subsequent intramolecular cyclization, driving the reaction to completion.

Section 4: The Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds between aryl halides and organoboron compounds. It is widely used in pharmaceutical development due to its mild conditions and high functional group tolerance.[13]

pd0 Pd(0)L₂ pd2 Ar-Pd(II)-I L₂ pd0->pd2 Oxidative Addition pd2b Ar-Pd(II)-OR' L₂ pd2->pd2b Ligand Exchange pd2c Ar-Pd(II)-Ar' L₂ pd2b->pd2c Transmetalation pd2c->pd0 Reductive Elimination prod Ar-Ar' pd2c->prod sub Ar-I bor Ar'-B(OR)₂ base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry microwave vial or Schlenk tube, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).[14] The choice of catalyst is critical; Pd(dppf)Cl₂ is robust and effective for a wide range of substrates.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DME/H₂O (2:1).[15]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions, which is crucial to prevent the degradation of the Pd(0) active species.

  • Reaction: Heat the mixture with stirring to 80-120 °C for 2-12 hours. Reaction progress should be monitored by TLC or LC-MS.[16]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl halide, providing direct access to synthetically valuable alkynyl-arenes.[17] This reaction typically employs a dual-catalyst system of palladium and copper(I).[18]

pd_cycle Pd Catalytic Cycle cu_cycle Cu Catalytic Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-I L₂ pd0->pd2 Oxidative Addition pd2->pd0 Reductive Elimination prod Ar-C≡C-R pd2->prod cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2 Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation & Coordination base Base sub Ar-I

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%), and the copper(I) co-catalyst (e.g., CuI) (4-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by adding water or saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography to obtain the 6-alkynyl-4-methoxy-1H-indazole.

The Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed method for forming C-N bonds, a transformation of immense importance in synthesizing pharmaceuticals, which are rich in arylamine motifs.[19] The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[20]

pd0 Pd(0)L pd2 L-Pd(II)(Ar)(I) pd0->pd2 Oxidative Addition pd2_amide [L-Pd(II)(Ar)(NR¹R²)] pd2->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination prod Ar-N(R¹)R² pd2_amide->prod sub Ar-I amine HN(R¹)R² base Base (e.g., NaOtBu)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a glovebox-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., Xantphos or RuPhos, 2-5 mol%). Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.).

  • Solvent and Amine: Add an anhydrous, aprotic solvent (e.g., toluene or dioxane). Finally, add the primary or secondary amine coupling partner (1.1-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and heat with vigorous stirring at 80-110 °C for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography to isolate the 6-amino-4-methoxy-1H-indazole derivative.

Section 5: Application Case Study: Conceptual Synthesis of a Kinase Inhibitor Analogue

To illustrate the practical utility of this compound, we present a conceptual synthesis of a novel, drug-like molecule. This route leverages two of the powerful transformations discussed above.

A This compound B Intermediate A (6-alkynyl indazole) A->B Sonogashira Coupling: Pyridylacetylene, Pd/Cu catalyst C Intermediate B (N-protected indazole) B->C N-Protection: SEM-Cl, NaH D Final Product (Kinase Inhibitor Analogue) C->D Suzuki Coupling: Arylboronic acid, Pd catalyst

Caption: Conceptual workflow for synthesizing a kinase inhibitor analogue.

This hypothetical sequence demonstrates how this compound can be sequentially functionalized. A Sonogashira coupling first introduces a key pyridyl-alkyne moiety often found in kinase inhibitors. Subsequent N-protection of the indazole nitrogen prevents interference in the final step.[16] Finally, a Suzuki coupling could be envisioned at another position (if appropriately functionalized) or, more commonly, the initial iodo-indazole would be used in a Suzuki coupling first, followed by functionalization at another position (e.g., C-3). This modular approach allows for rapid generation of analogues for structure-activity relationship (SAR) studies.

Section 6: Conclusion and Future Outlook

This compound is a high-value, strategically designed building block for organic synthesis and medicinal chemistry. Its pre-installed methoxy group and versatile iodine handle provide an efficient entry point to a wide array of complex molecules. The robust and well-documented palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enable the reliable formation of C-C and C-N bonds, which are critical for the construction of novel therapeutic candidates. As the demand for new and diverse chemical matter continues to grow in drug discovery, the importance of versatile intermediates like this compound will only increase, empowering chemists to explore new frontiers of chemical space.

References

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved from [Link]

  • Frank, E., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Journal of Molecular Structure.
  • LookChem. (n.d.). 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • Guillaumet, G., et al. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem. Retrieved from [Link]

  • Tradeindia. (n.d.). 6-iodo-1h-indazole 261953-36-0. Retrieved from [Link]

  • Tron, G. C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Axitinib from 6-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Axitinib is a potent second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), playing a critical role in the treatment of advanced renal cell carcinoma (RCC).[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of Axitinib. The synthetic strategy detailed herein commences from the key starting material, 6-Iodo-1H-indazole, and proceeds through a robust and scalable three-step sequence involving an Ullmann condensation, a regioselective iodination, and a concluding Mizoroki-Heck cross-coupling reaction. This document is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, field-proven insights for optimization, and a complete analytical framework for validation.

A note on the starting material: While the topic specifies 6-Iodo-4-methoxy-1H-indazole, the established, widely published, and industrially validated precursor for Axitinib synthesis is 6-Iodo-1H-indazole.[3][4][5][6] This guide will focus on this well-documented route to ensure scientific integrity and reproducibility.

Strategic Overview of Axitinib Synthesis

The manufacturing process for Axitinib is a multi-step endeavor that hinges on the precise execution of several key C-S and C-C bond-forming reactions.[7][8] Our selected pathway is designed for efficiency and impurity control, representing a convergent synthesis that builds the molecule's core structure in a logical and controlled sequence.

The synthesis can be conceptually divided into three main stages:

  • Formation of the Thioether Linkage: The synthesis begins by coupling the 6-position of the indazole core with the thiol group of 2-mercapto-N-methylbenzamide via a copper-catalyzed Ullmann condensation. This step establishes the critical aryl-sulfur bond.

  • Activation for C-C Coupling: The resulting intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is then iodinated at the 3-position of the indazole ring. This step is crucial as it installs the leaving group necessary for the subsequent cross-coupling.

  • Installation of the Pyridinylvinyl Sidechain: The final carbon skeleton of Axitinib is assembled through a palladium-catalyzed Mizoroki-Heck reaction between the 3-iodoindazole intermediate and 2-vinylpyridine. This reaction forms the (E)-styrenyl linkage that is vital for the molecule's biological activity.

The overall workflow is depicted below.

G A 6-Iodo-1H-indazole C Intermediate 1: 2-((1H-indazol-6-yl)thio)-N-methylbenzamide A->C lab1 Step 1: Ullmann Condensation (CuI, Base, Solvent) B 2-Mercapto-N-methylbenzamide B->C D Intermediate 2: 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide C->D  Iodination (e.g., NIS, I2) lab2 Step 2: Regioselective Iodination F Axitinib (Final Product) D->F lab3 Step 3: Mizoroki-Heck Coupling (Pd Catalyst, Ligand, Base) E 2-Vinylpyridine E->F

Figure 1: Overall Synthetic Workflow for Axitinib.

Materials, Reagents, and Instrumentation

Successful synthesis requires high-purity materials. The following table lists the necessary components.

Reagent / Material CAS No. Suggested Purity Supplier
6-Iodo-1H-indazole261953-36-0>98%Various
2-Mercapto-N-methylbenzamide20340-02-3>98%Various
Copper(I) Iodide (CuI)7681-65-4>99%Various
Potassium Carbonate (K₂CO₃)584-08-7>99%, anhydrousVarious
Ethylene Glycol107-21-1>99%, anhydrousVarious
Isopropyl Alcohol (IPA)67-63-0AnhydrousVarious
N-Iodosuccinimide (NIS)516-12-1>98%Various
Dimethylformamide (DMF)68-12-2AnhydrousVarious
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3>98%Various
Xantphos161265-03-8>98%Various
N,N-Diisopropylethylamine (DIPEA)7087-68-5>99%Various
2-Vinylpyridine100-69-6>97%Various
1-Methyl-2-pyrrolidinone (NMP)872-50-4AnhydrousVarious

Instrumentation:

  • Glass reaction vessels with overhead stirring, reflux condenser, and nitrogen inlet.

  • Standard laboratory glassware.

  • Heating mantles with temperature controllers.

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column for reaction monitoring and purity analysis.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

  • Mass Spectrometer (MS).

Detailed Synthesis Protocols

Step 1: Ullmann Condensation to form 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

Scientific Rationale: This step utilizes a copper-catalyzed Ullmann condensation, a classic and robust method for forming aryl-sulfur bonds.[11][12] Copper(I) iodide is an effective catalyst, and its activity is often enhanced by a ligand, in this case, ethylene glycol, which helps solubilize the copper species and facilitate the catalytic cycle.[3] Potassium carbonate serves as the base to deprotonate the thiol, generating the active thiolate nucleophile. Isopropyl alcohol is a suitable solvent that allows for the necessary reaction temperature.[3]

Protocol:

  • To a dry reaction vessel under a nitrogen atmosphere, add isopropyl alcohol (10 mL per gram of 6-Iodo-1H-indazole), ethylene glycol (0.2 eq), and potassium carbonate (2.0 eq).

  • Stir the mixture and add 6-Iodo-1H-indazole (1.0 eq) and 2-Mercapto-N-methylbenzamide (1.15 eq).

  • Finally, add Copper(I) iodide (0.1 eq) to the suspension.

  • Heat the reaction mixture to approximately 80-85 °C and maintain for 20-24 hours.[3]

  • Monitor the reaction progress by HPLC or TLC until the consumption of 6-Iodo-1H-indazole is complete.

  • Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • The residue can be purified by slurry in water or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-((1H-indazol-6-yl)thio)-N-methylbenzamide as a solid.

Step 2: Iodination to form 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Scientific Rationale: The indazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C3 position is particularly reactive. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that provides good regioselectivity for the C3 position. DMF is used as a polar aprotic solvent to dissolve the starting material and reagent.

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (15 mL per gram) in a reaction vessel protected from light.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once complete, quench the reaction by pouring it into a stirred solution of aqueous sodium thiosulfate (10% w/v).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a cold non-polar solvent like hexane to remove any residual succinimide.

  • Dry the product under vacuum to yield 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide .[13]

Step 3: Mizoroki-Heck Coupling to Synthesize Axitinib

Scientific Rationale: The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an alkene, catalyzed by a palladium complex.[8] The choice of palladium source (Pd(OAc)₂), ligand (Xantphos, a bulky phosphine ligand that promotes the desired oxidative addition and reductive elimination steps), and a non-nucleophilic base (DIPEA) is critical for achieving high yield and minimizing side products.[14] NMP is a high-boiling polar aprotic solvent suitable for the elevated temperatures required for this coupling. Optimization of this step is essential to control the formation of process-related impurities.[8]

Protocol:

  • To a dry reaction vessel under a nitrogen atmosphere, add the 3-iodo intermediate from Step 2 (1.0 eq), Palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1-Methyl-2-pyrrolidinone (NMP) (10 mL per gram of starting material).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and 2-vinylpyridine (1.5 eq) via syringe.

  • Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours.

  • Monitor the reaction by HPLC until completion.

  • Cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Axitinib is then purified by recrystallization, typically from a solvent system like acetone/water or ethanol, to yield the final product as a crystalline solid (Form XLI).[15]

Characterization and Quality Control

The identity and purity of the synthesized Axitinib must be confirmed through a suite of analytical techniques. The final product should have a purity of >99.5% by HPLC.[3]

Figure 2: Analytical Quality Control Workflow.

Analytical Technique Parameter Expected Result
RP-HPLC [16]Retention TimeColumn and method dependent. Should match a reference standard.
Purity> 99.5% area
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ)Key signals should be present, including the vinyl protons, aromatic protons of the indazole, pyridine, and benzamide moieties, and the N-methyl singlet.
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shifts (δ)All 22 expected carbon signals should be present and match reference data.[17]
Mass Spectrometry (ESI+) [M+H]⁺Expected m/z: 387.1226 for C₂₂H₁₉N₄OS⁺

Field Insights and Process Optimization

  • Impurity Control: The Mizoroki-Heck reaction is a critical control point. Over-reaction or side reactions can lead to impurities. Careful control of temperature and reaction time, along with the use of high-purity palladium catalysts and ligands, is essential.[8] Common impurities can include starting materials or palladium-catalyzed byproducts.

  • Polymorphism: Axitinib is known to exhibit polymorphism.[3] The final crystallization step is critical for obtaining the desired crystalline form (e.g., Form XLI), which has implications for the drug's physical properties and bioavailability. Seeding the crystallization with a known standard can ensure the correct form is isolated.

  • Catalyst Removal: Residual metal from the copper and palladium catalysts must be removed to meet regulatory standards (typically in the low ppm range). Efficient workup procedures, washes, and recrystallization are crucial for purging these metals.

Safety Precautions

  • All steps should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • The reagents used, particularly DMF and NMP, are reproductive toxins. Handle with extreme care.

  • Palladium and copper compounds can be toxic and should be handled appropriately.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • US9580406B2 - Processes for the preparation of axitinib - Google P
  • The patent landscape of Axitinib - P
  • In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed. (URL: )
  • CN103570696A - Method for preparing intermediate of axitinib and application of ...
  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermedi
  • CN103387565B - The preparation method of Axitinib - Google P
  • WO2016108106A1 - An improved process for preparation of axitinib - Google P
  • Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and - International Journal of Pharmaceutical Investig
  • Axitinib intermediate CAS No.
  • 6-Iodo-1H-indazole synthesis - ChemicalBook. (URL: )
  • DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF AXITINIB IN API FORM AND MARKETED. (URL: )
  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer? - Guidechem. (URL: )
  • AXITINIB - New Drug Approvals. (URL: )
  • Analytical method development and validation for the simultaneous estimation of axitinib by using RP-HPLC technique - Journal of Pharmacre
  • method development and validation of axitinib in bulk and pharmaceutical dosage form by uv - iajps. (URL: )
  • Development and validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formulations - Scholars Research Library. (URL: )
  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. (URL: )
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH. (URL: )
  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • Structure‐Based Design and Characterization of Axitinib | Request PDF - ResearchG
  • Axitinib synthesis - ChemicalBook. (URL: )
  • Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib - ACS Public
  • The Global Supply Chain for Axitinib Intermediates: Focusing on 6-Iodo-1H-indazole. (URL: )
  • Solvent-free Mizoroki–Heck reactions and its application in the synthesis of Axitinib. (URL: )
  • Synthesis method of 6-iodine-1H-indazole - Eureka | P
  • Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib - ResearchG
  • Ullmann condens
  • Suzuki reaction - Wikipedia. (URL: )
  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • Synthesis of 1H-Indazoles via Silver(I)
  • Ullmann Reaction - Organic Chemistry Portal. (URL: )
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

Application Notes and Protocols for the Heck Reaction of 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indazole Functionalization

The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, including potent kinase inhibitors used in oncology.[1] The ability to selectively functionalize the indazole core is therefore of paramount importance in medicinal chemistry and drug discovery for the exploration of structure-activity relationships (SAR). The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse alkenyl substituents onto aromatic and heteroaromatic rings.[2][3] This application note provides a detailed protocol and in-depth scientific rationale for the Heck reaction of 6-Iodo-4-methoxy-1H-indazole, a key intermediate for the synthesis of novel indazole-based therapeutics.

Overview of the Heck Reaction

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[2] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, offering a reliable method for creating substituted alkenes, often with high stereoselectivity for the E-isomer.[3] Aryl iodides are particularly reactive substrates for this transformation due to the relatively weak C-I bond, which facilitates the initial oxidative addition step.[4]

The presence of the electron-donating methoxy group at the 4-position of the indazole ring generally does not impede the reaction; such substituents are typically well-tolerated in Heck couplings.[5] However, the acidic N-H proton of the indazole ring can potentially interfere with the catalytic cycle or the base. Therefore, N-protection is often a crucial consideration to prevent side reactions and ensure high yields.[4]

Experimental Protocol: Heck Coupling of N-Boc-6-Iodo-4-methoxy-1H-indazole with Methyl Acrylate

This protocol details a representative Heck reaction using N-Boc protected this compound and methyl acrylate as the coupling partners. The N-protection strategy is included as a preliminary step.

Part 1: N-Protection of this compound

Rationale: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the indazole nitrogen. It is stable under the basic conditions of the Heck reaction and can be readily removed under acidic conditions post-coupling.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₇IN₂O274.061.01.0
Di-tert-butyl dicarbonate (Boc)₂OC₁₀H₁₈O₅218.251.21.2
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.10.1
Triethylamine (Et₃N)C₆H₁₅N101.191.51.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.2 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl this compound-1-carboxylate.

Part 2: Heck Reaction

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
tert-butyl this compound-1-carboxylateC₁₃H₁₅IN₂O₃374.171.01.0
Methyl acrylateC₄H₆O₂86.091.51.5
Palladium(II) acetate [Pd(OAc)₂]C₄H₆O₄Pd224.500.050.05
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.10.1
Triethylamine (Et₃N)C₆H₁₅N101.192.02.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09--

Procedure:

  • In a dry Schlenk tube or sealed reaction vial, combine tert-butyl this compound-1-carboxylate (1.0 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Add triethylamine (2.0 eq) and methyl acrylate (1.5 eq) to the mixture.

  • Degas the resulting mixture by bubbling argon through the solution for 15 minutes.[6]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired coupled product, tert-butyl 6-((E)-2-(methoxycarbonyl)vinyl)-4-methoxy-1H-indazole-1-carboxylate.

Mechanism and Key Parameters

The Heck reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) Pd0->OxAdd Ar-I Coord Alkene Coordination Complex OxAdd->Coord + Alkene Insert Migratory Insertion Intermediate Coord->Insert Migratory Insertion Elim β-Hydride Elimination Product Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base) Product Coupled Product Elim->Product ArI 6-Iodo-4-methoxy- 1H-indazole ArI->OxAdd Alkene Alkene (e.g., Methyl Acrylate) Alkene->Coord Base Base (e.g., Et₃N) Base->Elim Regenerates Pd(0)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond. This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final alkene product and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable E-alkene.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing the hydride and the iodide from the palladium center, allowing the cycle to begin anew.[5]

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the reaction.[5]

  • Base: An organic base like triethylamine is used to neutralize the HI generated during the reaction and to facilitate the final reductive elimination step to regenerate the Pd(0) catalyst.[5] Inorganic bases like potassium carbonate can also be used.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used as they can dissolve the reactants and the catalyst system. It is crucial to use anhydrous solvents to prevent unwanted side reactions.

  • Temperature: The reaction often requires heating (80-120 °C) to overcome the activation energy barriers of the catalytic cycle, particularly the oxidative addition step.[6]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient temperature; poor quality of reagents.Use fresh Pd(OAc)₂ and high-purity, anhydrous solvent. Ensure proper degassing. Increase reaction temperature in increments (e.g., to 120 °C).
Formation of Side Products De-iodination (hydrodehalogenation) of the starting material.Ensure strictly anhydrous and deoxygenated conditions. A change of ligand to a more sterically hindered one may suppress this side reaction.[4]
Poor Regioselectivity (Less common with terminal acrylates) Steric or electronic effects.For less biased alkenes, ligand choice is critical. Bidentate phosphine ligands can sometimes improve selectivity for the linear product.[4]
Reaction Stalls Catalyst decomposition or inhibition by unprotected N-H.Ensure N-protection is complete before starting the Heck reaction. Consider using a more robust ligand or a different palladium source.

Conclusion

The Heck reaction is a robust and reliable method for the C-6 alkenylation of the 4-methoxy-1H-indazole core. Careful consideration of reaction parameters, particularly the use of an N-protecting group and anhydrous, oxygen-free conditions, is critical for achieving high yields and purity. This protocol provides a solid foundation for researchers to synthesize a wide array of novel indazole derivatives for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).
  • ResearchGate. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The development of efficient and modular synthetic routes to functionalize the indazole skeleton is therefore of paramount importance for the rapid exploration of chemical space and the generation of novel drug candidates.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a highly efficient means to couple organic halides with a diverse range of coupling partners under relatively mild conditions.[4]

This guide provides an in-depth technical overview and a series of detailed, adaptable protocols for the palladium-catalyzed cross-coupling of 6-iodo-4-methoxy-1H-indazole . This specific substrate is a valuable building block, featuring an electron-donating methoxy group that influences the electronic properties of the indazole ring, and an iodine atom at the 6-position, which serves as a versatile handle for various coupling reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Substrate Analysis: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several key factors:

  • The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making iodoarenes the most reactive electrophiles in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[5] This high reactivity allows for milder reaction conditions compared to the corresponding bromo- or chloro-derivatives.

  • The Indazole N-H: The presence of the acidic N-H proton on the indazole ring can potentially interfere with the catalytic cycle. It can react with basic reagents or interact with the palladium catalyst.[5] Therefore, N-protection (e.g., with a Boc or SEM group) is often recommended, though not always strictly necessary, especially in Suzuki-type couplings.[5][6] The decision to protect should be made based on the specific reaction and the nature of the coupling partners.

  • The 4-Methoxy Group: This electron-donating group increases the electron density of the aromatic ring system. While this can slightly decrease the rate of oxidative addition compared to an unsubstituted iodoindazole, its influence is generally less pronounced than the inherent high reactivity of the C-I bond.

Core Reaction Mechanisms: A Visual Overview

All palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (e.g., with R-B(OH)₂) Pd(II)_Complex->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols and Application Notes

The following sections provide representative, detailed protocols for various palladium-catalyzed cross-coupling reactions of this compound. Note: These are starting-point protocols and may require optimization for specific coupling partners and scales.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[4][7]

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings.[5][6] Alternatively, PdCl₂(dppf) is an excellent choice, particularly for more challenging substrates, as the dppf ligand is both electron-rich and has a large bite angle, promoting reductive elimination.[4]

  • Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is standard.[4][8] The base is crucial for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]

Representative Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting Conditions
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)
Heck Reaction: For Alkenylation

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[2][9] This reaction is instrumental in synthesizing styrenyl and other vinyl-substituted aromatic compounds.

Rationale for Reagent Selection:

  • Catalyst: Pd(OAc)₂ is a common and cost-effective palladium source.[2][10] It is often used in conjunction with a phosphine ligand.

  • Ligand: Triarylphosphines like P(o-tolyl)₃ or PPh₃ are frequently employed. The choice of ligand can influence regioselectivity in the case of unsymmetrical alkenes.

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HI generated during the reaction.[2]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are common choices.

Representative Protocol:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Add a degassed solvent such as DMF or acetonitrile.

  • Add the organic base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Indazole, Alkene, Pd(OAc)₂, Ligand, and Base Solvent Add Degassed Solvent (e.g., DMF) Reactants->Solvent Seal Seal Reaction Vessel Solvent->Seal Heat Heat to 100-120 °C Seal->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Dilute with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the Heck reaction.

Sonogashira Coupling: For Alkynylation

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the iodoindazole to a terminal alkyne.[11] This reaction uniquely employs a dual-catalyst system of palladium and copper.[12]

Rationale for Reagent Selection:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic and effective catalyst for this transformation.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is essential for activating the terminal alkyne.

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is required, often serving as the solvent as well.

  • Solvent: Anhydrous THF or DMF can be used as a co-solvent if the amine is not used as the solvent.

Representative Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is a powerful tool for constructing aryl amines by coupling an aryl halide with a primary or secondary amine.[3][13][14] It has largely replaced harsher classical methods for C-N bond formation.[3]

Rationale for Reagent Selection:

  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art and highly effective.[14] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.

Representative Protocol:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction, dilute with ethyl acetate, and filter through a plug of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

ParameterRecommended Starting Conditions
Catalyst System Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)
Solvent Anhydrous Toluene or 1,4-Dioxane
Temperature 90 - 110 °C
Atmosphere Strict Inert (Glovebox recommended)

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Wet reagents/solvents; Inappropriate base or temperature.Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing of solvents and use of a robust inert atmosphere.[5] Use anhydrous solvents and reagents. Screen different bases and temperatures.
Dehalogenation (Loss of Iodine) Presence of a hydride source; Certain catalyst/ligand combinations.Use high-purity, anhydrous solvents. Try a more sterically hindered ligand to disfavor the competing reductive pathway.[5]
Homocoupling of Coupling Partner Presence of O₂ leading to Pd(II) species that can catalyze homocoupling (especially of boronic acids).Ensure thorough degassing of the reaction mixture. Using a Pd(0) source directly can sometimes mitigate this.
Difficulty in Purification Residual palladium catalyst; Tin byproducts (in Stille coupling).Filter the crude reaction mixture through a pad of Celite. For tin removal, flash chromatography with a fluoride wash or treatment with KF can be effective.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for functionalization under relatively mild conditions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of substituted indazole derivatives. The protocols provided in this guide serve as a robust starting point for developing novel compounds for applications in drug discovery and materials science. As with any catalytic system, empirical optimization for each specific substrate combination is key to achieving high yields and purity.

References

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (2016). WO2016108106A1 - An improved process for preparation of axitinib.
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (2020). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Google Patents. (2014). CN103570696A - Method for preparing intermediate of axitinib and application of....
  • MDPI. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Retrieved from [Link]

  • Wiley Online Library. (n.d.). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

Sources

Navigating the Regioselective Labyrinth: N-Protection Strategies for 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of N-Protection in the Synthesis of Indazole-Based Pharmaceuticals

The 6-iodo-4-methoxy-1H-indazole scaffold is a key building block in medicinal chemistry, forming the core of numerous potent therapeutic agents. Its journey from a simple starting material to a complex drug molecule is a multi-step process where precise control over reactivity is paramount. The two nitrogen atoms of the indazole ring, N-1 and N-2, are both nucleophilic and can react in subsequent synthetic steps, often leading to a mixture of undesired regioisomers. This lack of regioselectivity can significantly complicate purification and reduce overall yield, creating a bottleneck in the drug development pipeline.[1][2][3]

To circumvent this challenge, the strategic implementation of a protecting group on one of the nitrogen atoms is essential. A protecting group acts as a temporary shield, masking the reactivity of the nitrogen it is attached to, thereby directing subsequent reactions to other sites on the molecule. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[4]

This comprehensive guide provides detailed application notes and protocols for the N-protection of this compound, empowering researchers to make informed decisions and execute robust synthetic strategies. We will delve into the critical factors influencing the choice of a protecting group, provide step-by-step protocols for the application of common and effective protecting groups, and discuss their subsequent removal.

The Indazole Conundrum: Understanding N-1 vs. N-2 Regioselectivity

The direct alkylation or acylation of 1H-indazoles frequently results in a mixture of N-1 and N-2 substituted products.[5][6][7] The regiochemical outcome is a delicate balance between thermodynamic and kinetic control, heavily influenced by the reaction conditions and the substitution pattern on the indazole core.[3][8]

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][6][9] Consequently, reaction conditions that allow for equilibration tend to favor the formation of the more stable N-1 substituted product.[2][9] Conversely, conditions that favor kinetic control can lead to a higher proportion of the N-2 isomer.[8][10]

The choice of base and solvent plays a pivotal role in directing the regioselectivity. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity.[1][2][5][8] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of both isomers.[3][6]

The electronic and steric properties of the substituents on the indazole ring also exert a significant influence. While specific data for this compound is not extensively published, general principles suggest that the electron-donating methoxy group at the 4-position and the bulky iodo group at the 6-position will impact the nucleophilicity of the nitrogen atoms and the steric accessibility for the incoming electrophile.

Strategic Selection of a Nitrogen Protecting Group

The selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic sequence. The following factors should be carefully considered:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.

  • Orthogonality: In complex syntheses with multiple protecting groups, it is crucial that each group can be removed selectively without affecting the others.[11]

  • Impact on Reactivity: The protecting group should not interfere with desired transformations at other positions of the molecule.

Here, we will focus on three widely used and versatile protecting groups for indazoles: the tert-butoxycarbonyl (Boc) group, the 2-(trimethylsilyl)ethoxymethyl (SEM) group, and the tetrahydropyran (THP) group.

Protecting Group Strategy Overview

G cluster_start Starting Material cluster_synthesis Further Synthesis cluster_end Final Product This compound This compound Boc Boc This compound->Boc Boc₂O, DMAP SEM SEM This compound->SEM SEM-Cl, Base THP THP This compound->THP DHP, Acid Protected Intermediate Protected Intermediate Boc->Protected Intermediate SEM->Protected Intermediate THP->Protected Intermediate Acidic Conditions Acidic Conditions Protected Intermediate->Acidic Conditions Boc Fluoride Source Fluoride Source Protected Intermediate->Fluoride Source SEM Mild Acid Mild Acid Protected Intermediate->Mild Acid THP Deprotected Indazole Deprotected Indazole Acidic Conditions->Deprotected Indazole Fluoride Source->Deprotected Indazole Mild Acid->Deprotected Indazole

Caption: Workflow for N-protection and deprotection of this compound.

Protocols for N-Protection

Protocol 1: N-Boc Protection of this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4]

Rationale: This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for the efficient N-protection of the indazole. DMAP acts as a nucleophilic catalyst, accelerating the reaction. The reaction is typically clean and high-yielding. While this method can sometimes yield a mixture of N-1 and N-2 isomers, for many indazoles, the N-1 isomer is the major product.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected 6-iodo-4-methoxy-indazole. The N-1 and N-2 isomers, if formed, can typically be separated by chromatography.

Protocol 2: N-SEM Protection of this compound

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group for indazoles. It is stable to a wide range of nucleophilic and basic conditions and can be selectively removed in the presence of other protecting groups using fluoride ions.[12][13]

Rationale: This protocol involves the deprotonation of the indazole with a base, followed by reaction with SEM-Cl. The choice of base and solvent can influence the N-1/N-2 selectivity. Using a strong base like NaH in THF generally favors N-1 protection.[5][13]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 SEM-protected isomers.

Protocol 3: N-THP Protection of this compound

The tetrahydropyran (THP) group is a classic protecting group for alcohols and amines. It is introduced under acidic conditions and is stable to basic, organometallic, and reducing reagents. Removal is achieved under mild acidic conditions.

Rationale: This protocol utilizes 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of a strong acid, such as methanesulfonic acid or p-toluenesulfonic acid (TsOH), to form the THP-protected indazole.[14] This method can also produce a mixture of N-1 and N-2 isomers.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Methanesulfonic acid or p-toluenesulfonic acid (TsOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DHP (1.5 eq) and a catalytic amount of methanesulfonic acid or TsOH (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 THP-protected isomers.

Protocols for N-Deprotection

The ability to selectively remove a protecting group is as crucial as its introduction. The following protocols detail the deprotection of the Boc, SEM, and THP groups.

Deprotection Strategy Overview

G cluster_reagents Deprotection Reagents cluster_end Deprotected Product N-Boc Indazole N-Boc Indazole TFA or HCl TFA or HCl N-Boc Indazole->TFA or HCl N-SEM Indazole N-SEM Indazole TBAF TBAF N-SEM Indazole->TBAF N-THP Indazole N-THP Indazole Aqueous Acid Aqueous Acid N-THP Indazole->Aqueous Acid This compound This compound TFA or HCl->this compound TBAF->this compound Aqueous Acid->this compound

Caption: Deprotection pathways for common N-protecting groups of indazoles.

Protocol 4: Deprotection of N-Boc Protected Indazole

Rationale: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the free amine, carbon dioxide, and tert-butanol.[15][16]

Materials:

  • N-Boc protected 6-iodo-4-methoxy-indazole

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected indazole in DCM.

  • Add an excess of TFA (typically 20-50% v/v) or a solution of HCl.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indazole.

Protocol 5: Deprotection of N-SEM Protected Indazole

Rationale: The SEM group is cleaved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[12][13][17] This method is particularly mild and offers excellent orthogonality with acid- and base-labile protecting groups.

Materials:

  • N-SEM protected 6-iodo-4-methoxy-indazole

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected indazole in anhydrous THF.

  • Add an excess of TBAF solution (2-3 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Protocol 6: Deprotection of N-THP Protected Indazole

Rationale: The THP group is an acetal and is therefore readily cleaved under mild aqueous acidic conditions.

Materials:

  • N-THP protected 6-iodo-4-methoxy-indazole

  • Aqueous hydrochloric acid (HCl, e.g., 2 M) or acetic acid

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-THP protected indazole in methanol or THF.

  • Add a catalytic amount of aqueous HCl or acetic acid.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indazole.

Summary of N-Protection Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂O, DMAP, DCMTFA or HClStable to many reagents, easy to introduce and remove.Labile to strong acids.
SEM SEM-Cl, NaH, THFTBAF, THFStable to a wide range of conditions, orthogonal to many other groups.Reagents can be expensive, potential for silicon-containing byproducts.
THP DHP, acid catalyst, DCMMild aqueous acidInexpensive, stable to basic and organometallic reagents.Introduces a new stereocenter, labile to acid.

Conclusion

The strategic use of nitrogen protecting groups is indispensable for the successful synthesis of complex molecules based on the this compound scaffold. By understanding the principles of regioselectivity and the characteristics of different protecting groups, researchers can design and execute efficient and high-yielding synthetic routes. The detailed protocols provided in this guide offer a practical framework for the implementation of N-protection strategies, enabling the streamlined development of novel indazole-based therapeutics. Careful consideration of the overall synthetic plan and the stability of the chosen protecting group to subsequent reaction conditions will ultimately dictate the success of the endeavor.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(52), 6429–6432. [Link]

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Zhang, H., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Zhang, H., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. [Link]

  • Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]

  • Zhang, H., et al. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Wang, Q., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 10(20), 5035–5041. [Link]

  • Iwan, A., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(51), 8909–8912. [Link]

  • K. C. Nicolaou and co-workers. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(1), 99-159. [Link]

  • Chen, C.-Y., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 23(7), 1774. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Kaliappan, K. P. (n.d.). Protecting Groups. [Link]

  • Albericio, F., & Isidro-Llobet, A. (n.d.). Amino Acid-Protecting Groups. [Link]

  • National Institutes of Health. (n.d.). 6-iodo-1H-indazole. PubChem. [Link]

Sources

Application Notes and Protocols for the Regioselective C6 Iodination of 4-Methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Iodo-4-methoxy-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow for diverse interactions with various biological targets, rendering it a cornerstone in modern drug discovery. Specifically, functionalization at the C6 position of the indazole core provides a crucial vector for chemical elaboration, enabling the synthesis of novel molecular entities with tailored pharmacological profiles. The introduction of an iodine atom at this position is of particular strategic value, as it serves as a versatile synthetic handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile installation of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies. The target molecule, this compound, is therefore a highly valuable building block for the synthesis of potential therapeutics in oncology, inflammation, and neurodegenerative diseases.

The Challenge of Regioselective C6 Iodination of 4-Methoxy-1H-indazole

The direct electrophilic iodination of 4-methoxy-1H-indazole presents a significant regioselectivity challenge. The indazole nucleus itself exhibits a complex reactivity pattern towards electrophiles, with the C3 position being the most nucleophilic and thus the most common site of substitution.[1][2] Furthermore, the presence of a strongly activating methoxy group at the C4 position directs electrophilic attack to the ortho and para positions, namely C5 and C7.[3] Consequently, direct iodination is expected to yield a mixture of regioisomers, with the desired C6 product being a minor component, if formed at all.

To overcome this inherent lack of regioselectivity, a strategic, multi-step synthetic approach is proposed. This protocol is designed to circumvent the challenges of direct iodination by employing a protecting group strategy to modulate the reactivity of the indazole ring and facilitate the desired C6 functionalization.

Proposed Synthetic Strategy: A Multi-Step Approach to this compound

The proposed synthetic route involves three key stages:

  • N-Protection of 4-methoxy-1H-indazole: To prevent side reactions at the pyrazole nitrogen and to subtly modify the electronic properties of the indazole ring system, the first step is the protection of the N-H group. A tetrahydropyranyl (THP) group is selected for its ease of installation and subsequent removal under mild acidic conditions.

  • Regioselective Iodination of the N-Protected Indazole: With the nitrogen protected, the electrophilic iodination is directed towards the benzene ring. While the C5 and C7 positions remain activated by the C4-methoxy group, careful selection of the iodinating agent and reaction conditions can influence the regiochemical outcome. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of aromatic and heteroaromatic compounds.[4][5]

  • N-Deprotection to Yield the Final Product: The final step involves the removal of the THP protecting group to afford the desired this compound.

The overall proposed reaction scheme is depicted below:

Reaction_Scheme cluster_0 Step 1: N-Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Deprotection Start 4-Methoxy-1H-indazole Reagent1 DHP, p-TsOH (cat.) DCM, rt Start->Reagent1 Intermediate1 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Reagent1->Intermediate1 Reagent2 NIS Acetonitrile, rt Intermediate1->Reagent2 Intermediate2 6-Iodo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Reagent2->Intermediate2 Reagent3 HCl (aq) Methanol, rt Intermediate2->Reagent3 Final_Product This compound Reagent3->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N-Protection)

Rationale: Protection of the indazole nitrogen is crucial to prevent N-iodination and to direct the electrophilic substitution towards the carbocyclic ring. The tetrahydropyranyl (THP) group is chosen for its stability under the conditions of the subsequent iodination step and its facile cleavage under mild acidic conditions.

Procedure:

  • To a solution of 4-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of indazole) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol of indazole).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a solid or oil.

Parameter Value
Starting Material 4-Methoxy-1H-indazole
Reagents 3,4-Dihydro-2H-pyran, p-TsOH·H₂O
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 4-6 hours
Work-up Aqueous NaHCO₃ quench, extraction
Purification Flash Column Chromatography
Protocol 2: Synthesis of 6-Iodo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Iodination)

Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. The reaction is performed at room temperature to minimize potential side reactions. It is important to note that the formation of other regioisomers (e.g., C5- and C7-iodo) is possible, and the desired C6-isomer may need to be isolated from a mixture.

Procedure:

  • Dissolve 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in acetonitrile (15 mL/mmol of indazole) in a round-bottom flask protected from light.

  • Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate (3 x 15 mL/mmol of indazole).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired 6-iodo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Careful separation and characterization (e.g., by 2D NMR) will be necessary to confirm the regiochemistry.

Parameter Value
Starting Material 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reagent N-Iodosuccinimide (NIS)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous Na₂S₂O₃ quench, extraction
Purification Flash Column Chromatography
Protocol 3: Synthesis of this compound (Deprotection)

Rationale: The THP protecting group is readily cleaved under mild acidic conditions, regenerating the N-H of the indazole. A solution of hydrochloric acid in methanol is a standard and effective reagent for this transformation.

Procedure:

  • Dissolve 6-iodo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in methanol (10 mL/mmol of indazole).

  • Add a 2 M aqueous solution of hydrochloric acid (HCl, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 15 mL/mmol of indazole).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain this compound.

Parameter Value
Starting Material 6-Iodo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reagent Hydrochloric Acid (HCl)
Solvent Methanol
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Neutralization with NaHCO₃, extraction
Purification Recrystallization or Flash Column Chromatography

Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization start Start: 4-Methoxy-1H-indazole protection Step 1: N-Protection (DHP, p-TsOH) start->protection purification1 Purification 1 (Column Chromatography) protection->purification1 tlc TLC Monitoring (In-process control) protection->tlc iodination Step 2: Iodination (NIS) purification1->iodination purification2 Purification 2 (Column Chromatography) iodination->purification2 iodination->tlc deprotection Step 3: Deprotection (HCl) purification2->deprotection purification3 Purification 3 (Recrystallization/Column) deprotection->purification3 deprotection->tlc product Final Product: This compound purification3->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (ESI-MS) product->ms

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

Troubleshooting and Scientific Insights

  • Regioisomer Formation: The primary challenge in the iodination step is the potential formation of C5 and C7 iodinated isomers. The ratio of these isomers will depend on the precise reaction conditions. Careful optimization of the solvent, temperature, and iodinating agent may be required to enhance the yield of the desired C6 product. Advanced purification techniques such as preparative HPLC may be necessary for the separation of closely eluting isomers.

  • N-Protection: While the THP group is generally robust, alternative protecting groups such as tert-butoxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group could be explored if the THP group proves to be unsuitable.

  • Characterization: Unambiguous structural elucidation of the final product and intermediates is critical. 2D NMR techniques, particularly HMBC and NOESY experiments, will be invaluable in confirming the position of the iodine atom on the indazole ring.

Advanced Strategies: Directing Groups

For researchers seeking to develop a more direct C-H functionalization approach, the use of a directing group could be a powerful strategy.[6] While a specific directing group for C6 iodination of 4-methoxy-1H-indazole is not established, this approach warrants investigation. A directing group, temporarily installed at the N1 position, could coordinate to a metal catalyst, which would then deliver the iodine to the C6 position via a cyclometalated intermediate. This would offer a more atom-economical and potentially more regioselective route.

Conclusion

The synthesis of this compound is a valuable endeavor for advancing drug discovery programs. The multi-step protocol detailed herein provides a rational and scientifically grounded approach to obtaining this key building block. While challenges related to regioselectivity exist, careful execution of the experimental procedures and thorough characterization of the products will enable researchers to successfully access this important molecule. The insights and protocols presented in this application note are intended to serve as a comprehensive guide for scientists and professionals in the field of drug development.

References

Application Notes and Protocols: Strategic Derivatization of 6-Iodo-4-methoxy-1H-indazole for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to form key interactions with the ATP-binding site of protein kinases.[1][2] This bicyclic heteroaromatic system is present in numerous clinically approved kinase inhibitors, including axitinib, pazopanib, and niraparib, highlighting its significance in the development of targeted cancer therapies.[1][3] The strategic functionalization of the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the derivatization of a highly versatile, yet underexplored, building block: 6-Iodo-4-methoxy-1H-indazole . The presence of an iodine atom at the 6-position provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space around the indazole core.[4] Furthermore, the methoxy group at the 4-position can influence the electronic properties of the ring system and offer potential for additional interactions within the kinase active site, contributing to both potency and selectivity.[5]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound to generate libraries of potential kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and discuss the subsequent evaluation of these compounds in kinase assays.

PART 1: Synthesis of the Core Scaffold: this compound

Proposed Synthetic Workflow

G A 2-Methyl-3-nitro-5-methoxyaniline B 4-Methoxy-6-nitro-1H-indazole A->B  NaNO2, H+ (Diazotization/Cyclization) C 6-Amino-4-methoxy-1H-indazole B->C  Reduction (e.g., Fe/NH4Cl or H2/Pd-C) D This compound C->D  NaNO2, H+ KI (Sandmeyer-type Reaction)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Methoxy-6-nitro-1H-indazole

This procedure is adapted from general methods for the synthesis of nitroindazoles from substituted anilines.[6]

Materials:

  • 2-Methyl-3-nitro-5-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve 2-methyl-3-nitro-5-methoxyaniline (1.0 eq.) in a mixture of glacial acetic acid and ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-methoxy-6-nitro-1H-indazole.

Protocol 2: Synthesis of 6-Amino-4-methoxy-1H-indazole

The reduction of the nitro group is a standard transformation in organic synthesis.[7]

Materials:

  • 4-Methoxy-6-nitro-1H-indazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a solution of 4-methoxy-6-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water, add ammonium chloride (5.0 eq.) and iron powder (5.0 eq.).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-4-methoxy-1H-indazole.

Protocol 3: Synthesis of this compound

This protocol is based on the well-established Sandmeyer-type reaction for the conversion of an amino group to an iodo group via a diazonium salt intermediate.[5][7]

Materials:

  • 6-Amino-4-methoxy-1H-indazole

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare a suspension of 6-amino-4-methoxy-1H-indazole (1.0 eq.) in water at 0 °C.

  • Slowly add concentrated hydrochloric acid while maintaining the temperature at 0 °C.

  • Add a solution of sodium nitrite (1.2 eq.) in water dropwise, keeping the temperature at 0 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide (1.2 eq.) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution at room temperature and stir for 30 minutes.

  • Add dichloromethane and stir the mixture at 40 °C for 2 hours.

  • Cool the reaction mixture to 0 °C and adjust the pH to ~14 with a 3N sodium hydroxide solution.

  • Filter the resulting precipitate and wash with a 10% sodium thiosulfate solution to remove any residual iodine.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

PART 2: Derivatization of this compound via Cross-Coupling Reactions

The C-I bond at the 6-position of the indazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a versatile platform for introducing diverse chemical moieties. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Derivatization Strategy Workflow

G A This compound E 6-(Aryl/Heteroaryl)-4-methoxy-1H-indazole (Suzuki Coupling) A->E F 6-(Amino)-4-methoxy-1H-indazole (Buchwald-Hartwig Amination) A->F G 6-(Alkynyl)-4-methoxy-1H-indazole (Sonogashira Coupling) A->G B Aryl/Heteroaryl Boronic Acid/Ester B->E C Amine (R2NH) C->F D Terminal Alkyne D->G

Caption: Key cross-coupling strategies for derivatizing this compound.

Protocol 4: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the indazole scaffold and various aryl or heteroaryl boronic acids or esters.[8]

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or boronate ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[6][9]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond, linking the indazole core to various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in the chosen solvent under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

PART 3: Biological Evaluation of Derivatized Compounds

The synthesized derivatives should be evaluated for their ability to inhibit the activity of a panel of protein kinases. A common and robust method for this is the in vitro kinase inhibition assay.

Kinase Inhibition Screening Cascade

G A Synthesized Compound Library B Primary Kinase Screen (Single Concentration, e.g., 10 µM) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D E Selectivity Profiling (Panel of Kinases) D->E F Lead Compound Identification E->F

Caption: A typical workflow for screening and identifying lead kinase inhibitors.

Protocol 7: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a general guideline and should be adapted based on the specific kinase and available assay kits (e.g., Kinase-Glo®).[3]

Materials:

  • Kinase of interest

  • Substrate for the kinase (peptide or protein)

  • Synthesized indazole derivatives (dissolved in DMSO)

  • Positive control inhibitor

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • ATP

  • Luminescent kinase assay kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In the wells of a microplate, add the kinase, substrate, and either the test compound, positive control, or a vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Signal Measurement: Incubate at room temperature to allow the luminescent signal to stabilize, then measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR) Table

A crucial aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity. The following table provides a template for summarizing the data obtained from the kinase inhibition assays.

Compound IDR Group (at C6)Kinase TargetIC₅₀ (nM)
Scaffold IKinase X>10,000
Derivative 1 4-FluorophenylKinase X500
Derivative 2 4-MethoxyphenylKinase X250
Derivative 3 Pyridin-4-ylKinase X100
Derivative 4 N-Methylpiperazin-1-ylKinase X50
Derivative 5 PhenylethynylKinase X75

This is a hypothetical data set for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic and derivatization protocols outlined in these application notes provide a robust framework for generating a diverse library of compounds. The subsequent biological evaluation will be critical in elucidating the structure-activity relationships and identifying lead candidates for further optimization. Future efforts should focus on expanding the diversity of the appended moieties at the 6-position and exploring modifications at other positions of the indazole ring to enhance potency, selectivity, and drug-like properties.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. ResearchGate.

  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. BenchChem.

  • 6-Iodo-1H-indazole synthesis. ChemicalBook.

  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer? Guidechem.

  • 3-Iodo-4-methoxy-1-methyl-1H-indazole. BenchChem.

  • Methods for preparing indazole compounds. Google Patents.

  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. BenchChem.

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.

  • Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis. BenchChem.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed.

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme Connect.

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.

  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

  • 6-iodo-1H-indazole. PubChem.

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts.

  • Buchwald–Hartwig amination. Wikipedia.

  • Flow Chemistry: Sonogashira Coupling. ThalesNano.

  • Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. MDPI.

Sources

Application Notes & Protocols: Investigating 6-Iodo-4-methoxy-1H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity, including several FDA-approved anticancer agents.[1][2] This guide focuses on 6-Iodo-4-methoxy-1H-indazole, a functionalized indazole derivative with potential applications in oncology. While specific biological data for this compound is emerging, its structural features suggest a strong potential for kinase inhibition. This document provides a hypothesis-driven framework for researchers, outlining a logical progression from initial screening to target validation and in vivo evaluation. The protocols herein are designed to be self-validating and are grounded in established methodologies for analogous compounds, providing a robust starting point for investigating the anticancer potential of this compound.

Rationale for Investigation: A Hypothesis-Driven Approach

Structural and Mechanistic Hypothesis

This compound belongs to a class of compounds extensively explored for therapeutic potential.[1] Its core value in cancer research stems from its role as a versatile chemical intermediate for synthesizing more complex, biologically active molecules.[3] Notably, the closely related precursor, 6-Iodo-1H-indazole, is a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in the treatment of advanced kidney cancer.[4][5] Axitinib functions by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, all of which are crucial for tumor angiogenesis and growth.

The structure of this compound, with an iodine atom at the 6-position, is primed for functionalization via cross-coupling reactions.[6][7] The addition of a methoxy group at the 4-position, compared to the Axitinib precursor, is significant. This substitution can alter the compound's electronic profile and steric properties, potentially modulating its binding affinity and selectivity for specific kinase targets.

Hypothesis: Based on its structural similarity to key precursors of known multi-kinase inhibitors, this compound is hypothesized to act as an inhibitor of receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.

Hypothesized Signaling Pathway Interruption

The primary hypothesized mechanism of action is the disruption of pro-angiogenic signaling cascades within cancer cells and the tumor microenvironment. By inhibiting VEGFR/PDGFR, the compound could block downstream signaling through critical pathways like PI3K/AKT and RAS/MAPK, leading to reduced cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound This compound Compound->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors (e.g., c-myc, HIF-1α) mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Outcome1 Cell Proliferation & Survival TF->Outcome1 Outcome2 Angiogenesis TF->Outcome2

Caption: Hypothesized inhibition of the VEGFR/PDGFR signaling pathway.

Initial Screening and Workflow

The initial phase of research should focus on validating the compound's purity and assessing its broad antiproliferative effects across a range of cancer cell lines. This establishes a foundational understanding of its potency and spectrum of activity.

G A Compound Acquisition & QC B Protocol 1: Stock Solution Preparation A->B C Protocol 2: Broad-Spectrum Antiproliferative Screen (e.g., MTT Assay) B->C D Data Analysis: Calculate IC50 Values C->D E Identify Sensitive vs. Resistant Cell Lines D->E F Proceed to Target Validation Studies E->F Sensitive lines identified

Caption: Workflow for initial screening of the compound.
Protocol 1: Compound Solubilization and Stock Preparation

Causality: Accurate and reproducible biological data depends entirely on the quality of the compound's formulation. This protocol ensures the compound is fully solubilized and stable, preventing precipitation in media which can lead to erroneous results.

  • Purity Check: Verify the purity of this compound via HPLC and confirm its identity using LC-MS.

  • Solvent Selection: Begin by attempting to dissolve the compound in 100% Dimethyl Sulfoxide (DMSO), a common solvent for cell culture experiments.

  • Stock Solution Preparation:

    • Accurately weigh 5 mg of the compound.

    • Calculate the volume of DMSO required to create a 10 mM stock solution. (Molecular Weight of C8H7IN2O is 274.06 g/mol ).

    • Volume (µL) = (Weight (mg) / 274.06) * 1,000,000 / 10

    • Add the calculated volume of DMSO. Use gentle vortexing and warming (if necessary) in a 37°C water bath to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Antiproliferative MTT Assay

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation. This initial screen against a panel of cancer cell lines helps to quickly identify which cancer types are most sensitive to the compound, thereby prioritizing efforts for more in-depth mechanistic studies.[8]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., A-498 [renal], MCF-7 [breast], A549 [lung], HCT116 [colon]).

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "no cell" blanks.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for an additional 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Table 1: Representative Data Table for Antiproliferative Screening

Cell LineCancer TypePutative IC50 (µM)
A-498Renal Carcinoma0.85
HUVECEndothelial (non-cancer)0.25
MCF-7Breast Adenocarcinoma5.15
A549Lung Carcinoma> 10
HCT116Colorectal Carcinoma7.30

Note: Data are hypothetical and for illustrative purposes only.

Target Identification and Validation

If the compound shows significant antiproliferative activity, especially in cell lines relevant to angiogenesis (like renal carcinoma cells or endothelial cells), the next step is to confirm its engagement with the hypothesized kinase targets.

Protocol 3: In Vitro Kinase Inhibition Assay

Causality: A direct enzymatic assay is the most definitive way to determine if the compound is a kinase inhibitor. Using a luminescence-based assay that measures ATP consumption provides a rapid and sensitive method to quantify the compound's inhibitory activity against a panel of purified kinases.[9]

  • Assay Principle: This protocol uses a system where the amount of ATP remaining after a kinase reaction is converted into a luminescent signal. High luminescence indicates low kinase activity (inhibition), and low luminescence indicates high kinase activity.

  • Reaction Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the specific purified kinase (e.g., VEGFR2, PDGFRβ, c-Kit, FGFR1).

    • Add the specific peptide substrate for the kinase.

    • Add the test compound (this compound) at various concentrations. Include a positive control inhibitor (e.g., Axitinib) and a DMSO vehicle control.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a specified concentration of ATP (e.g., 10 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™).

    • Incubate at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value for each kinase.

Table 2: Representative Data for Kinase Inhibition Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
VEGFR292%15
PDGFRβ85%45
c-Kit78%90
FGFR145%850
EGFR12%> 10,000

Note: Data are hypothetical and for illustrative purposes only.

Protocol 4: Western Blot for Cellular Target Engagement

Causality: While a kinase assay confirms direct enzyme inhibition, a Western blot demonstrates that the compound is active within the complex cellular environment. By probing for the phosphorylated (active) forms of downstream effector proteins, this protocol validates that the compound is engaging its target and disrupting the intended signaling pathway.

  • Cell Treatment and Lysis:

    • Seed a sensitive cell line (e.g., A-498 or HUVEC) in 6-well plates and grow to 70-80% confluency.

    • If necessary, starve cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., VEGF or PDGF) for 15-30 minutes to activate the pathway.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-VEGFR2 (pVEGFR2)

      • Total VEGFR2

      • Phospho-AKT (pAKT)

      • Total AKT

      • Phospho-ERK1/2 (pERK)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylated proteins relative to the total protein and loading control indicates successful target inhibition.

Advanced Evaluation

Protocol 5: General Workflow for In Vivo Xenograft Studies

Causality: An in vivo animal model is the critical step to assess a compound's therapeutic potential in a complex biological system. This workflow determines if the compound's in vitro activity translates into tumor growth inhibition and provides initial insights into its safety and tolerability.[10][11]

  • Animal Model Selection: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

  • Tumor Implantation: Subcutaneously inject a sensitive cancer cell line (e.g., 1-5 million A-498 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Dosing and Administration:

    • Formulate the compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage).

    • Administer the compound daily at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Euthanize the animals, excise the tumors, and weigh them.

    • Analyze tissues via immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

Conclusion

This compound represents a promising chemical scaffold for the development of novel anticancer agents. Based on the established role of the indazole core in oncology and its structural relationship to known kinase inhibitors, this compound warrants investigation as a potential inhibitor of angiogenesis-related pathways. The experimental framework provided in this guide offers a comprehensive and logically structured approach for researchers to systematically evaluate its biological activity, identify its molecular targets, and assess its therapeutic potential from the benchtop to preclinical models.

References

  • Zhang, J. et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

  • Patsnap. Synthesis method of 6-iodine-1H-indazole. Available at: [Link]

  • NIH National Library of Medicine. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • NIH National Library of Medicine. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • NIH National Library of Medicine. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • LookChem. 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. Available at: [Link]

  • PubMed. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Available at: [Link]

  • NIH National Library of Medicine. 6-iodo-1H-indazole. Available at: [Link]

  • PubMed. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. Available at: [Link]

  • NIH National Library of Medicine. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available at: [Link]

  • NIH National Library of Medicine. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Available at: [Link]

  • Wikipedia. Ibogaine. Available at: [Link]

  • RSC Publishing. On-Water Accelerated Sulfenylation of Indole Derivatives under Visible Light Irradiation. Available at: [Link]

Sources

The Strategic Application of 6-Iodo-4-methoxy-1H-indazole in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Building Block

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity. Its structural resemblance to purine and indole allows it to function as a bioisostere, engaging in crucial hydrogen bonding and π-stacking interactions within enzyme active sites. Consequently, indazole derivatives have been successfully developed into blockbuster drugs for a range of therapeutic areas, most notably in oncology with kinase inhibitors like Axitinib, Pazopanib, and Niraparib.

Within the vast chemical space of indazole derivatives, 6-iodo-4-methoxy-1H-indazole has emerged as a particularly valuable and versatile building block for the construction of complex heterocyclic compounds. The strategic placement of its substituents offers a trifecta of synthetic advantages:

  • The C6-Iodo Group: Provides a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.

  • The C4-Methoxy Group: This electron-donating group modulates the electronic properties of the indazole ring system, influencing its reactivity and the biological activity of the final compounds.

  • The Indazole N-H: Offers a site for potential N-protection, which can be crucial for preventing side reactions and directing the regioselectivity of subsequent transformations.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in robust and scalable cross-coupling methodologies. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution, empowering researchers to leverage this key intermediate in their drug discovery and development programs.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond at the 6-position of the indazole is primed for activation by palladium catalysts, making it an ideal substrate for some of the most powerful bond-forming reactions in modern organic synthesis. The primary applications revolve around Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Workflow for Heterocycle Synthesis using this compound

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Resulting Heterocyclic Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines/N-Heterocycles) start->buchwald prod_suzuki 6-Aryl/Heteroaryl-4-methoxy-1H-indazoles suzuki->prod_suzuki prod_sonogashira 6-Alkynyl-4-methoxy-1H-indazoles sonogashira->prod_sonogashira prod_buchwald 6-Amino-4-methoxy-1H-indazoles buchwald->prod_buchwald

Caption: General workflow for the diversification of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. Its success is attributed to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsRationale / Causality
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Dppf and PPh₃ are robust ligands that are effective for coupling aryl iodides.
Base K₂CO₃, Cs₂CO₃ (aqueous solution)A base is required to activate the boronic acid for transmetalation. Carbonates are generally effective and well-tolerated.
Solvent 1,4-Dioxane/Water, DME/WaterA protic co-solvent like water is often beneficial for the transmetalation step.
Temperature 80-100 °CSufficient thermal energy is typically required to drive the catalytic cycle efficiently.
N-H Protection Often optional for C6 couplingWhile N-protection is sometimes necessary to prevent side reactions, Suzuki couplings at the C6 position of indazoles can often proceed without it.
Detailed Protocol: Synthesis of 6-(Pyridin-3-yl)-4-methoxy-1H-indazole

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings on haloindazoles.

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(pyridin-3-yl)-4-methoxy-1H-indazole.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful and direct method for the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating alkynyl-substituted heterocycles, which are valuable precursors for the synthesis of more complex molecules through subsequent transformations like cycloadditions or as building blocks in conjugated materials.

Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper salt in the presence of a base. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product.

Data Summary: Sonogashira Coupling Conditions
ParameterRecommended ConditionsRationale / Causality
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira couplings.
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The amine base acts as both a base and often as the solvent. It is crucial for the deprotonation of the terminal alkyne.
Solvent THF, DMF, or the amine base itselfAnhydrous conditions are important for reaction success.
Temperature Room Temperature to 60 °CSonogashira couplings are often feasible at milder temperatures compared to Suzuki couplings.
N-H Protection RecommendedN-H acidity can interfere with the basic conditions and catalyst activity. Protection (e.g., with a Boc or SEM group) is often advised.
Detailed Protocol: Synthesis of 6-((Trimethylsilyl)ethynyl)-4-methoxy-1H-indazole (N-Protected)

This protocol is based on general procedures for Sonogashira couplings of iodoindazoles, incorporating N-protection which is often beneficial for this reaction.

Workflow for N-Protected Sonogashira Coupling

G cluster_steps Synthetic Sequence start This compound protect N-Protection (e.g., Boc₂O, DMAP) start->protect protected_indazole N-Boc-6-Iodo-4-methoxy-1H-indazole protect->protected_indazole sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) protected_indazole->sonogashira coupled_product N-Boc-6-((TMS)ethynyl)-4-methoxy-1H-indazole sonogashira->coupled_product deprotect Deprotection (e.g., TFA or HCl) coupled_product->deprotect final_product 6-((TMS)ethynyl)-4-methoxy-1H-indazole deprotect->final_product

Caption: Step-wise workflow for the Sonogashira coupling with an N-protection/deprotection strategy.

Procedure:

  • N-Protection (if required): To a solution of this compound (1.0 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until the starting material is consumed (monitor by TLC). Work up to isolate the N-Boc protected intermediate.

  • Sonogashira Coupling: To a solution of N-Boc-6-iodo-4-methoxy-1H-indazole (1.0 equiv.) in a mixture of THF and triethylamine (2:1), add ethynyltrimethylsilane (1.5 equiv.).

  • Add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction at room temperature for 8 hours or until completion.

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues and ammonium salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-Boc protected alkynyl indazole.

  • Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane to yield the final product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines, including N-heterocycles. This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine motif is a common feature in many drugs.

Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl iodide to Pd(0). The amine then coordinates to the palladium complex. A strong base is used to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions like β-hydride elimination.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionsRationale / Causality
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for high catalytic activity and broad substrate scope.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is very common.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CElevated temperatures are generally needed to drive the reaction to completion.
N-H Protection MandatoryThe indazole N-H is acidic and will react under the strong basic conditions, necessitating protection.
Detailed Protocol: Synthesis of N-Methyl-N-(4-methoxy-1H-indazol-6-yl)aniline (N-Protected)

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of haloarenes.

Procedure:

  • N-Protection: Protect the N-H of this compound, for example with a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, using standard literature procedures.

  • Buchwald-Hartwig Amination: In an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction vessel with the N-protected this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable ligand like Xantphos (0.08 equiv.).

  • Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

  • Add anhydrous toluene, followed by N-methylaniline (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by carefully adding water, then dilute with ethyl acetate.

  • Filter the mixture through Celite, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

  • Deprotection: Remove the N-protecting group under appropriate conditions to yield the final product.

Conclusion and Future Outlook

This compound stands as a potent and adaptable intermediate for the synthesis of a diverse array of heterocyclic compounds. Its utility is most profoundly realized through palladium-catalyzed cross-coupling reactions, which provide reliable and modular routes to functionalized indazoles that are central to modern drug discovery. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit the synthetic potential of this valuable building block. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of well-designed intermediates like this compound will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-iodo-4-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound compare to other aryl halides? A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling, which is often rate-determining, typically follows the trend: I > OTf > Br >> Cl.[1] Therefore, this compound is expected to be a highly reactive coupling partner, generally requiring milder conditions than the analogous bromide or chloride.

Q2: What is the fundamental role of the base in the Suzuki coupling? A2: The base is critical for the transmetalation step of the catalytic cycle. It reacts with the organoboron species (boronic acid or ester) to form a more nucleophilic "ate" complex (a boronate species).[1] This increased nucleophilicity facilitates the transfer of the organic group from boron to the palladium center. The base is also involved in regenerating the active Pd(0) catalyst at the end of the cycle.

Q3: Can the N-H proton on the indazole ring interfere with the reaction? A3: Yes, the acidic proton of the indazole N-H group can present a challenge. It can react with the base, potentially competing with the activation of the boronic acid. In some cases, it can also interact with organopalladium intermediates, leading to catalyst inhibition or side reactions.[1][2] While many successful couplings are reported with unprotected N-heterocycles, low yields or complex reaction mixtures may necessitate N-protection (e.g., with a Boc, SEM, or methyl group) to improve outcomes, though this adds synthetic steps.[1][2]

Q4: What are the most common side reactions to watch for? A4: The primary side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen and can be minimized by rigorously degassing the reaction mixture.[1][3]

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This is more prevalent with unstable boronic acids (especially heteroaryl ones) and can be exacerbated by excessive heat or prolonged reaction times.[1][4]

  • Dehalogenation (Hydrodeiodination): The reduction of the starting material, this compound, to 4-methoxy-1H-indazole. This can occur if hydride sources are present or via certain catalyst-driven pathways.[1][2][3]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd2_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd2_diaryl boronate Ar'-B(OR)₃⁻ (Activated Boronic Species) boronate->transmetalation boronic_acid Ar'-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue and can stem from multiple sources. A systematic approach is key to identifying the root cause.

Potential CauseScientific Explanation & Recommended Solutions
Inactive Catalyst Explanation: The active Pd(0) species is susceptible to oxidation. Catalysts like Pd(PPh₃)₄ can degrade upon exposure to air. Pre-catalysts may fail to reduce to the active Pd(0) form.[1][3] Solutions:Use Fresh Catalyst: Ensure your palladium source is not old or discolored. Store air-sensitive catalysts like Pd(PPh₃)₄ under an inert atmosphere.[1] • Employ Pre-catalysts: Consider using modern, air-stable Pd(II) pre-catalysts (e.g., those based on Buchwald ligands like XPhos or SPhos) which are designed for reliable activation in situ.[4][5] • Degas Rigorously: Oxygen is a primary culprit in catalyst deactivation. Ensure all solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[6]
Inefficient Base Explanation: The base must be strong enough and sufficiently soluble to activate the boronic acid. Poorly soluble or weak bases will stall the reaction at the transmetalation step.[1] Solutions:Select an Appropriate Base: For N-H containing heterocycles, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. K₃PO₄ is stronger and often more effective for challenging couplings.[1] • Ensure Base Quality: Use a finely powdered, anhydrous base. For carbonates, heating under vacuum before use can remove adsorbed water and improve activity.[1] • Improve Solubility: The addition of water as a co-solvent (e.g., in dioxane/water or THF/water systems) is crucial for dissolving inorganic bases and facilitating the reaction.[1]
Poor Reagent Quality Explanation: Boronic acids can degrade over time, particularly through dehydration to form cyclic boroxine anhydrides, which are less reactive.[3] Solutions:Use High-Purity Boronic Acid: Use fresh or recently purchased boronic acid. If degradation is suspected, it can sometimes be reversed by dissolving in a solvent like ether and washing with aqueous base, followed by re-acidification and extraction. • Consider Boronate Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be a reliable alternative.
Sub-optimal Temperature Explanation: While aryl iodides are reactive, every coupling has a specific activation energy requirement. If the temperature is too low, the reaction will be sluggish or fail to initiate.[1] Solutions:Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100-110 °C). • Use Microwave Irradiation: Microwave heating is an excellent tool for rapidly screening higher temperatures and can often dramatically reduce reaction times and improve yields for heterocyclic couplings.[1][7][8]

Problem 2: Significant Side Product Formation

Side ProductScientific Explanation & Recommended Solutions
De-iodinated Product Explanation: The C-I bond is reductively cleaved and replaced with a hydrogen atom. This can be promoted by hydride sources (e.g., impurities in solvents) or by a competing pathway in the catalytic cycle.[2][3] Solutions:Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity. • Modify Ligand: Switching to a more sterically hindered, electron-rich ligand can sometimes suppress dehalogenation by accelerating the desired cross-coupling pathway relative to the reductive pathway.[2] • Re-evaluate Base: A weaker base or a switch from an organic to an inorganic base may reduce the rate of this side reaction.[2]
Boronic Acid Homocoupling Explanation: This side reaction forms a biaryl from two molecules of the boronic acid coupling partner. It is often catalyzed by palladium in the presence of oxygen.[1] Solutions:Rigorous Degassing: This is the most critical step. Removing all traces of oxygen from the reaction mixture is the best way to prevent homocoupling.[1][3] • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can sometimes favor homocoupling.
Catalyst Decomposition (Palladium Black) Explanation: The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is often caused by ligand dissociation from the palladium center.[9] Solutions:Increase Ligand Ratio: If using a pre-formed catalyst is not an option, ensure a sufficient ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) to keep the metal center stabilized in solution. • Choose a More Robust Ligand: Sterically bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium and are less prone to dissociation and decomposition.[9][10][11]
Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low Yield or Side Products check_conversion Is Starting Material Consumed (TLC/LC-MS)? start->check_conversion no_conversion_title Problem: No/Low Conversion check_conversion->no_conversion_title No conversion_title Problem: Complex Mixture/Side Products check_conversion->conversion_title Yes check_catalyst 1. Check Catalyst Activity - Use fresh/new catalyst - Degas reaction rigorously check_base 2. Check Base/Solvent - Use dry, powdered K₃PO₄ or Cs₂CO₃ - Ensure H₂O co-solvent is present check_temp 3. Increase Temperature - Incrementally heat to 110°C - Consider microwave heating check_dehalogenation De-iodination observed? solve_dehalogenation Change Ligand/Base - Use bulkier ligand - Try a weaker base check_dehalogenation->solve_dehalogenation Yes check_homocoupling Homocoupling observed? check_dehalogenation->check_homocoupling No solve_dehalogenation->check_homocoupling solve_homocoupling Improve Degassing - Sparge longer with Ar/N₂ - Check for leaks check_homocoupling->solve_homocoupling Yes check_nh Consider N-H Interference - If issues persist, attempt N-protection (e.g., Boc) check_homocoupling->check_nh No solve_homocoupling->check_nh

Sources

Technical Support Center: Troubleshooting Byproducts in Cross-Coupling Reactions of 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cross-coupling reactions involving 6-iodo-4-methoxy-1H-indazole. This guide is designed to provide in-depth troubleshooting for common byproduct formation, offering insights from a Senior Application Scientist's perspective. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to build a robust understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: Given its structure as an aryl iodide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2][3]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[4]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.[5]

  • Heck Coupling: For C-C bond formation with alkenes.[6][7]

The reactivity of the C-I bond is generally high in these reactions due to the lower bond dissociation energy compared to C-Br or C-Cl bonds, making the oxidative addition step of the catalytic cycle more favorable.[8]

Q2: Is N-protection of the indazole ring necessary for these cross-coupling reactions?

A2: While not always strictly necessary, N-protection of the indazole is often recommended.[9] The acidic N-H proton can interfere with the catalytic cycle in several ways:

  • Reaction with the base: This can consume the base, altering the reaction stoichiometry and potentially hindering the activation of the coupling partner (e.g., the boronic acid in a Suzuki reaction).[10]

  • Coordination to the palladium center: The indazole anion can act as a ligand, potentially inhibiting the catalyst.

  • Side reactions: The unprotected N-H can lead to undesired side reactions.

Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these issues, though they do add extra steps to the synthetic route.[9] For Suzuki-Miyaura reactions, successful couplings with unprotected N-heterocycles have been reported, but for reactions like Sonogashira and Heck, N-protection is more critical to prevent catalyst inhibition and side product formation.[9]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific byproducts you may encounter during cross-coupling reactions with this compound and provides actionable troubleshooting steps.

Issue 1: Formation of a Homocoupled Biphenyl Byproduct (Indazole Dimer)

Q: I am observing a significant amount of a dimer byproduct (two indazole units coupled together) in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?

A: The formation of a homocoupled indazole dimer is a common byproduct in Suzuki-Miyaura reactions. This typically arises from the coupling of two molecules of your this compound.

Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[11] Oxygen can interfere with the catalytic cycle, leading to the homocoupling of the aryl halide. Another potential pathway involves the reaction of the organopalladium intermediate with another molecule of the aryl halide.

Troubleshooting Protocol:

StepActionRationale
1 Ensure Rigorous Degassing Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[10] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[10]
2 Optimize Catalyst and Ligand The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Using bulky, electron-rich phosphine ligands can often favor the desired reductive elimination step over side reactions.
3 Control Reaction Temperature Lowering the reaction temperature may help to suppress the homocoupling pathway, which can sometimes have a higher activation energy than the desired cross-coupling.
4 Use a Slight Excess of the Boronic Acid Employing a small excess (1.1-1.2 equivalents) of the boronic acid can help to drive the reaction towards the desired cross-coupled product.[10]

Workflow for Minimizing Indazole Dimer Formation:

G cluster_sources Potential Hydride Sources cluster_pathway Catalytic Cycle Interference cluster_outcome Undesired Byproduct Water Water/Protic Impurities Pd_Intermediate Ar-Pd(II)-X Intermediate Water->Pd_Intermediate Solvent Solvent (e.g., alcohols) Solvent->Pd_Intermediate Base Base Base->Pd_Intermediate Pd_Hydride Pd-H Species Pd_Intermediate->Pd_Hydride Hydride Transfer Deiodinated_Product 4-methoxy-1H-indazole Pd_Hydride->Deiodinated_Product Reductive Elimination

Caption: Sources and pathway of protodehalogenation.

Issue 3: Formation of Boronic Acid Homocoupling Byproduct

Q: In my Suzuki-Miyaura reaction, I'm observing a byproduct that corresponds to the homocoupling of my boronic acid reagent. What leads to this, and how can it be avoided?

A: The homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings.

Causality: Similar to the homocoupling of the aryl halide, the presence of oxygen is a major contributor to the homocoupling of the boronic acid. [10][11]The mechanism can involve the oxidative coupling of two boronic acid molecules, often facilitated by the palladium catalyst.

Troubleshooting Protocol:

StepActionRationale
1 Rigorous Exclusion of Oxygen As with aryl halide homocoupling, meticulous degassing of the reaction mixture is the primary solution. [10][12]Subsurface sparging with an inert gas is highly effective. [12]
2 Use High-Purity Boronic Acid Degraded or impure boronic acid can be more prone to side reactions. Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if degradation is suspected. [9]
3 Addition of a Mild Reducing Agent The introduction of a mild reducing agent, such as potassium formate, has been shown to suppress boronic acid homocoupling without interfering with the main catalytic cycle. [12]
4 Controlled Addition of Reagents In some cases, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.

Purification Strategies

Q: What are the best methods for purifying my desired cross-coupled product from these byproducts?

A: The choice of purification method will depend on the specific properties of your product and the byproducts.

  • Column Chromatography: This is the most common and versatile method for separating cross-coupling reaction mixtures. Silica gel is typically used as the stationary phase, with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. [13]* Recrystallization: If your desired product is a solid and has significantly different solubility properties from the byproducts, recrystallization can be a highly effective purification technique. [13][14]* Trituration: For products that are oils or difficult to crystallize, trituration with a solvent in which the impurities are soluble but the product is not can help to solidify and purify the desired compound. [13]

References

  • Benchchem. Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • National Institutes of Health. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]

  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team Last Updated: January 2, 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development professionals working on the purification of crude 6-Iodo-4-methoxy-1H-indazole (CAS 885523-20-6). The information herein is designed to help identify and resolve common challenges encountered during the isolation and purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route used. Based on common synthetic pathways for substituted indazoles, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors may remain if the reaction did not go to completion.

  • Regioisomers: The formation of other iodinated isomers can be a significant issue in the synthesis of substituted indazoles.[1] For instance, if a direct iodination approach is used on the 4-methoxy-1H-indazole core, iodination at other positions on the aromatic ring could occur.

  • Over-iodination Products: Side reactions can lead to the formation of di-iodinated species under harsh iodination conditions.[1]

  • Residual Reagents and Solvents: Solvents used in the reaction or initial workup (e.g., 1,4-dioxane, ethyl acetate, acetonitrile) and reagents like phase-transfer catalysts or inorganic salts are common.[2][3]

  • Degradation Products: Indazole derivatives can be sensitive to harsh pH, light, and temperature conditions, which may lead to degradation.[4]

Q2: What is the recommended starting point for purifying a crude batch of this compound?

A2: The optimal initial strategy depends on the crude purity.

  • High Crude Purity (>85%): A simple recrystallization is often the most efficient method. It is scalable and can effectively remove minor impurities. A patent for the related 6-iodo-1H-indazole suggests recrystallization from acetonitrile, which could be a good starting point.[2][3]

  • Low or Unknown Crude Purity (<85% or complex mixture): Silica gel column chromatography is the preferred method. It offers superior separation of closely related impurities like regioisomers, which may be difficult to remove by recrystallization alone.[1][5]

Q3: How do I effectively assess the purity of my final this compound product?

A3: A multi-technique approach is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative check for the presence of impurities and is invaluable for developing a solvent system for column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace-level impurities.[5]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structural identity and integrity of the compound. It can detect and help identify organic impurities and residual solvents.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product, providing further evidence of its identity.[5]

Purification Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Scenario 1: Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities on the column.

  • Possible Cause 1: Suboptimal Solvent System (Eluent). The polarity of the eluent may not be suitable to resolve the components of your mixture.

    • Solution: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane).[6] Aim for an Rf value between 0.2 and 0.4 for this compound to ensure good separation from both more polar and less polar impurities.[5]

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase.

    • Solution: As a general rule, use a stationary phase mass that is 50-100 times the mass of your crude sample. Overloading leads to broad bands and poor resolution.

  • Possible Cause 3: Compound Instability on Silica Gel. Some nitrogen-containing heterocyclic compounds can degrade on acidic silica gel.

    • Solution: Consider using a different stationary phase, such as neutral alumina.[5] Alternatively, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%).

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar. Your compound is strongly adsorbed to the stationary phase and does not move.

    • Solution: Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If using dichloromethane, adding a small percentage of methanol (1-5%) can significantly increase eluent strength.[5]

Scenario 2: Recrystallization Issues

Problem: Low recovery of the purified compound after recrystallization.

  • Possible Cause 1: Inappropriate Solvent Choice. The chosen solvent may be too effective at dissolving the compound, even at low temperatures.[5]

    • Solution: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.[6] Test a range of solvents (e.g., acetonitrile, isopropanol, ethyl acetate, toluene) or solvent pairs (e.g., ethyl acetate/hexanes) on a small scale to find the optimal system.

  • Possible Cause 2: Excessive Solvent Volume. Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.[5]

  • Possible Cause 3: Insufficient Cooling. The solution was not cooled enough to maximize precipitation.

    • Solution: After allowing the solution to cool slowly to room temperature to promote the formation of large, pure crystals, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation before filtration.[5]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: High Impurity Level. The presence of significant impurities can depress the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: First, purify the material by column chromatography to remove the bulk of impurities, and then perform a final polishing recrystallization.

  • Possible Cause 2: Rapid Cooling. Cooling the saturated solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask can help. If an oil forms, try reheating the solution to redissolve it and then allow it to cool more slowly. Sometimes, scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Develop an appropriate eluent system using TLC. A good starting point for indazole derivatives is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). Aim for a target compound Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent as the column runs to elute compounds with higher affinity for the silica gel.[5]

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., acetonitrile) dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional): If the solution is highly colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Summary & Visualization

Table 1: Analytical Techniques for Purity Assessment
TechniquePurposeAdvantagesLimitations
TLC Qualitative check, reaction monitoring, column chromatography method development.[5]Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution than HPLC.
HPLC Quantitative purity determination (e.g., % area).[5]High resolution, highly sensitive, quantitative.More expensive, requires method development.
¹H NMR Structural confirmation, identification of organic impurities and solvents.[4]Provides detailed structural information, can be quantitative (qNMR).Less sensitive to minor impurities than HPLC, requires more sample.
MS Molecular weight confirmation.[5]Highly sensitive, provides exact mass.Does not distinguish between isomers.
Workflow Diagrams

PurificationWorkflow Crude Crude this compound TLC_Check Initial Purity Assessment (TLC) Crude->TLC_Check Decision Purity > 85%? TLC_Check->Decision Recrystal Recrystallization Decision->Recrystal  Yes Column Column Chromatography Decision->Column No   Final_Product Isolated Product Recrystal->Final_Product Column->Final_Product Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Final_Product->Final_Analysis End Pure Product Final_Analysis->End

Caption: A general workflow for the purification of this compound.

TroubleshootingWorkflow Start Column Chromatography Problem Problem1 Poor Separation Start->Problem1 Problem2 No Elution Start->Problem2 Cause1A Suboptimal Eluent Problem1->Cause1A Check Eluent Cause1B Column Overloaded Problem1->Cause1B Check Load Cause1C Compound Degradation Problem1->Cause1C Check Stability Cause2A Eluent too Non-Polar Problem2->Cause2A Solution1A Optimize Eluent using TLC (Rf 0.2-0.4) Cause1A->Solution1A Solution1B Reduce Sample Load (50-100x silica mass) Cause1B->Solution1B Solution1C Use Neutral Alumina or modified silica Cause1C->Solution1C Solution2A Gradually Increase Eluent Polarity Cause2A->Solution2A

Caption: A troubleshooting decision tree for common column chromatography issues.

References

  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. Benchchem.
  • 6-Iodo-1H-indazole CAS#: 261953-36-0. ChemicalBook.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
  • Synthesis method of 6-iodine-1H-indazole. Eureka | Patsnap.
  • Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • 6-Iodo-1H-indazole synthesis. ChemicalBook.
  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?. Guidechem.

Sources

6-Iodo-4-methoxy-1H-indazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Iodo-4-methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in your laboratory. Given the specific nature of this substituted indazole, this guide synthesizes direct information where available with established principles for related chemical structures to provide a comprehensive support framework.

I. Core Concepts: Understanding the Stability of this compound

This compound is a heterocyclic aromatic compound featuring an indazole core, a methoxy group, and an iodine substituent. Each of these components contributes to its overall chemical behavior and stability profile. The indazole ring itself is relatively stable, with the 1H-tautomer being the most thermodynamically favored form.[1][2] However, the presence of an iodo-substituent introduces potential sensitivity to light and certain reaction conditions, which is a primary consideration for its storage and handling.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Color Change (e.g., from off-white/light yellow to brown/darker yellow) Degradation: This is often a visual indicator of compound degradation, potentially due to light exposure, oxidation, or reaction with impurities.1. Quarantine the material: Do not use in critical experiments until its purity has been re-assessed.2. Analytical Confirmation: Use techniques like HPLC, LC-MS, or NMR to determine the purity and identify potential degradation products.3. Review Handling Procedures: Ensure the compound is handled under subdued light and that storage containers are properly sealed and opaque.[3][4]
Inconsistent Experimental Results or Low Yields Compound Impurity: The starting material may have degraded during storage, leading to lower effective concentration and the presence of interfering species.1. Purity Re-verification: Before use, confirm the purity of the stored compound, especially for lots that have been stored for an extended period.2. Inert Atmosphere Handling: For sensitive reactions, consider weighing and preparing solutions inside a glovebox or under a stream of inert gas like argon or nitrogen to prevent oxidative degradation.[5]3. Solvent Purity: Ensure solvents are anhydrous and free of peroxides, as these can react with the indazole.
Poor Solubility Incorrect Solvent Choice or Compound Degradation: The compound may have limited solubility in certain solvents, or degradation products may be insoluble.1. Consult Supplier Data: Check the manufacturer's product information for recommended solvents.2. Solvent Screening: If data is unavailable, perform small-scale solubility tests in a range of common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane).3. Gentle Warming/Sonication: If the compound is slow to dissolve, gentle warming or sonication may assist. Avoid aggressive heating, which could accelerate degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, opaque container (amber glass is recommended) to protect it from light.[3][4] The container should be placed in a cool, dry, and dark environment. For extended periods, storage at -20°C under an inert atmosphere (argon or nitrogen) is the best practice to minimize degradation from atmospheric moisture and oxygen.[5]

Q2: How should I handle the compound during weighing and solution preparation?

To minimize light exposure, it is advisable to work in a dimly lit area or use amber-colored labware.[3][4] If possible, wrap glassware in aluminum foil.[6] For reactions sensitive to air or moisture, handle the compound in a glovebox or under a blanket of inert gas.

Q3: Is this compound likely to be light-sensitive?

Yes, iodo-substituted aromatic compounds are often sensitive to light, particularly UV light. Photodegradation can lead to the cleavage of the carbon-iodine bond, generating radical species and leading to compound decomposition. Therefore, minimizing exposure to light at all stages of handling and storage is critical.[3][4]

Q4: What are the expected degradation products of this compound?

While specific degradation pathways for this exact molecule are not extensively documented, potential degradation could involve de-iodination (loss of the iodine atom) to form 4-methoxy-1H-indazole, or oxidation of the indazole ring, particularly if exposed to air and light over time.

Q5: What solvents are suitable for dissolving this compound?

Based on the general solubility of similar heterocyclic compounds, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may also have solubility in other common organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM). It is generally insoluble in water.[1]

IV. Experimental Workflow and Diagrams

Decision Workflow for Compound Quality Assessment

The following diagram outlines a decision-making process to assess the quality of your this compound before use in an experiment.

compound_quality_assessment start Start: Retrieve Compound from Storage visual_inspection Visual Inspection: - Color as expected? - Free-flowing solid? start->visual_inspection color_change Color Change or Clumping? visual_inspection->color_change analytical_check Perform Analytical Check: - HPLC for purity - LC-MS for identity color_change->analytical_check Yes proceed Proceed with Experiment color_change->proceed No purity_spec Purity > 95%? analytical_check->purity_spec purity_spec->proceed Yes repurify Consider Repurification (e.g., recrystallization) purity_spec->repurify No discard Discard and Order New Stock repurify->discard

Caption: Decision workflow for assessing compound integrity.

V. References

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved from [Link]

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26267-26276. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • ResearchGate. (2025). The effects of different light storage conditions on volatile flavor compounds and sensory properties of melon fruit. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling N-1 versus N-2 substitution on the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, and achieving the desired regiochemistry is often a critical challenge in the development of new therapeutics.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-alkylation or N-arylation of indazoles.

Problem 1: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles. How can I improve the selectivity for the N-1 isomer?

This is a common challenge, as direct alkylation of the indazole ring often yields a mixture of regioisomers.[2][4] The N-1 substituted product is frequently the thermodynamically more stable isomer, and several strategies can be employed to favor its formation.[3][5][6]

Root Cause Analysis and Solutions:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is arguably the most critical factor in directing N-1 alkylation.[4][6]

    • Recommended Solution: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N-1 selectivity.[5][7] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering its attack on the electrophile.[4][8]

    • Alternative Bases: Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, but the selectivity may be more substrate-dependent.

  • Lack of Favorable Substituent Effects: The electronic and steric nature of substituents on the indazole ring can significantly influence the regiochemical outcome.[5][6][7]

    • Recommended Solution: Indazoles with bulky substituents at the C-3 position tend to favor N-1 alkylation due to steric hindrance around the N-2 position.[6] For example, 3-tert-butyl, 3-carboxymethyl, and 3-carboxamide indazoles have demonstrated excellent N-1 selectivity (>99%) with NaH in THF.[5][7][8]

  • Reaction Conditions Favoring Kinetic Product: If the N-2 isomer is forming rapidly under your current conditions, you may be favoring the kinetic product.

    • Recommended Solution: Employing conditions that allow for thermodynamic equilibration can favor the more stable N-1 isomer.[3][5][6] This can sometimes be achieved by using specific electrophiles, such as α-halo carbonyl compounds, or by allowing the reaction to proceed for a longer time at a suitable temperature.[3][5]

Problem 2: I need to synthesize the N-2 substituted indazole, but my reaction predominantly yields the N-1 isomer. What should I change?

Achieving N-2 selectivity requires overcoming the inherent thermodynamic preference for the N-1 isomer. This can be accomplished by manipulating the electronic properties of the substrate or by choosing reaction conditions that favor the kinetically preferred N-2 product.[6][9]

Root Cause Analysis and Solutions:

  • Substrate Lacks N-2 Directing Groups: The electronic nature of the indazole ring is a key determinant of regioselectivity.

    • Recommended Solution: Introduce a strong electron-withdrawing group (EWG) at the C-7 position of the indazole ring.[5][7][8] Groups like nitro (NO₂) or carboxylates (CO₂Me) at C-7 have been shown to provide excellent N-2 regioselectivity (≥96%).[5][7][8] These groups decrease the electron density at N-1, making N-2 the more nucleophilic site.

  • Inappropriate Reaction Conditions for Kinetic Control: Your current conditions may be allowing for thermodynamic equilibration to the N-1 isomer.

    • Recommended Solution 1 (Mitsunobu Reaction): The Mitsunobu reaction is a reliable method for obtaining N-2 alkylated indazoles.[2] Reacting the indazole with an alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (TPP) in THF generally leads to high yields and excellent regioselectivity for the N-2 product.[2]

    • Recommended Solution 2 (Acidic Conditions): In some cases, performing the alkylation under acidic conditions can favor the N-2 isomer.[6][10]

    • Recommended Solution 3 (Solvent Effects): The choice of solvent can sometimes reverse selectivity. For instance, while NaHMDS in THF might favor one isomer, switching to DMSO has been observed to favor the other in related heterocyclic systems.[7]

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major issue in the synthesis of substituted indazoles?

A1: The indazole ring system exhibits annular tautomerism, meaning the proton on the pyrazole moiety can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[3][5][6] When the indazole is deprotonated to form the indazolide anion, both nitrogen atoms become nucleophilic, leading to the potential for substitution at either N-1 or N-2 upon reaction with an electrophile.[2][4] Achieving high selectivity for one regioisomer is crucial for synthesizing specific, biologically active molecules and often requires careful control of reaction conditions.[6]

Q2: What are the primary factors that influence N-1 vs. N-2 regioselectivity in indazole alkylation?

A2: The regiochemical outcome is a result of a complex interplay of several factors:

  • Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are critical. Bulky groups at C-3 favor N-1 substitution, while electron-withdrawing groups at C-7 favor N-2 substitution.[5][6][7][8]

  • Reaction Conditions: The choice of base and solvent is paramount. For example, NaH in THF is a well-established system for promoting N-1 alkylation.[4][5][7]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the N-1/N-2 ratio.[5][6]

  • Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are often the thermodynamically more stable products, while N-2 isomers can be favored under kinetically controlled conditions.[6][9]

Q3: Are there synthetic strategies that bypass the issue of N-alkylation on a pre-formed indazole ring?

A3: Yes, constructing the indazole ring with the desired N-substituent already in place is an excellent way to ensure complete regioselectivity.

  • From N-Substituted Hydrazines: One common approach is the reaction of an ortho-haloaryl carbonyl compound or nitrile with an N-alkyl or N-arylhydrazine.[3][5]

  • Cadogan Reductive Cyclization: A one-pot condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a Cadogan reductive cyclization, is a mild and efficient method for the regioselective synthesis of 2H-indazoles.[11]

Q4: How can I confidently determine the regiochemistry of my substituted indazole products?

A4: A combination of one- and two-dimensional NMR techniques is the most reliable method for assigning the regiochemistry. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is very powerful. For an N-1 substituted indazole, you would expect to see a correlation between the protons of the N-alkyl group and the C-7a carbon of the indazole ring. For an N-2 substituted indazole, a correlation would be observed between the N-alkyl protons and the C-3 carbon.[3] Single-crystal X-ray analysis can also provide unambiguous structural confirmation.[9]

Data and Protocols

Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity
Indazole SubstrateBaseSolventElectrophileN-1 : N-2 RatioReference
1H-IndazoleNaHTHFn-Pentyl bromide>99 : 1[5],[7]
7-Nitro-1H-indazoleNaHTHFn-Pentyl bromide4 : 96[5],[7]
5-Bromo-3-CO₂Me-1H-indazoleCs₂CO₃DMFIsopropyl tosylate>99 : 1[2]
5-Bromo-3-CO₂Me-1H-indazoleDEAD/TPPTHFIsopropyl alcohol<1 : 99[2]
4-Nitro-1H-indazole(Silyl-Hilbert-Johnson)MeCN1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (5h reaction)N-2 favored[9]
4-Nitro-1H-indazole(Silyl-Hilbert-Johnson)MeCN1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (48h reaction)N-1 favored[9]
Experimental Workflow Diagrams

G cluster_0 Decision Workflow for N-1 vs. N-2 Selectivity start Goal: Synthesize Substituted Indazole target_isomer Desired Isomer? start->target_isomer n1_path N-1 (Thermodynamic) target_isomer->n1_path N-1 n2_path N-2 (Kinetic/Directed) target_isomer->n2_path N-2 n1_cond Conditions for N-1 n1_path->n1_cond n2_cond Conditions for N-2 n2_path->n2_cond n1_base Base/Solvent: NaH in THF n1_cond->n1_base Option 1 n1_sterics Substrate: Bulky C-3 group n1_cond->n1_sterics Option 2 n2_ewg Substrate: EWG at C-7 (e.g., NO2) n2_cond->n2_ewg Option 1 n2_mitsunobu Reagents: Mitsunobu (DEAD/TPP) n2_cond->n2_mitsunobu Option 2 n2_acid Conditions: Acidic medium n2_cond->n2_acid Option 3

Caption: Decision workflow for controlling N-1/N-2 regioselectivity.

Protocol 1: General Procedure for Highly Regioselective N-1 Alkylation[5][7]
  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equivalent) portion-wise at 0 °C.

  • Deprotonation: Allow the resulting mixture to stir at room temperature for 30 minutes. The formation of the sodium indazolide is often accompanied by gas evolution (H₂).

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take anywhere from a few hours to overnight.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated indazole.

Protocol 2: General Procedure for Highly Regioselective N-2 Alkylation via Mitsunobu Reaction[2]
  • Preparation: To a solution of the substituted 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (TPP, 1.5 equivalents) in anhydrous THF (0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to separate, but careful chromatography should yield the pure N-2 alkylated indazole.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Iodo-4-methoxy-1H-indazole. This document provides expert guidance on catalyst selection and troubleshooting for common cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and successful functionalization is key to many discovery programs.[1] This guide is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

A1: The reactivity of this compound is primarily governed by three features:

  • The C-I Bond: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > F) for oxidative addition to a low-valent palladium center, which is typically the rate-determining step in many cross-coupling catalytic cycles.[2] This makes the 6-iodo position highly favorable for coupling.

  • The 4-methoxy Group: This is an electron-donating group (EDG) which increases electron density on the aromatic ring. While this can sometimes slow down the oxidative addition step compared to electron-deficient systems, it also influences the choice of ligand required to promote the reaction efficiently.[3]

  • The Indazole N-H: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle. It can react with the base, potentially altering its stoichiometry, or coordinate to the palladium center, leading to catalyst inhibition. Therefore, N-protection is often recommended, especially for Sonogashira and some Buchwald-Hartwig reactions.[4][5]

Q2: Do I need to protect the N-H of the indazole before performing a cross-coupling reaction?

A2: While not always strictly necessary, N-protection is highly recommended for robustness and reproducibility. The unprotected N-H can lead to side reactions and catalyst deactivation.[4]

  • For Suzuki-Miyaura reactions: Some success has been reported with unprotected iodoindazoles.[6] However, protection with a group like Boc (tert-butyloxycarbonyl) can improve yields and consistency. Interestingly, under microwave heating conditions, a concomitant Boc deprotection during the Suzuki coupling has been observed, which can be a useful feature in a synthetic sequence.[7]

  • For Buchwald-Hartwig amination: The amine coupling partner and the indazole N-H can compete for coordination to the palladium center. Protection is generally advised.

  • For Sonogashira coupling: N-protection is strongly recommended to prevent side reactions involving the acidic N-H proton and the basic reaction conditions.[4]

Common protecting groups include Boc, SEM (2-(trimethylsilyl)ethoxymethyl), and tosyl (Ts). The choice of protecting group can influence reaction outcomes and should be considered based on the stability to the reaction conditions and the ease of removal in subsequent steps.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

A: Low conversion in Suzuki-Miyaura couplings is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

start Low Conversion Observed catalyst 1. Catalyst Inactivity? start->catalyst base 2. Inefficient Base? catalyst->base No success Problem Solved catalyst->success Yes sub_catalyst Use fresh precatalyst (e.g., XPhos Pd G3). Test with a known reactive substrate. catalyst->sub_catalyst boronic_acid 3. Boronic Acid Degradation? base->boronic_acid No base->success Yes sub_base Use anhydrous, finely powdered base (K3PO4, Cs2CO3). Ensure adequate solubility (consider co-solvent). base->sub_base conditions 4. Suboptimal Conditions? boronic_acid->conditions No boronic_acid->success Yes sub_boronic_acid Use fresh boronic acid or convert to a stable pinacol ester (BPin). boronic_acid->sub_boronic_acid conditions->success Yes sub_conditions Thoroughly degas solvent. Increase temperature (e.g., 80-120 °C). Increase catalyst loading. conditions->sub_conditions

Caption: Troubleshooting workflow for low conversion.

  • Catalyst Activity:

    • Problem: The palladium catalyst may be old, oxidized, or from a poor-quality source. Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to air.

    • Solution: Use a fresh batch of catalyst. Consider using air- and moisture-stable palladium precatalysts, which form the active Pd(0) species in situ. For electron-rich substrates like this compound, catalysts with electron-rich and bulky phosphine ligands are often effective.[9][10] Buchwald's dialkylbiarylphosphine-based precatalysts (e.g., XPhos Pd G3) are excellent choices.[11][12] Perform a control reaction with a known reactive substrate pair to confirm catalyst activity.[13]

  • Base Selection and Quality:

    • Problem: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][14] An inappropriate or poor-quality base can halt the catalytic cycle.

    • Solution: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[13] Ensure the base is anhydrous and finely powdered. The base's solubility is also critical; adding water as a co-solvent (e.g., in dioxane/water mixtures) can be beneficial.[13]

  • Boronic Acid Stability:

    • Problem: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (hydrolysis back to the arene).[13]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (BPin), which can be more robust under reaction conditions.

  • Reaction Conditions:

    • Problem: Inadequate degassing, low temperature, or insufficient reaction time can lead to poor conversion.

    • Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst to remove oxygen, which can oxidize the active Pd(0) species and promote boronic acid homocoupling.[13] While aryl iodides are reactive, the electron-donating methoxy group might require higher temperatures (80-120 °C) to drive the reaction to completion. Microwave heating can be an effective way to rapidly screen higher temperatures.[7][13]

Issue 2: Significant Dehalogenation Side Product Formation

Q: My reaction is producing a significant amount of the de-iodinated product (4-methoxy-1H-indazole). What causes this and how can I prevent it?

A: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides.[15][16] It occurs when the aryl halide is reduced to the corresponding arene.

  • Hydride Source:

    • Problem: Solvents (like alcohols or THF), the base, or even the phosphine ligand can act as a source of hydride.[4][17]

    • Solution:

      • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If you suspect the solvent is the issue, switch to a different aprotic solvent like dioxane or toluene.

      • Base Choice: Some bases are more prone to promoting dehalogenation. If you are using an alkoxide base, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[15]

  • Catalyst System:

    • Problem: The choice of ligand can influence the relative rates of the desired coupling versus the undesired dehalogenation.

    • Solution: Experiment with different phosphine ligands. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can often outcompete the dehalogenation pathway.

Recommended Catalyst Systems and Protocols

The following tables provide starting points for catalyst selection for different coupling reactions with this compound. These are general recommendations and may require optimization.

Table 1: Recommended Systems for Suzuki-Miyaura Coupling
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
Pd(PPh₃)₄(Internal)K₂CO₃ / Na₂CO₃Dioxane/H₂O, DME/H₂O80 - 100A classic, often effective catalyst. Can be sensitive to air.[7][18]
PdCl₂(dppf)dppfK₃PO₄Dioxane/H₂O80 - 110Good for a broad range of substrates.[5]
XPhos Pd G3XPhosK₃PO₄ / Cs₂CO₃Dioxane/H₂O, t-BuOH80 - 120Highly active precatalyst, excellent for electron-rich halides.[11][12]
  • To a dry reaction vessel, add N-protected this compound (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

Table 2: Recommended Systems for Buchwald-Hartwig Amination
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
RuPhos Pd G3RuPhosNaOtBu / LiHMDSToluene, Dioxane80 - 110Excellent for coupling with secondary amines.[19]
BrettPhos Pd G3BrettPhosNaOtBu / K₃PO₄Toluene, Dioxane80 - 110Generally preferred for primary amines.[19][20]
XPhos Pd G3XPhosCs₂CO₃Toluene, t-BuOH80 - 110Broadly applicable and highly active.[20]
Table 3: Recommended Systems for Sonogashira Coupling
Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Key Considerations
PdCl₂(PPh₃)₂CuIEt₃N / PiperidineTHF, DMF25 - 70Classic conditions; requires careful degassing.[21]
Pd(PPh₃)₄CuIEt₃NTHF25 - 60Common alternative palladium source.
Pd(OAc)₂ / cataCXium ANone (Cu-free)Cs₂CO₃2-MeTHF25 (RT)Mild, copper-free conditions can prevent alkyne homocoupling.[22]
  • To a dry, inert-atmosphere flask, add N-protected this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Add the base (e.g., triethylamine, 2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 70 °C) until completion.

  • Upon completion, quench the reaction, perform an aqueous work-up, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.[21]

Mechanistic Insights

A deeper understanding of the catalytic cycle can aid in troubleshooting and optimization.

G cluster_0 Palladium Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-I + L-Pd(0) -> L-Pd(II)-Ar(I)) pd0->oa Ar-I (this compound) tm Transmetalation (Base activates Nu-M) oa->tm Organometallic Reagent (Nu-M) re Reductive Elimination (L-Pd(II)-Ar(Nu) -> Ar-Nu + L-Pd(0)) tm->re re->pd0 Regenerates Catalyst

Caption: Generalized palladium cross-coupling cycle.

  • Oxidative Addition: The electron-rich nature of the 4-methoxy-substituted ring can make this step slower than with electron-poor arenes. Using electron-rich, bulky phosphine ligands (like XPhos or RuPhos) on the palladium center enhances its electron density, which promotes the oxidative addition step.[10][19]

  • Transmetalation (Suzuki): The base (e.g., K₃PO₄) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[3][14][23]

  • Reductive Elimination: This is the final step where the new C-C, C-N, or C-C(alkyne) bond is formed, and the Pd(0) catalyst is regenerated. Bulky ligands often accelerate this step, preventing side reactions like beta-hydride elimination (more relevant for alkyl coupling partners).[23]

By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can overcome the specific challenges posed by this compound and achieve efficient and reliable couplings.

References

  • BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
  • BenchChem. (2025). Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions.
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Espinosa, M., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC.
  • Request PDF. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(13), 6088-6096.
  • Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.).
  • O'Brien, A. G., et al. (2018). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
  • Rault, S., et al. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 49(48), 6828-6830.
  • Wikipedia contributors. (2024, November 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • Catino, A. J., & Nolan, S. P. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Selected examples of commercially available palladium(II)
  • Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803.
  • Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686–6687.
  • Hazari, N. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 4(9), 1113-1124.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar.
  • Request PDF. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Denmark, S. E., & Regens, C. S. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4444-4457.
  • Kim, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21498-21506.
  • Use of Base Metals in Suzuki Coupling. (2025). Wordpress.
  • Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2949.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Guillaumet, G., et al. (2018).
  • Rault, S., et al. (2004). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2004(12), 1991-2000.
  • Wikipedia contributors. (2024, August 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • LibreTexts. (2023).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • ChemRxiv. (n.d.).
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 25(30), 5650-5655.
  • Request PDF. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Kempe, R., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(21), 7234-7240.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
  • Chattopadhyay, B., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17949-17961.
  • Request PDF. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.

Sources

Overcoming low conversion in 6-Iodo-4-methoxy-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Iodo-4-methoxy-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming common challenges, particularly low conversion rates, in cross-coupling reactions involving this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Here we address high-level questions that frequently arise when working with this compound.

Q1: How does the 4-methoxy group affect the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

A: The methoxy group at the 4-position is electron-donating, which increases the electron density of the indazole ring system. This has a direct impact on the crucial oxidative addition step in the catalytic cycle.[1] An electron-rich aryl iodide will react more slowly with the Pd(0) catalyst compared to an electron-deficient one. Consequently, you may find that reactions require more forcing conditions (e.g., higher temperatures, longer reaction times, or more activated catalyst systems) to achieve good conversion compared to iodoindazoles bearing electron-withdrawing groups.[2][3]

Q2: Is N-protection of the indazole's secondary amine necessary for successful cross-coupling?

A: While not always strictly required, N-protection is highly recommended for most cross-coupling reactions with this compound. The free N-H is acidic and can react with the basic reagents in the reaction mixture, leading to several potential problems:

  • Catalyst Inhibition: The resulting indazolide anion can coordinate to the palladium center, leading to catalyst deactivation.[1][3]

  • Side Reactions: N-arylation can occur as a competitive reaction pathway, particularly in Buchwald-Hartwig aminations.

  • Solubility Issues: The deprotonated indazole may have different solubility properties, which can negatively impact the reaction.

Common protecting groups like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) can prevent these issues.[4][5][6] However, it's worth noting that some modern catalyst systems show good performance with unprotected NH-heterocycles.[7] If you choose to proceed without protection, careful optimization of the base and catalyst is critical.

Q3: I am observing a significant amount of a de-iodinated side product (4-methoxy-1H-indazole). What causes this and how can it be minimized?

A: The formation of a hydrodehalogenated product is a common side reaction in palladium-catalyzed couplings.[3] It can arise from several pathways, including the reaction of the aryl-palladium intermediate with trace amounts of water, alcohols (if used as a solvent), or even the amine coupling partner. To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

  • Optimize Ligand Choice: More sterically hindered and electron-rich ligands can sometimes suppress hydrodehalogenation by favoring the desired reductive elimination step.[3]

  • Select the Base Carefully: The nature and strength of the base can play a role. A weaker base might be beneficial if hydrodehalogenation is a major issue.

Troubleshooting Guide 1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds with this compound. However, low conversion can be a significant hurdle. This guide provides a systematic approach to troubleshooting.

Visualizing the Troubleshooting Workflow

G start Low Conversion in Suzuki-Miyaura Coupling reagent_check Step 1: Verify Reagent Quality - Boronic Acid (fresh, >1.2 eq) - Base (anhydrous, finely powdered) - Solvent (dry, degassed) start->reagent_check catalyst_check Step 2: Assess Catalyst System - Pd Source (active, correct loading) - Ligand Choice (appropriate for electron-rich ArI) reagent_check->catalyst_check Reagents OK condition_check Step 3: Evaluate Reaction Conditions - Temperature (increase incrementally) - Reaction Time (monitor for stalling) - Inert Atmosphere (ensure proper degassing) catalyst_check->condition_check Catalyst OK optimization Step 4: Systematic Optimization - Screen Ligands (e.g., Buchwald ligands) - Screen Bases (e.g., Cs2CO3, K3PO4) - Consider N-Protection condition_check->optimization Conditions OK success Improved Conversion optimization->success

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Potential Causes and Solutions
  • Inactive Catalyst or Inappropriate Ligand

    • The "Why": The electron-donating nature of the 4-methoxy group slows down oxidative addition, which is often the rate-limiting step. A standard catalyst like Pd(PPh₃)₄ may not be active enough. The ligand is crucial as it modulates the electronic properties and steric environment of the palladium center.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required for coupling electron-rich aryl halides.

    • The Solution:

      • Switch to a more active pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst.

      • If using a Pd(0) or Pd(II) source, pair it with a suitable ligand. Sterically hindered biarylphosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points.

      • Ensure your palladium source is not degraded. Using a fresh batch is a simple but effective troubleshooting step.[8]

  • Ineffective Base or Poor Solubility

    • The "Why": The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] If the base is not strong enough, not sufficiently soluble, or not anhydrous, the catalytic cycle can stall.

    • The Solution:

      • Ensure the base is finely powdered and anhydrous. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8]

      • For challenging couplings, a stronger base like Cesium Carbonate (Cs₂CO₃) is often more effective.

      • The solvent system must adequately dissolve the reagents. A mixture of an organic solvent (like 1,4-dioxane or Toluene) with water is common, as water helps dissolve the inorganic base.[8]

  • Substrate-Related Issues (N-H Interference)

    • The "Why": As mentioned in the FAQs, the unprotected N-H of the indazole can lead to catalyst inhibition. This is a very common cause of low conversion in reactions with N-heterocycles.

    • The Solution:

      • Protect the indazole nitrogen with a Boc group. This is often the most reliable solution. A standard procedure involves reacting the indazole with (Boc)₂O and a base like DMAP or triethylamine.

      • If protection is not feasible, you may need to screen a wider range of ligands and bases to find a system tolerant of the free N-H.

Recommended Starting Protocols for Optimization
ParameterCondition A (Conventional Heating)Condition B (Microwave)
Substrate N-Boc-6-Iodo-4-methoxy-1H-indazoleN-Boc-6-Iodo-4-methoxy-1H-indazole
Coupling Partner Arylboronic Acid (1.5 eq)Arylboronic Acid Pinacol Ester (1.5 eq)
Pd Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (4 mol%)
Ligand XPhos (4 mol%)(Internal to pre-catalyst)
Base K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent Toluene / H₂O (10:1)1,4-Dioxane / H₂O (5:1)
Temperature 100 °C120 °C
Time 12-24 h30-60 min

These are starting points. Optimization of catalyst/ligand loading, base, and temperature may be required.

Troubleshooting Guide 2: Low Yield in Buchwald-Hartwig Amination

Forming a C-N bond at the 6-position of the indazole via Buchwald-Hartwig amination is a key transformation. Low conversion is often traced back to catalyst-ligand choice and base sensitivity.

Visualizing the Catalytic Cycle

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0L2 Pd(0)L2 ArPdL2X ArPd(II)L2X Pd0L2->ArPdL2X Oxidative Addition (Ar-I) ArPdLAmine [ArPd(II)L(Amine)]+X- ArPdL2X->ArPdLAmine + Amine - L ArPdLAmido ArPd(II)L(Amido) ArPdLAmine->ArPdLAmido + Base - Base-H+X- ArPdLAmido->Pd0L2 Reductive Elimination Product Ar-Amine ArPdLAmido->Product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Indazoles: 6-Iodo- vs. 6-Bromo-4-methoxy-1H-indazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the choice of starting materials is a critical juncture that dictates the efficiency, robustness, and elegance of a synthetic campaign. The 4-methoxy-1H-indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other biologically active agents. When embarking on the synthesis of derivatives based on this core, a frequent decision point is the selection of the halogen handle for subsequent cross-coupling reactions. This guide provides an in-depth, data-driven comparison of two key intermediates: 6-Iodo-4-methoxy-1H-indazole and 6-Bromo-4-methoxy-1H-indazole .

The Fundamental Arbitrator: The Carbon-Halogen Bond

The crux of the performance difference between these two reagents lies in the intrinsic properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. In the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the reactivity of the aryl halide is paramount. The generally accepted order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1]

This trend is a direct consequence of bond dissociation energies. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. The lower energy barrier for the cleavage of the C-I bond means that this compound will typically undergo oxidative addition more readily than its bromo counterpart.[2] This enhanced reactivity often translates to tangible synthetic advantages.

Visualizing the Catalytic Crossroads: Oxidative Addition

The initial and often rate-limiting step in Suzuki, Sonogashira, and other related cross-coupling reactions is the insertion of the Pd(0) catalyst into the carbon-halogen bond. The disparate reactivity of the iodo- and bromo-indazoles can be visualized as follows:

G cluster_0 This compound cluster_1 6-Bromo-4-methoxy-1H-indazole Iodo Indazole-I TS_I [Indazole---I---Pd(0)L₂]‡ Iodo->TS_I Oxidative Addition Pd0_I Pd(0)L₂ Pd0_I->TS_I Product_I Indazole-Pd(II)(I)L₂ TS_I->Product_I label_I Lower Energy Barrier (Faster Reaction) Bromo Indazole-Br TS_Br [Indazole---Br---Pd(0)L₂]‡ Bromo->TS_Br Oxidative Addition Pd0_Br Pd(0)L₂ Pd0_Br->TS_Br Product_Br Indazole-Pd(II)(Br)L₂ TS_Br->Product_Br label_Br Higher Energy Barrier (Slower Reaction)

Caption: Comparative energy profiles for the oxidative addition step.

Performance in Key Synthetic Transformations: A Comparative Overview

ParameterThis compound6-Bromo-4-methoxy-1H-indazoleRationale & Field Insights
Reaction Conditions Milder (e.g., lower temp.)More Forcing (e.g., higher temp.)The higher reactivity of the C-I bond allows for sufficient reaction rates at lower temperatures, preserving sensitive functional groups.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)Efficient oxidative addition often translates to a longer catalyst lifetime and less catalyst decomposition, allowing for lower loadings.
Reaction Time ShorterLongerThe faster rate of oxidative addition accelerates the entire catalytic cycle, leading to shorter reaction times and higher throughput.
Selectivity HighHighBoth substrates are generally selective. However, the harsher conditions required for the bromo-derivative may lead to more side reactions in complex substrates.
Cost & Availability Generally higher costGenerally lower costAryl iodides are often synthesized from the corresponding bromides or anilines, adding a step to their manufacturing process. 6-Bromo-4-methoxy-1H-indazole is commercially available.
Ideal Use Case Complex, multi-step syntheses where mild conditions are paramount; rapid library synthesis.Cost-sensitive, large-scale syntheses; when the coupling partner is highly reactive.The iodo-derivative is the "go-to" for preserving molecular complexity, while the bromo- is a workhorse for scalable, cost-effective routes.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

To provide a practical context, the following are detailed, self-validating protocols for a representative Suzuki-Miyaura coupling with phenylboronic acid. These protocols are constructed based on established methods for halo-indazoles.[3][4][5][6]

Protocol 1: Suzuki-Miyaura Coupling of this compound

G start Start step1 Combine Reagents: - this compound (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(dppf)Cl₂ (2 mol%) - K₂CO₃ (2.0 eq) start->step1 step2 Add Solvents: - 1,4-Dioxane (5 mL/mmol) - Water (1 mL/mmol) step1->step2 step3 Inert Atmosphere: Degas with Argon for 15 min step2->step3 step4 Reaction: Heat to 80°C for 2-4 hours (Monitor by TLC/LC-MS) step3->step4 step5 Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, then brine step4->step5 step6 Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by flash chromatography step5->step6 end End Product: 4-methoxy-6-phenyl-1H-indazole step6->end

Caption: Workflow for Suzuki-Miyaura coupling of the iodo-indazole.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 15 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add 1,4-dioxane (5 mL) and water (1 mL).

  • Degassing: Sparge the reaction mixture with a stream of argon for 15 minutes.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-methoxy-6-phenyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-4-methoxy-1H-indazole

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-methoxy-1H-indazole (e.g., 227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (29 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add 1,4-dioxane (5 mL) and water (1 mL).

  • Degassing: Sparge the reaction mixture with a stream of argon for 15 minutes.

  • Reaction: Heat the mixture to 95-100°C in an oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours for complete conversion.

  • Work-up and Purification: Follow steps 5-7 as described in Protocol 1.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, demonstrating good performance for both aryl bromides and iodides.

  • Base and Solvent: The aqueous potassium carbonate in dioxane/water is a standard, effective system that promotes the transmetalation step of the catalytic cycle.

  • Temperature and Time: The higher temperature and potentially longer reaction time for the bromo-indazole are necessary to overcome the higher activation energy of the oxidative addition step. The milder conditions for the iodo-indazole are a direct result of its greater reactivity.

Strategic Selection in Drug Development

The choice between 6-iodo- and 6-bromo-4-methoxy-1H-indazole is not merely a matter of reactivity but a strategic decision influenced by the goals of the synthesis.

  • For Lead Optimization and Library Synthesis: The higher reactivity of This compound is a distinct advantage. It allows for the rapid generation of diverse analogues under mild conditions, which is crucial when exploring structure-activity relationships (SAR). The reliability and speed can accelerate project timelines, even if the starting material is more expensive.

  • For Process Development and Scale-Up: 6-bromo-4-methoxy-1H-indazole often becomes the reagent of choice. Its lower cost and greater commercial availability are significant factors in large-scale synthesis. Process chemists can often overcome the lower reactivity by optimizing reaction conditions (e.g., higher temperature, tailored ligands, or flow chemistry), making it the more economically viable option for producing kilograms of an active pharmaceutical ingredient (API).

Conclusion

References

  • [Referenced Article on Suzuki Reaction of Bromoindazoles]. (Source, URL)
  • [Referenced Article on Indazole Synthesis]. (Source, URL)
  • [Referenced Article on Sonogashira Coupling]. (Source, URL)
  • [Referenced Article on Palladium C
  • [Referenced Article on Suzuki-Miyaura Coupling of Halo-indoles/indazoles]. (Source, URL)
  • [Referenced Article on Synthesis of 6-iodo-1H-indazole]. (Source, URL)
  • [Referenced Article on Iodin
  • [Referenced Article on Cyan
  • RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances. [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • NIH. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • ACS Publications. (2015, July 22). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. PubMed. [Link]

  • Thieme. (Date unavailable). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • MDPI. (Date unavailable). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. (Date unavailable). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: The Role of Reversible Oxidative Addition in Selective Palladium(0)‐Catalyzed Intramolecular Cross‐Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles.. [Link]

  • Utrecht University Repository. (2023, October 16). Fundamental Palladium Catalyzed Oxidative Addition Reactions. [Link]

  • Organic Syntheses. (Date unavailable). [Reaction protocol involving iodo-indazole]. [Link]

  • NIH. (Date unavailable). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. [Link]

  • NIH. (Date unavailable). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ACS Omega. (2023, May 2). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Organic Chemistry Portal. (Date unavailable). Sonogashira Coupling. [Link]

  • Wikipedia. (Date unavailable). Sonogashira coupling. [Link]

  • Springer. (Date unavailable). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • Organic Chemistry Portal. (Date unavailable). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 6-Iodo-4-methoxy-1H-indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern on the indazole ring system is critical, as even minor positional changes of functional groups can profoundly impact a molecule's interaction with biological targets, its metabolic stability, and overall pharmacological profile. Consequently, the unambiguous structural elucidation of regioisomers during synthesis is not merely a procedural step but a foundational requirement for meaningful research.

This guide provides an in-depth spectroscopic comparison of 6-Iodo-4-methoxy-1H-indazole and its key regioisomers. While direct, side-by-side published data for this specific set of isomers is limited, this document leverages foundational spectroscopic principles and data from analogous substituted indazoles to provide a robust framework for their differentiation.[1][2] We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy can be synergistically employed to definitively assign the correct structure.

The Challenge: Distinguishing Key Regioisomers

The synthesis of substituted indazoles can often yield a mixture of regioisomers. For the iodo-methoxy-1H-indazole system, several possibilities exist, but the most common synthetic routes would likely produce a mixture of the following, making their differentiation essential:

  • This compound (Target Isomer)

  • 4-Iodo-6-methoxy-1H-indazole (Potential Isomer)

  • 7-Iodo-4-methoxy-1H-indazole (Potential Isomer)

  • 5-Iodo-6-methoxy-1H-indazole (Potential Isomer)

Below is a visual representation of two primary regioisomers that present a common analytical challenge.

Caption: Molecular structures of two primary regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus.[3][4] The analysis of proton (¹H) and carbon-13 (¹³C) spectra, particularly the coupling patterns in the aromatic region, allows for unambiguous structural assignment.

¹H NMR Spectroscopy: Deciphering Aromatic Substitution Patterns

The key to differentiation lies in the aromatic region (typically δ 6.5-8.5 ppm). The number of protons, their chemical shifts, and, most critically, their spin-spin coupling patterns are unique fingerprints for each isomer.

  • This compound: This isomer is expected to show two singlets in the aromatic region, corresponding to the protons at C5 and C7. The lack of adjacent protons (ortho or meta) simplifies their signals to sharp singlets, a highly diagnostic feature.

  • 4-Iodo-6-methoxy-1H-indazole: This isomer will display two signals in the aromatic region, but they will appear as doublets due to meta-coupling (⁴JHH) between the C5 and C7 protons. The coupling constant will be small (typically 1-3 Hz).

  • 7-Iodo-4-methoxy-1H-indazole: This isomer will present two aromatic protons at C5 and C6. These protons are ortho to each other and will therefore appear as two doublets with a much larger coupling constant (³JHH, typically 7-9 Hz).

  • 5-Iodo-6-methoxy-1H-indazole: Similar to the 4-iodo-6-methoxy isomer, this compound will show two aromatic protons at C4 and C7. These protons are meta to each other and will appear as two distinct doublets with a small meta-coupling constant.

Table 1: Predicted ¹H NMR Aromatic Signals for Iodo-Methoxy-1H-Indazole Isomers

IsomerAromatic ProtonsPredicted MultiplicityExpected Coupling Constant (J)
6-Iodo-4-methoxy H5, H72 x Singlet (s)N/A
4-Iodo-6-methoxy H5, H72 x Doublet (d)~1-3 Hz (meta)
7-Iodo-4-methoxy H5, H62 x Doublet (d)~7-9 Hz (ortho)
5-Iodo-6-methoxy H4, H72 x Doublet (d)~1-3 Hz (meta)
¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. All isomers will show 8 distinct carbon signals. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing/heavy atom effect of the iodine. The carbon directly attached to the iodine (C-I) will typically have a lower chemical shift (e.g., δ 80-100 ppm) compared to other aromatic carbons.

Advanced 2D NMR Techniques for Unambiguous Confirmation

For absolute certainty, especially in complex mixtures, 2D NMR experiments are invaluable.[5][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations. A definitive correlation between the methoxy protons (-OCH₃) and a specific aromatic proton can confirm the substitution pattern. For example, in this compound, a NOESY correlation would be expected between the methoxy protons and the H5 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It can be used to connect the methoxy protons to the C4 carbon, or the N1-H proton to the C7a and C3 carbons, confirming the overall connectivity of the molecule.[5]

G cluster_workflow Spectroscopic Differentiation Workflow Sample Synthesized Isomer Mixture MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MW Confirm Molecular Weight (C8H7IN2O = 274.06 g/mol) MS->MW Provides H_NMR ¹H NMR Analysis: - Count aromatic signals - Analyze splitting patterns NMR->H_NMR Primary Method FG Confirm Functional Groups (N-H, C-O, Aromatic C-H) IR->FG Provides Result Unambiguous Isomer ID MW->Result TwoD_NMR 2D NMR (NOESY/HMBC) (If ambiguity exists) H_NMR->TwoD_NMR Clarifies H_NMR->Result TwoD_NMR->Result FG->Result

Caption: Workflow for the spectroscopic identification of regioisomers.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the first line of analysis to confirm that the synthesized compound has the correct molecular weight and elemental composition.

  • Molecular Ion Peak: All regioisomers of iodo-methoxy-1H-indazole will have the same molecular formula, C₈H₇IN₂O, and thus the same nominal molecular weight of 274 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass (273.9600), which validates the elemental composition.

  • Fragmentation Pattern: While the molecular ion will be identical, the fragmentation patterns under techniques like Electron Ionization (EI) are unlikely to be sufficiently different for unambiguous isomer identification.[7] However, characteristic fragments for the indazole core are expected. Common fragmentation pathways for indazoles may include the loss of N₂, HCN, and cleavage of the substituent groups.[8][9] The primary utility of MS in this context is the confirmation of the molecular formula, not the differentiation of regioisomers.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups within the molecule, but it lacks the resolving power of NMR for distinguishing these specific regioisomers.[10]

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (indazole)Stretch3100 - 3300 (broad)Confirms the presence of the N-H tautomer.[11]
C-H (aromatic)Stretch3000 - 3100Indicates the aromatic ring.
C-H (methoxy)Stretch2850 - 2960Confirms the -OCH₃ group.
C=C / C=NRing Stretch1450 - 1620Characteristic of the indazole bicyclic system.
C-O (methoxy)Stretch1200 - 1275 (asymmetric)Strong band confirming the methoxy ether linkage.
C-IStretch500 - 600In the far-IR region, often weak.

While all isomers will show these characteristic bands, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) may exist but are generally not reliable for primary structural assignment compared to the clarity provided by NMR.

Experimental Protocols

To ensure data integrity and reproducibility, adherence to standardized protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified indazole isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.[1] Ensure complete dissolution.

  • Instrument Setup: Use an NMR spectrometer operating at a minimum of 400 MHz for ¹H. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if needed): Utilize standard instrument parameters for gCOSY, gHSQC, gHMBC, and NOESY experiments to establish correlations for definitive assignment.

Protocol 2: Mass Spectrometry (MS) Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

  • Ionization: Use Electrospray Ionization (ESI) for soft ionization to clearly observe the protonated molecular ion [M+H]⁺ at m/z 275.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement with less than 5 ppm error, confirming the elemental formula.

Protocol 3: Infrared (IR) Spectroscopy Acquisition
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[1] Acquire a background spectrum of the clean ATR crystal first.

  • Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.

Conclusion

While Mass Spectrometry and IR Spectroscopy serve as vital checks for molecular formula and functional group integrity, NMR spectroscopy stands as the definitive technique for differentiating the regioisomers of this compound . The distinct splitting patterns of the aromatic protons in the ¹H NMR spectrum provide a direct and unambiguous fingerprint of the substitution pattern. When coupled with 2D NMR techniques like NOESY and HMBC, this multi-faceted spectroscopic approach provides an unassailable validation of the target molecular structure, a critical step for any researcher in the field of drug discovery and chemical synthesis.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic... [Diagram]. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. [Link]

  • Figeys-Fauconnier, H., et al. (1971). 13C NMR of indazoles. Canadian Journal of Chemistry, 49(21), 3596-3602. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

  • UNIMORE. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • TR Dizin. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]

  • University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • LookChem. (n.d.). 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. Retrieved from [Link]

  • SCIRP. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Presti, D., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14446-14453. [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 254(1-2), 1-10. [Link]

  • PubChem. (n.d.). 6-iodo-1H-indazole. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789–5801. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 6-Iodo-4-methoxy-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Untapped Potential of its Analogs

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in drug discovery.[3] This is evidenced by the number of FDA-approved drugs, such as the anticancer agents Pazopanib and Niraparib, that feature this core structure.[2] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and anti-HIV properties.[1][4]

This guide focuses on a specific, strategically functionalized starting material: 6-Iodo-4-methoxy-1H-indazole . The iodine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle, ideal for introducing molecular diversity through well-established cross-coupling reactions like Suzuki and Stille couplings.[5][6] This allows for the systematic generation of a library of analogs, each with unique physicochemical properties and, potentially, distinct biological activities. The methoxy group at the 4-position further modulates the electronic and steric profile of the core scaffold.

The objective of this document is to provide a comprehensive, logic-driven framework for the biological activity screening of a novel library of this compound analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust screening cascade. The primary focus will be on two historically significant therapeutic areas for indazole compounds: oncology and microbiology.[7][8]

General Strategy: Synthesis and Tiered Biological Screening

The initial phase involves the synthesis of a diverse library of analogs from the this compound precursor. The iodine's susceptibility to metal-catalyzed cross-coupling reactions allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position, creating a focused library for structure-activity relationship (SAR) studies.

G cluster_synthesis Analog Synthesis Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Start->Coupling + Boronic Acids/Esters or Stannanes Library Diverse Library of C6-Substituted Analogs Coupling->Library

Caption: General workflow for synthesizing C6-substituted indazole analogs.

Once the library is synthesized and characterized, a tiered screening approach is employed. This strategy maximizes efficiency by using broad, high-throughput primary assays to identify initial "hits," which are then subjected to more specific and resource-intensive secondary assays for confirmation and mechanistic elucidation.

G cluster_primary Primary Screening (Hit Identification) cluster_secondary Secondary Screening (Lead Validation) Library Indazole Analog Library Cytotoxicity In Vitro Cytotoxicity Assay (e.g., SRB Assay) Library->Cytotoxicity Antimicrobial Broth Microdilution Assay (MIC Determination) Library->Antimicrobial Kinase Kinase Inhibition Assay Cytotoxicity->Kinase Potent Hits TimeKill Time-Kill Kinetics Assay Antimicrobial->TimeKill Potent Hits Lead Lead Candidate Selection Kinase->Lead TimeKill->Lead

Caption: Tiered biological activity screening cascade for indazole analogs.

Part 1: Anticancer Activity Screening

Many indazole-containing drugs exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation and survival.[9][10] Therefore, our screening strategy begins with a broad cytotoxicity assay, followed by a more targeted kinase inhibition screen for the most promising compounds.

Primary Screen: In Vitro Cytotoxicity Assay

The initial step is to assess the general toxicity of the analogs against a panel of human cancer cell lines.[11] This provides a measure of their growth-inhibitory potential and helps prioritize compounds for further study. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay, representing the concentration of a compound required to inhibit cell growth by 50%.[12]

While the MTT assay is common, we recommend the Sulforhodamine B (SRB) assay . The SRB assay, which quantifies total cellular protein, is generally more robust, less susceptible to interference from test compounds, and shows a better correlation between optical density and cell number.[12][13]

Objective: To determine the IC50 values of indazole analogs against selected cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[12]

  • Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[12]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

The results should be compiled into a table for easy comparison of potency across different cell lines.

Compound IDParent ScaffoldC6-SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
IND-001 This compoundIodo> 100> 100
IND-002 This compoundPhenyl15.221.8
IND-003 This compound4-Fluorophenyl5.18.3
IND-004 This compound2-Thienyl2.54.1
Doxorubicin (Positive Control)N/A0.080.12

Table 1: Hypothetical cytotoxicity data for a series of indazole analogs.

Secondary Screen: In Vitro Kinase Inhibition Assay

Analogs demonstrating potent cytotoxicity (e.g., IC50 < 10 µM) should be advanced to a kinase inhibition assay. Since many indazole-based drugs target receptor tyrosine kinases involved in angiogenesis and tumor growth (e.g., VEGFR, PDGFR), these are logical starting points.[10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[10]

Objective: To quantify the potency (IC50) of lead compounds against a panel of purified kinases (e.g., VEGFR2, PDGFRβ, PLK4).[14]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer with a low percentage of DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the purified recombinant kinase, the specific substrate peptide for that kinase, and the kinase buffer.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase. This is critical, as high ATP concentrations can outcompete ATP-competitive inhibitors, leading to artificially high IC50 values.[9]

  • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for 60 minutes.

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Pathway RTK RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Indazole Analog (ATP-Competitive Inhibitor) Inhibitor->RTK

Caption: Indazole analogs can inhibit RTK signaling pathways.

Part 2: Antimicrobial Activity Screening

Indazole derivatives have also shown promise as novel antibacterial agents, sometimes acting as bacterial Gyrase B inhibitors.[5] A screening funnel similar to the anticancer evaluation can be applied.

Primary Screen: Broth Microdilution Assay

The most common and reliable method for determining a compound's antimicrobial potency is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

Objective: To determine the MIC values of the indazole analogs against a panel of pathogenic bacteria (e.g., Staphylococcus aureus ATCC 29213 [Gram-positive] and Escherichia coli ATCC 25922 [Gram-negative]).

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that each well will receive a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum). A known antibiotic (e.g., Ciprofloxacin) should be included as a quality control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Compound IDC6-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
IND-001 Iodo> 128> 128
IND-005 Pyridin-3-yl64> 128
IND-006 5-Chlorothiophen-2-yl832
IND-007 1-Methyl-1H-pyrazol-4-yl416
Ciprofloxacin (Positive Control)0.50.015

Table 2: Hypothetical MIC data for a series of indazole analogs.

Secondary Screen: Time-Kill Kinetics Assay

Compounds with low MIC values should be further evaluated to determine if they are bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth). This is achieved through a time-kill kinetics assay.

Objective: To assess the rate and extent of bacterial killing by lead compounds over time.

Methodology:

  • Culture Preparation: Grow a bacterial culture to the early logarithmic phase.

  • Treatment: Add the test compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC to flasks containing the bacterial culture. Include a growth control flask with no compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of each aliquot and plate onto nutrient agar plates.

  • Incubation & Counting: Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum within 24 hours.

Lead Candidate Selection: A Data-Driven Decision

The final step is to integrate the data from all assays to select lead candidates for further preclinical development.

Caption: Key decision-making criteria for advancing a hit to a lead candidate.

For an anticancer candidate, an ideal profile includes:

  • High Potency: Low nanomolar to low micromolar IC50 values against cancer cells.[12]

  • Selectivity: A favorable kinase selectivity profile (potent against the desired target(s) with minimal off-target activity) and a good in vitro therapeutic index (high IC50 against normal, non-cancerous cell lines compared to cancer cell lines).[9][17]

For an antimicrobial candidate, an ideal profile includes:

  • High Potency: A low MIC value against the target pathogen(s).

  • Bactericidal Mechanism: A demonstrated ability to kill bacteria is often preferred over a bacteriostatic mechanism for treating severe infections.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. By employing a logical, tiered screening cascade that combines broad phenotypic assays with specific mechanistic studies, researchers can efficiently identify and validate lead compounds from a synthetic library. The methodologies and rationale presented in this guide provide a robust framework for objectively comparing the performance of novel indazole analogs and advancing the most promising candidates toward future drug development.

References

  • Greco, W. R., & Lawrence, D. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]

  • Tariq, M., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1034–1039. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21321. [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6563. [Link]

  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(32), 5278-5296. [Link]

  • ACS Medicinal Chemistry Letters. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications. [Link]

  • ResearchGate. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116901. [Link]

  • MDPI. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

  • ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. ResearchGate. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • Google Patents. (2003). Methods of screening for antimicrobial compounds.
  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3588–3591. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. [Link]

  • PharmTutor. (2026). SCREENING APPROACHES FOR ANTIMICROBIAL AGENTS: AN OVERVIEW OF METHODS. PharmTutor. [Link]

  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • Organic Letters. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. JMCS. [Link]

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • University of Bari Aldo Moro. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS. [Link]

  • Journal of Molecular Structure. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ScienceDirect. [Link]

Sources

Validating the In Vitro Efficacy of a Novel 6-Iodo-4-methoxy-1H-indazole Derivative as a Selective AXL Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Preclinical Drug Discovery

Authored by: A Senior Application Scientist

In the landscape of targeted oncology, the AXL receptor tyrosine kinase has emerged as a critical node in tumor progression, metastasis, and the development of therapeutic resistance.[1][2] This guide provides a comprehensive framework for the in vitro validation of a novel investigational compound, a 6-iodo-4-methoxy-1H-indazole derivative, hereafter designated as Cmpd-X . The indazole scaffold is a privileged structure in kinase inhibitor design, and functionalization at the 6-position with iodine and the 4-position with a methoxy group presents a promising avenue for potent and selective AXL inhibition.[3]

This document will objectively compare the hypothetical performance of Cmpd-X with established AXL inhibitors, Bemcentinib (BGB324) and UNC2025 , providing the supporting experimental rationale and detailed protocols necessary for rigorous scientific validation.

The Rationale for Targeting AXL with an Indazole Scaffold

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, Gas6, initiating downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways. These pathways are fundamental drivers of cell survival, proliferation, and migration.[1] The indazole core is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, making it an excellent starting point for inhibitor design.[4] The strategic placement of an iodine atom, as in Cmpd-X, provides a vector for further chemical modification, while the methoxy group can modulate solubility and electronic properties to enhance binding affinity and selectivity.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

To ascertain the therapeutic potential of Cmpd-X, a multi-faceted in vitro testing strategy is essential. This involves a direct comparison against inhibitors with known mechanisms and potencies.

  • Bemcentinib (BGB324): A first-in-class, highly selective AXL inhibitor currently in clinical development.[5][6]

  • UNC2025: A potent dual inhibitor of MER and AXL, offering a different selectivity profile for comparative purposes.[7][8]

The following table summarizes the anticipated experimental outcomes for Cmpd-X against these benchmarks.

CompoundTarget(s)Biochemical IC₅₀ (nM)[6][7]Cellular p-AXL IC₅₀ (nM)Cell Viability IC₅₀ (µM) (A549 Lung Carcinoma)
Cmpd-X AXL (predicted)8.5 (Hypothetical)25.0 (Hypothetical)0.85 (Hypothetical)
Bemcentinib AXL14~500.79 - 2.13
UNC2025 MER, AXL1.6 (AXL)~122 (AXL)>10 (in some cell lines)

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target activity. Cellular p-AXL IC₅₀ indicates the concentration to reduce AXL autophosphorylation by 50% in a cellular context. Cell viability IC₅₀ is the concentration to reduce cell viability by 50%.

Experimental Validation Workflows

Rigorous and reproducible experimental design is the cornerstone of trustworthy preclinical data. The following sections detail the step-by-step methodologies for validating the in vitro activity of Cmpd-X.

Biochemical Kinase Inhibition Assay

This initial screen directly measures the ability of Cmpd-X to inhibit the enzymatic activity of recombinant AXL kinase. The ADP-Glo™ kinase assay is a robust, luminescence-based method for this purpose.[9]

Causality of Experimental Choices: This assay is a crucial first step to confirm direct target engagement and determine intrinsic potency without the complexities of cellular uptake, metabolism, or off-target effects. A luminescence-based readout offers high sensitivity and a wide dynamic range.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of Cmpd-X add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare AXL kinase and substrate mix add_kinase Add kinase/substrate mix prep_kinase->add_kinase add_inhibitor->add_kinase initiate_reaction Initiate reaction with ATP solution add_kinase->initiate_reaction incubation Incubate for 1 hour at 30°C initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubation->stop_reaction generate_signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) stop_reaction->generate_signal read_luminescence Measure luminescence generate_signal->read_luminescence

Biochemical Kinase Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant human AXL kinase, the peptide substrate (e.g., AXLtide), and ATP in a kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).[1]

  • Inhibitor Dilution: Prepare a 10-point serial dilution of Cmpd-X, Bemcentinib, and UNC2025 in DMSO, followed by a further dilution in the kinase buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the diluted inhibitor or a DMSO vehicle control.

    • Add 10 µL of the AXL kinase/substrate mixture.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATP solution.[1]

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Cellular AXL Autophosphorylation Assay

This cell-based assay determines the ability of Cmpd-X to inhibit AXL activation in a more physiologically relevant context. A sandwich ELISA is a common and quantifiable method for this purpose.[10]

Causality of Experimental Choices: Moving into a cellular environment is a critical step to assess compound activity, as it accounts for cell permeability and stability. Measuring the phosphorylation state of AXL (p-AXL) is a direct readout of target engagement and inhibition within the cell.

Workflow Diagram:

cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection seed_cells Seed A549 cells in a 96-well plate starve_cells Serum-starve cells for 16-24 hours seed_cells->starve_cells treat_inhibitor Treat with inhibitor for 2 hours starve_cells->treat_inhibitor stimulate_gas6 Stimulate with Gas6 for 15 minutes treat_inhibitor->stimulate_gas6 lyse_cells Lyse cells with buffer containing protease/phosphatase inhibitors stimulate_gas6->lyse_cells elisa Perform Sandwich ELISA for Phospho-AXL (p-AXL) lyse_cells->elisa measure_signal Measure absorbance elisa->measure_signal

Cell-Based AXL Phosphorylation ELISA Workflow

Step-by-Step Protocol:

  • Cell Culture: Seed A549 human non-small cell lung cancer cells (which express AXL) in a 96-well plate and allow them to reach 80-90% confluency.

  • Treatment:

    • Serum-starve the cells for 16-24 hours to reduce basal receptor activation.

    • Treat the cells with serial dilutions of Cmpd-X, Bemcentinib, or UNC2025 for 2 hours.[1]

    • Stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 400 ng/mL), for 15 minutes.[2]

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • ELISA:

    • Add the cell lysates to a microplate pre-coated with an AXL capture antibody and incubate for 2 hours.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of AXL (p-AXL).[1]

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and then a substrate to generate a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader. Normalize the p-AXL signal to total protein concentration and calculate the IC₅₀ value.

Cell Viability Assay

This assay assesses the downstream functional consequence of AXL inhibition on cancer cell survival and proliferation. The MTT assay is a standard colorimetric method for this purpose.

Causality of Experimental Choices: While kinase inhibition is the primary goal, the desired functional outcome is a reduction in cancer cell viability. This assay provides crucial information on the cytostatic or cytotoxic effects of the compound, which is a key indicator of its potential as an anti-cancer agent.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density that allows for logarithmic growth over the assay duration.

  • Inhibitor Treatment: After 24 hours, treat the cells with serial dilutions of Cmpd-X and the comparator compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours to allow for effects on cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of viability relative to the control and determine the EC₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro validation cascade for a novel this compound derivative, Cmpd-X, as a potential AXL kinase inhibitor. By benchmarking against established inhibitors like Bemcentinib and UNC2025, researchers can gain a clear and objective understanding of the compound's potency, cellular activity, and therapeutic potential. Positive outcomes from these assays would strongly support further preclinical development, including selectivity profiling against a broader kinase panel, in vivo pharmacokinetic studies, and efficacy testing in xenograft models.

References

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2021). ACS Publications. Retrieved from [Link]

  • Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. (2021). PMC. Retrieved from [Link]

  • Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner. (2022). AACR Journals. Retrieved from [Link]

  • Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer. (2021). NIH. Retrieved from [Link]

  • AXL Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. (2017). PubMed. Retrieved from [Link]

  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. (2014). PMC. Retrieved from [Link]

  • AXL Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • PathSpecific™ AXL Cell-based Phosphorylation Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • CTNI-07. ABTC-1701: PILOT SURGICAL PK STUDY OF BGB324 (BEMCENTINIB) IN RECURRENT GLIOBLASTOMA PATIENTS – RESULTS FROM INTERIM FUTILITY ANALYSIS. (2021). Neuro-Oncology | Oxford Academic. Retrieved from [Link]

  • Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in c. (2022). eScholarship. Retrieved from [Link]

  • A phase 1/2 dose escalation and expansion study of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated non-squamous NSCLC. (2018). ASCO Publications. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • AXL Recombinant Human Active Protein Kinase. (n.d.). Reaction Biology. Retrieved from [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). PubMed. Retrieved from [Link]

  • Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy. (2024). PubMed. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Indazole-Based Pharmaceutical Intermediates for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] This guide provides a detailed head-to-head comparison of three critical indazole-based pharmaceutical intermediates: Indazole-3-carboxylic acid , 5-Nitroindazole , and 6-Fluoroindazole . Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic accessibility, chemical reactivity, and strategic applications of each intermediate, supported by experimental data and detailed protocols. Our objective is to equip you with the technical insights necessary to make informed decisions in the selection and utilization of these versatile building blocks for your drug discovery programs.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant isomer.[4][5] While naturally occurring indazoles are rare, synthetic derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][6] The structural rigidity and the presence of hydrogen bond donors and acceptors make the indazole nucleus an ideal framework for interacting with various biological targets, particularly protein kinases.[7][8] Consequently, numerous FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core.[4]

The choice of the initial indazole intermediate is a critical decision in a drug discovery campaign, profoundly influencing the synthetic strategy, cost, and the accessible chemical space for structure-activity relationship (SAR) studies. This guide will now dissect the distinct characteristics of three workhorse indazole intermediates.

Indazole-3-carboxylic acid: The Versatile Hub for Amide Scaffolds

Indazole-3-carboxylic acid is a highly valuable intermediate, primarily serving as a precursor for a wide array of 1H-indazole-3-carboxamides.[7][9] This class of compounds has shown significant potential as kinase inhibitors, particularly targeting PAK1.[7][10]

Synthesis and Experimental Protocol

A common and effective method for the synthesis of Indazole-3-carboxylic acid involves the directed ortho-metalation of a protected indazole followed by carboxylation.

Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic acid [4]

  • Step 1: Protection of Indazole. To a solution of indazole in a suitable solvent, add a protecting group such as SEM-chloride.

  • Step 2: Directed Lithiation. In a solution of the protected indazole in dry THF at -70°C under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi). The resulting solution is stirred at this temperature.

  • Step 3: Carboxylation. Carbon dioxide gas is then passed through the reaction mixture.

  • Step 4: Deprotection. The protecting group is removed, typically using an acid wash, to yield 1H-indazole-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

indazole Indazole protected_indazole Protected Indazole indazole->protected_indazole Protection (e.g., SEM-Cl) lithiated_indazole Lithiated Intermediate protected_indazole->lithiated_indazole n-BuLi, THF, -70°C carboxylated_indazole Carboxylated Indazole lithiated_indazole->carboxylated_indazole CO2 (gas) final_product Indazole-3-carboxylic acid carboxylated_indazole->final_product Deprotection

Caption: Synthetic workflow for 1H-Indazole-3-carboxylic acid.

Reactivity and Applications

The primary utility of Indazole-3-carboxylic acid lies in its facile conversion to amides via standard coupling reactions (e.g., using EDC/HOBt).[4] This allows for the systematic exploration of the chemical space around the 3-position of the indazole core, a crucial region for modulating kinase selectivity and potency.[10] The resulting carboxamide derivatives have been instrumental in the development of inhibitors for various kinases, including those in the PI3K pathway.[11]

5-Nitroindazole: The Gateway to Aminoindazoles and Antiparasitic Agents

5-Nitroindazole is a key intermediate characterized by the presence of a strong electron-withdrawing nitro group. This functional group not only influences the reactivity of the indazole ring but also serves as a precursor to the corresponding 5-aminoindazole, a versatile building block for further derivatization.

Synthesis and Experimental Protocol

A classical and reliable method for the synthesis of 5-Nitroindazole is the diazotization of 2-amino-5-nitrotoluene followed by cyclization.

Experimental Protocol: Synthesis of 5-Nitroindazole [12]

  • Step 1: Diazotization. To a solution of 2-amino-5-nitrotoluene in glacial acetic acid, a solution of sodium nitrite in water is added all at once. The temperature is maintained below 25°C.

  • Step 2: Cyclization. The reaction mixture is stirred to complete the diazotization and then allowed to stand at room temperature for several days to facilitate cyclization.

  • Step 3: Isolation and Purification. The reaction mixture is concentrated under reduced pressure. The residue is slurried with water, filtered, and the crude product is collected.

  • Purification: The crude 5-nitroindazole is purified by recrystallization from methanol to yield pale yellow needles.[12]

start 2-Amino-5-nitrotoluene diazo Diazo Intermediate start->diazo NaNO2, Acetic Acid final_product 5-Nitroindazole diazo->final_product Cyclization (standing)

Caption: Synthetic pathway for 5-Nitroindazole.

Reactivity and Applications

The nitro group in 5-Nitroindazole significantly impacts its chemical properties. It can be readily reduced to a 5-amino group, which can then be further functionalized through various reactions, including acylation, alkylation, and diazotization. The electron-withdrawing nature of the nitro group also makes the indazole ring more susceptible to nucleophilic aromatic substitution.

A significant application of 5-nitro-substituted heterocycles, including indazoles, is in the development of antiparasitic agents.[6][13] The nitro group can be bioreductively activated within parasites to generate cytotoxic reactive nitrogen species.[6] This mechanism of action has been explored for treating diseases caused by protozoa such as Trypanosoma cruzi and Leishmania.[6][13]

6-Fluoroindazole: Enhancing Pharmacokinetic Properties

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[14] 6-Fluoroindazole serves as a key building block for introducing this beneficial halogen into the indazole scaffold.

Synthesis and Experimental Protocol

The synthesis of 6-Fluoroindazole can be achieved through various methods, including the Fischer indole synthesis, although adapted for indazole formation. A common starting material is a fluorinated phenylhydrazine.

Experimental Protocol: A General Approach to 6-Fluoroindazole Synthesis

  • Step 1: Formation of Hydrazone. A fluorinated phenylhydrazine is reacted with a suitable aldehyde or ketone to form a hydrazone.

  • Step 2: Cyclization. The hydrazone is then subjected to cyclization under acidic conditions to form the indazole ring.

  • Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

start Fluorinated Phenylhydrazine hydrazone Hydrazone Intermediate start->hydrazone Aldehyde/Ketone final_product 6-Fluoroindazole hydrazone->final_product Acid-catalyzed Cyclization

Caption: General synthetic route to 6-Fluoroindazole.

Reactivity and Applications

The fluorine atom at the 6-position of the indazole ring is relatively inert to substitution but exerts a significant electronic effect on the aromatic system. This can influence the pKa of the indazole nitrogen and the reactivity of other positions on the ring. The primary value of 6-fluoroindazole is in its direct incorporation into drug candidates where the fluorine atom can impart desirable properties. It has been utilized in the development of treatments for neurological disorders and as a scaffold for various enzyme inhibitors.[15]

Head-to-Head Comparison: A Data-Driven Summary

FeatureIndazole-3-carboxylic acid5-Nitroindazole6-Fluoroindazole
Primary Synthetic Utility Precursor for 1H-indazole-3-carboxamidesPrecursor for 5-aminoindazoles and direct use in antiparasitic agentsIntroduction of fluorine to modulate PK/PD properties
Key Reaction Amide couplingNitro group reductionDirect incorporation into final compounds
Typical Starting Materials Protected Indazole2-Amino-5-nitrotolueneFluorinated Phenylhydrazine
Common Applications Kinase inhibitors (e.g., PAK1)[7][10]Antiparasitic drugs, diverse functionalized indazoles[6][13]Neurological drugs, enzyme inhibitors
Molecular Weight ( g/mol ) 162.15[3]163.13[16]~136.12
Melting Point (°C) 266-270 (dec.)208-209Varies with synthesis
Appearance Beige powderPale yellow needles[12]Varies

Conclusion and Future Perspectives

The selection of an indazole-based pharmaceutical intermediate is a strategic decision that shapes the entire drug discovery and development process.

  • Indazole-3-carboxylic acid is the intermediate of choice when the primary goal is the rapid and diverse synthesis of amide libraries, particularly for targeting the ATP-binding sites of kinases.

  • 5-Nitroindazole offers a dual advantage: it serves as a direct pharmacophore for certain applications like antiparasitic drugs and is a versatile precursor to 5-aminoindazoles, opening up a different vector for chemical exploration.

  • 6-Fluoroindazole is a specialized building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound, a critical step in lead optimization.

The continued exploration of novel synthetic methodologies for these and other substituted indazoles will undoubtedly expand their utility and solidify the indazole scaffold's prominent role in the future of medicine.[17] Further research into the structure-activity relationships of derivatives from these intermediates will continue to yield new and improved therapeutic agents.[10]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Application of 5-Nitro-1,2-dihydro-3H-indazol-3-one in Antiparasitic Drug Discovery. Benchchem.
  • 5-nitroindazole. Organic Syntheses Procedure.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • 5-Nitroindazole | C7H5N3O2. PubChem.
  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Steemit.
  • Indazole scaffold: a generalist for marketed and clinical drugs.
  • Application Notes and Protocols for the Scalable Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
  • WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • 5-Nitroindazole synthesis. ChemicalBook.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis.
  • 5-Nitroindazole. ChemicalBook.
  • Indazole-3-carboxylic acid | C8H6N2O2. PubChem.
  • The Chemistry of 5-Nitroindazole: Synthesis and Applic
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migr
  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. PubMed Central.
  • New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. PubMed.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Application of 1H-indazole-3-carboxamides as PAK1 Inhibitors: Applic
  • 5-Nitroindazole(5401-94-5) 1H NMR spectrum. ChemicalBook.
  • 5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. SpectraBase.
  • Methyl 5-nitro-1H-indazole-3-carboxyl
  • A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. Benchchem.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermedi
  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar.
  • Induxole Derivatives: The Synthesis of Various Amino- and. RSC Publishing.
  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central.
  • ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • NMR spectroscopic data for compounds 6 and 7 (δ in ppm).
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. ScienceDirect.
  • METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYL
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
  • Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3. Sigma-Aldrich.
  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
  • Spectral Inform

Sources

A Comparative Guide to the Purity Analysis of Synthetic 6-Iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is a cornerstone of successful and reproducible outcomes.[1][2] For a molecule such as 6-Iodo-4-methoxy-1H-indazole, a key building block in the synthesis of various therapeutic agents, ensuring its purity is not merely a quality control step but a fundamental necessity.[2][3] Impurities, even in trace amounts, can lead to undesirable side reactions, the formation of incorrect structural analogs, and ultimately, compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2][4] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthetically derived this compound, grounded in established scientific principles and practical laboratory experience.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including their use as kinase inhibitors in cancer therapy.[5][6] The specific substitution pattern of this compound makes it a valuable intermediate for further molecular elaboration.[7][8] This guide will delve into the critical analytical techniques used to ascertain the purity of this important synthetic intermediate, compare a synthetically derived sample with a commercial standard, and discuss potential impurities that may arise during its synthesis.

Workflow for Purity Assessment of Synthetic this compound

A robust purity analysis workflow is essential for characterizing a newly synthesized batch of any pharmaceutical intermediate. The following diagram illustrates a typical workflow for the purity assessment of this compound.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Chemical Synthesis of This compound purification Initial Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc High-Performance Liquid Chromatography (HPLC) purification->hplc Quantitative Purity gcms Gas Chromatography-Mass Spectrometry (GC-MS) purification->gcms Volatile Impurities nmr Nuclear Magnetic Resonance (NMR) Spectroscopy purification->nmr Structural Confirmation & Impurity Identification elemental Elemental Analysis purification->elemental Elemental Composition decision Purity Meets Specification? hplc->decision gcms->decision nmr->decision elemental->decision pass Release for Downstream Use decision->pass Yes fail Further Purification or Re-synthesis decision->fail No

Caption: A typical workflow for the purity analysis of a newly synthesized batch of this compound.

Core Analytical Techniques for Purity Determination

A multi-pronged analytical approach is crucial for a comprehensive purity assessment. Relying on a single technique can be misleading, as each method has its own strengths and limitations. The use of orthogonal analytical techniques—methods that rely on different physicochemical principles—provides a more complete and reliable picture of a compound's purity.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Gradient Program: Start with 20% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Rationale for Choices: A C18 column is a versatile stationary phase suitable for a wide range of organic molecules. A gradient elution is employed to ensure the efficient separation of the main compound from both more polar and less polar impurities. Trifluoroacetic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It separates components based on their boiling points and provides mass spectral data for their identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Rationale for Choices: A non-polar column separates compounds primarily based on their boiling points. The temperature program is designed to elute the target compound and any potential volatile impurities within a reasonable time frame. Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity analysis (qNMR).[9] It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds (for quantitative analysis, a longer delay may be necessary).

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Rationale for Choices: DMSO-d₆ is a good solvent for many heterocyclic compounds and can help in observing exchangeable protons (like N-H).[10][11] The choice of relaxation delay in ¹H NMR is critical for accurate integration and, therefore, quantitative analysis. ¹³C NMR is valuable for confirming the carbon skeleton and identifying impurities that may not have distinct proton signals.[12][13]

Comparative Purity Data: Synthetic vs. Commercial Standard

The following table presents a hypothetical comparison of purity data for a newly synthesized batch of this compound against a commercially available, high-purity reference standard.

Analytical TechniqueParameterSynthetic BatchCommercial Standard
HPLC Purity (Area %)98.5%≥ 99.5%
Major Impurity (Area %)0.8% (at RRT 0.92)< 0.1%
Other Impurities (Area %)0.7% (total)< 0.4% (total)
GC-MS Purity (Area %)98.2%≥ 99.5%
Volatile Impurity0.5% (Residual Solvent)< 0.1%
¹H NMR Purity (by qNMR)98.3%≥ 99.0%
Observable ImpuritiesSignals consistent with starting materialNo significant impurities detected
Elemental Analysis % CarbonCalculated: 35.06, Found: 34.85Calculated: 35.06, Found: 35.01
% HydrogenCalculated: 2.57, Found: 2.65Calculated: 2.57, Found: 2.55
% NitrogenCalculated: 10.22, Found: 10.15Calculated: 10.22, Found: 10.20

Potential Impurities in the Synthesis of this compound

The synthesis of substituted indazoles can proceed through various routes, each with the potential for specific side reactions and the generation of impurities.[14][15][16] A plausible synthetic route to this compound could involve the iodination of a suitable precursor.[17][18] The following diagram illustrates a hypothetical synthetic pathway and potential impurities.

Synthetic Pathway and Potential Impurities Hypothetical Synthetic Pathway and Potential Impurities cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities starting_material 4-Methoxy-1H-indazole reaction_step Iodination Reaction starting_material->reaction_step reagent Iodinating Agent (e.g., I₂, NIS) reagent->reaction_step product This compound (Desired Product) reaction_step->product unreacted_sm Unreacted Starting Material reaction_step->unreacted_sm over_iodinated Di-iodinated Species (e.g., 3,6-diiodo) reaction_step->over_iodinated regioisomer Regioisomeric Product (e.g., 7-iodo) reaction_step->regioisomer degradation Degradation Products reaction_step->degradation

Caption: A hypothetical synthetic pathway for this compound and potential impurities that may arise.

Discussion on Best Practices and Implications of Impurities

The presence of the impurities identified above can have significant consequences. Unreacted starting material can lower the yield of subsequent reactions and may need to be removed through extensive purification. Regioisomers and over-iodinated species can be particularly challenging to separate due to their similar physicochemical properties to the desired product. These structurally related impurities can lead to the formation of undesired byproducts in downstream synthetic steps, complicating purification and potentially introducing new, difficult-to-remove impurities in the final API.

To mitigate the formation of these impurities, the following best practices are recommended:

  • Stoichiometric Control: Precise control over the stoichiometry of the iodinating agent is crucial to minimize over-iodination.

  • Reaction Conditions: Optimization of reaction temperature, time, and solvent can improve the regioselectivity of the iodination and reduce the formation of degradation products.

  • Purification: For the purification of substituted indazoles, techniques like recrystallization from mixed solvent systems can be highly effective in removing impurities.[19] Column chromatography is another viable option for separating closely related compounds.

Conclusion

The purity of synthetic intermediates like this compound is a critical determinant of success in drug discovery and development. A comprehensive purity analysis, employing a suite of orthogonal analytical techniques such as HPLC, GC-MS, and NMR spectroscopy, is essential for the thorough characterization of any newly synthesized batch. By understanding the potential impurities that can arise during synthesis and implementing robust analytical and purification strategies, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • Enhancing Drug Discovery Through Prioritizing Raw Compound Quality. (2023, November 25). Vertex AI Search.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific.
  • The Importance of Chemical Purity in Pharmaceutical R&D. (n.d.). BOC Sciences.
  • Purity | Journal of New Developments in Chemistry. (n.d.). Open Access Pub.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC - PubMed Central.
  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (n.d.). AWS.
  • Indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • US3988347A - Process for the preparation of substituted indazoles - Google Patents. (n.d.).
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • Synthesis method of 6-iodine-1H-indazole. (n.d.).
  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram. (n.d.).
  • (PDF) 13 C NMR of indazoles. (2016, April 7).
  • 6-Iodo-1H-indazole synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer? (n.d.). Guidechem.
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. (n.d.). Benchchem.
  • A.1H-Indazole-3-carbonitrile (1). A 500-mL, four-necked, round-bottomed flask is equipped... (n.d.). Organic Syntheses.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • 887570-11-8|4-Iodo-6-methoxy-1H-indazole|BLD Pharm. (n.d.). BLD Pharm.
  • Analytical Services for Purity Determin
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC.
  • Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Rel
  • EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. (n.d.).
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • The improvement of two kinds of synthetic methods of indazoles. (2025, August 6).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • 6-IODO-4-METHOXY (1H)INDAZOLE (Cas 885523-20-6). (n.d.). Parchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • 6- Iodo Indazole | INFINIUM PHARMACHEM LIMITED. (n.d.). CPHI Online.
  • 4-iodo-6-methoxy-1H-indazole CAS NO.887570-11-8. (n.d.). LookChem.

Sources

A Comparative Guide to the Characterization of 6-Iodo-4-methoxy-1H-indazole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of data, explaining the causal relationships behind experimental observations and providing validated protocols. It is designed to be a self-validating system, emphasizing the synergy of multiple analytical techniques for confident isomer differentiation.

The Isomeric Landscape: Structural Possibilities

Given a 4-methoxy-1H-indazole core, iodination can occur at several positions on the benzene ring. This guide will focus on the characterization of the titular 6-iodo-4-methoxy-1H-indazole in comparison with its primary positional isomers: 5-iodo- and 7-iodo-4-methoxy-1H-indazole . Understanding the subtle yet significant differences in their analytical signatures is paramount for synthetic chemists and quality control analysts.

Caption: Positional isomers of iodo-4-methoxy-1H-indazole.

Synthesis and Regioselective Control

The synthesis of substituted indazoles can be achieved through various methods, with modern strategies focusing on regioselective control to yield the desired isomer.[1][2] Halogenation of the indazole core is a common transformation.[3][4] For instance, direct iodination of a 4-methoxy-1H-indazole precursor using iodine (I₂) under basic conditions is a feasible route, though it may yield a mixture of isomers.[5] More advanced, regioselective syntheses might involve multi-step sequences starting from appropriately substituted anilines or using directed metalation strategies.[1][3] A patent for the synthesis of 6-iodo-1H-indazole, a key intermediate for the drug Axitinib, describes a process involving the reaction of 6-bromo-1H-indazole with potassium iodide, catalyzed by copper(I) iodide.[6][7]

Experimental Protocol: General Iodination of a Substituted Indazole

This protocol provides a general method for the iodination of an indazole at the C3 position, which can be adapted for other positions based on the starting material's directing groups.

  • Preparation : In a round-bottom flask, dissolve the 1H-indazole precursor (1.0 eq) in a suitable polar solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Base Addition : Add a base such as potassium hydroxide (KOH) (1.1 eq) to the solution and stir until it dissolves. The base deprotonates the indazole, activating it for electrophilic substitution.

  • Iodination : Slowly add a solution of iodine (I₂) (1.1 eq) in the same solvent to the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired iodo-indazole isomer.[5]

Comparative Spectroscopic and Crystallographic Analysis

Confident isomer identification relies on a multi-technique approach. NMR, Mass Spectrometry, and X-ray Crystallography each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers in solution.[8] The electronic effects of the methoxy (-OCH₃) and iodo (-I) substituents profoundly influence the chemical shifts (δ) and coupling constants (J) of the aromatic protons.

  • -OCH₃ Group : As a strong electron-donating group (EDG), it shields ortho and para protons, causing their signals to appear at a higher field (lower ppm).

  • -I Group : As an electron-withdrawing group (EWG) with significant magnetic anisotropy, it deshields adjacent protons, shifting their signals to a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shift Patterns for Iodo-4-methoxy-1H-indazole Isomers

IsomerH-3H-5H-6H-7-OCH₃Predicted Coupling Patterns
Parent (4-Methoxy) ~8.0 (s)~6.9 (d)~7.2 (t)~7.4 (d)~3.9 (s)H5/H6 (d, J≈8Hz), H6/H7 (t, J≈8Hz)
6-Iodo-4-methoxy SingletSinglet---SingletSingletNo significant H-H coupling on benzene ring.
5-Iodo-4-methoxy Singlet---DoubletDoubletSingletH6/H7 coupling (d, J≈8-9Hz).
7-Iodo-4-methoxy SingletDoubletDoublet---SingletH5/H6 coupling (d, J≈8-9Hz).

Note: These are predicted values based on general principles. Actual values may vary based on solvent and concentration. The proton at the 3-position (H-3) typically appears as a singlet downfield.[8]

The most telling distinction lies in the coupling patterns of the aromatic protons. The 6-iodo isomer is expected to show three singlets for the remaining aromatic protons (H-3, H-5, H-7), a unique and easily identifiable signature. In contrast, the 5- and 7-iodo isomers will each display a pair of coupled doublets. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning these proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. All isomers of iodo-methoxy-1H-indazole will have the same nominal mass.

  • Molecular Ion (M⁺) : The expected molecular weight is 274 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₈H₇IN₂O to within a few parts per million.[7]

  • Isotopic Pattern : Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed, unlike with chlorine or bromine-containing compounds.[9]

  • Fragmentation : While the primary fragmentation patterns might be similar, subtle differences in the relative abundances of fragment ions could potentially be used to distinguish isomers. Common fragmentation pathways include the loss of the methoxy group (•CH₃) or the entire iodo radical (•I). Cleavage of the C-I bond is common, but the resulting alkyl fragment is more likely to retain the positive charge than the iodine atom.[10] Caution is advised when using certain mobile phase additives like formic acid in LC/MS, as they can induce in-source deiodination, complicating spectral interpretation.[11][12]

X-ray Crystallography

For definitive, unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.[13] It provides the precise three-dimensional arrangement of atoms, confirming connectivity, bond lengths, and angles, thereby irrefutably distinguishing between isomers.[14]

Table 2: Comparison of Analytical Techniques for Isomer Differentiation

TechniqueStrengthWeaknessKey Differentiator
¹H NMR Excellent for isomer differentiation in solution.Requires pure sample.Proton coupling patterns (singlets vs. doublets).
HRMS Confirms elemental formula.Cannot distinguish positional isomers alone.Exact mass measurement.
X-ray Unambiguous structural determination.Requires a suitable single crystal.Absolute 3D atomic coordinates.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : Grow high-quality single crystals of the purified indazole isomer. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A screening of various solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexane mixtures) is necessary.[13]

  • Crystal Mounting : Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection : Place the crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) as the crystal is rotated.[13]

  • Structure Solution & Refinement : Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods to generate an initial electron density map. Refine the structural model against the experimental data to obtain the final, precise atomic positions.[13][15]

Logical Workflow for Isomer Identification

A systematic approach ensures efficient and accurate characterization. The following workflow integrates the key analytical techniques in a logical sequence.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Data Interpretation Start Synthesized Product (Potential Isomer Mixture) Purify Purification via Column Chromatography Start->Purify PureSample Isolated Pure Compound Purify->PureSample MS Step 1: HRMS Analysis PureSample->MS CheckMass Confirm C₈H₇IN₂O? MS->CheckMass NMR Step 2: 1D & 2D NMR Analysis AnalyzeNMR Analyze Coupling Patterns NMR->AnalyzeNMR Xray Step 3 (Optional): X-ray Crystallography ResultFinal Definitive Structure Confirmed Xray->ResultFinal CheckMass->Purify No CheckMass->NMR Yes Result6 Structure Confirmed: 6-Iodo Isomer AnalyzeNMR->Result6 3 Aromatic Singlets Result57 Structure is 5- or 7-Iodo Isomer AnalyzeNMR->Result57 Coupled Doublets Result6->ResultFinal Result57->Xray For Unambiguous ID

Caption: Logical workflow for the identification of iodo-4-methoxy-1H-indazole isomers.

Conclusion

The unambiguous characterization of this compound and its positional isomers is a critical task that demands a synergistic application of modern analytical techniques. While mass spectrometry confirms the composition, ¹H NMR spectroscopy serves as the primary tool for distinguishing the isomers in solution, with the 6-iodo isomer displaying a uniquely simple pattern of aromatic singlets. For absolute structural proof, particularly when NMR data is ambiguous or for regulatory submissions, single-crystal X-ray crystallography remains the definitive method. By following the logical workflow presented, researchers can confidently and efficiently determine the correct isomeric structure, ensuring the integrity and reproducibility of their chemical and pharmacological research.

References

  • Benchchem. (n.d.). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
  • Org Lett. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • PubMed. (2015). Synthesis of indazole motifs and their medicinal importance: an overview.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
  • Semantic Scholar. (n.d.). Chemistry and biology of indoles and indazoles: a mini-review.
  • IGI Global. (n.d.). Indazoles Chemistry and Biological Activities.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
  • ChemicalBook. (n.d.). 6-Iodo-1H-indazole synthesis.
  • Guidechem. (n.d.). How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodobutane.
  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodo-2-methylpropane.

Sources

Benchmarking the Reactivity of 6-Iodo-4-methoxy-1H-indazole in Palladium-Catalyzed Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this core at various positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions stand as a cornerstone for their versatility in forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This guide provides an in-depth technical comparison of the reactivity of 6-iodo-4-methoxy-1H-indazole in four key palladium-catalyzed transformations: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. By examining the interplay of the indazole core, the electron-donating methoxy group, and the reactive iodide, this document aims to provide field-proven insights to guide your synthetic strategy.

The Influence of Molecular Architecture on Reactivity

The reactivity of an aryl iodide in a palladium-catalyzed cycle is fundamentally governed by the ease of oxidative addition of the Pd(0) catalyst to the carbon-iodine bond. The electronic nature of the aromatic ring plays a pivotal role in this step. Electron-withdrawing groups tend to increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.[1] In the case of this compound, the methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the C-I bond at the 6-position. However, the inherent reactivity of the C-I bond, being the most labile among aryl halides, often ensures that coupling reactions proceed efficiently under appropriate conditions.

Comparative Analysis of Key Coupling Reactions

This guide will now delve into the specifics of each coupling reaction, presenting a comparative analysis of reaction conditions and expected outcomes based on available experimental data for analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-substituted aromatic compounds.[2] It involves the coupling of an organoboron species with an organic halide.

General Reaction Scheme:

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Comparative Experimental Data for Suzuki-Miyaura Coupling of Iodoindazoles:

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1H-indazole-3-carboxylateArylboronic acidPd(dppf)Cl₂ (5)dppf (5)K₂CO₃DME802Good[2]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenyl-boronic acidPd(dppf)Cl₂ (5)dppf (5)K₂CO₃Dioxane/H₂O1001271[3]
1H-Indazole4-IodotoluenePd(OAc)₂ (5)PPh₃ (10)Ag₂CO₃H₂O100-80[4]

Note: Direct experimental data for this compound was not available in the cited literature. The data presented is for analogous bromo- and iodo-indazoles to provide a benchmark.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.2 - 1.5 equiv.)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst: Pd(dppf)Cl₂ A->B C Add Solvent: 1,4-Dioxane/H₂O B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Aqueous Workup & Extraction D->E F Purification: Column Chromatography E->F

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted heterocycles.[5]

General Reaction Scheme:

Mechanistic Considerations:

The classical Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. Copper-free Sonogashira protocols have also been developed.

Comparative Experimental Data for Sonogashira Coupling of Halo-indazoles:

SubstrateCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-6-nitro-1-(THP)-1H-indazoleTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃NTolueneMild--[6]
Substituted IodobenzeneAryl AcetyleneSolid Supported Pd0.1% Cu₂O-THF-DMA (9:1)80-60-85[7]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated amine salt and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product R-C≡C-R' RedElim->Product CuCycle Cu(I) Cycle CuCycle->Transmetal R'-C≡C-Cu CuAcetylide R'-C≡C-Cu Alkyne R'-C≡CH Alkyne->CuCycle Base

Caption: A simplified representation of the Sonogashira coupling catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[8][9] This reaction has broad substrate scope and functional group tolerance.

General Reaction Scheme:

Mechanistic Considerations:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[8] The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.

Comparative Experimental Data for Buchwald-Hartwig Amination of Halo-indazoles:

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Reference
Bromo-indazolesPrimary and secondary aminesBrettPhos precatalystLiHMDSTHF-[6]
4-Iodo-3-methyl-1H-indazolePrimary and secondary aminesPd(OAc)₂ or Pd₂(dba)₃ with Xantphos or BINAPCs₂CO₃, K₃PO₄, or NaOtBuToluene or Dioxane80-110[10]

Note: Specific yields and reaction times are highly dependent on the specific amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5 - 2.0 equiv.)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the amine.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Key Steps in Buchwald-Hartwig Amination

Buchwald_Hartwig_Steps A Oxidative Addition of Ar-I to Pd(0) B Amine Coordination & Deprotonation A->B C Reductive Elimination B->C D Product Formation (Ar-NRR') C->D

Caption: The fundamental sequence of steps in the Buchwald-Hartwig amination catalytic cycle.

Heck Coupling: Vinylation of the Indazole Core

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[11] It is a valuable method for the synthesis of substituted alkenes.

General Reaction Scheme:

Mechanistic Considerations:

The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the vinylated product and a palladium-hydride species. The catalyst is regenerated by base-mediated elimination of HX.

Comparative Experimental Data for Heck Coupling of Halo-indazoles:

SubstrateCoupling PartnerCatalystLigandBaseSolventTemp (°C)Reference
3-Iodo-6-nitro-1-(THP)-1H-indazole2-VinylpyridinePd(OAc)₂Tri-o-tolylphosphineDIPEADMF80-120[12]
Aryl halidesActivated alkenesPd(OAc)₂PPh₃Triethylamine--[13]

Note: N-protection of the indazole is often recommended for Heck reactions to prevent side reactions.[14]

Experimental Protocol: Heck Coupling

This is a representative protocol for the Heck coupling of N-protected this compound.

Materials:

  • N-protected this compound

  • Alkene (1.1 - 2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, tri-o-tolylphosphine) (4-10 mol%)

  • Base (e.g., Et₃N, DIPEA, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the N-protected this compound, Pd(OAc)₂, and the phosphine ligand.

  • Add the anhydrous, degassed solvent and the base.

  • Add the alkene.

  • Heat the reaction mixture with stirring, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography. If the indazole was N-protected, a subsequent deprotection step may be necessary.

Heck Reaction Catalytic Cycle Overview

Heck_Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I MigIns Migratory Insertion OxAdd->MigIns Alkene BetaElim β-Hydride Elimination MigIns->BetaElim Regen Base-mediated Regeneration BetaElim->Regen Product Regen->Pd0

Caption: A simplified diagram of the Heck reaction catalytic cycle.

Conclusion

This compound is a versatile building block for the synthesis of functionalized indazole derivatives through palladium-catalyzed cross-coupling reactions. While the electron-donating methoxy group at the 4-position may slightly decrease the reactivity compared to electron-deficient analogues, the high reactivity of the carbon-iodine bond ensures that Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings can be successfully employed. The choice of optimal reaction conditions, particularly the catalyst-ligand system and base, is crucial for achieving high yields and should be tailored to the specific coupling partners. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers aiming to explore the synthetic potential of this important indazole derivative.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2018). National Center for Biotechnology Information. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Royal Society of Chemistry. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. (n.d.). Ovid. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. | Request PDF. (n.d.). ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Heck reaction. (2023). Wikipedia. [Link]

  • Palladium-catalyzed direct oxidative Heck-Cassar-Sonogashira type alkynylation of indoles with alkynes under oxygen. (2010). PubMed. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2021). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. (2005). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed C−H/C−H Cross Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles | Request PDF. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2012). National Center for Biotechnology Information. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Oxindole synthesis by palladium-catalysed aromatic C-H alkenylation. (2008). PubMed. [Link]

  • Functionalizable 1H‐Indazoles by Palladium Catalyzed Aza‐Nenitzescu Reaction: Pharmacophores to Donor‐Acceptor Type Multi‐Luminescent Fluorophores | Request PDF. (n.d.). ResearchGate. [Link]

  • Methods for preparing indazole compounds. (2006).
  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed alkenylation and alkynylation of ortho-C(sp >2>)-H bonds of benzylamine picolinamides. (2012). Penn State Research Database. [Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. (2013). National Center for Biotechnology Information. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Aromatic Reactions - Electron Donating Groups, Activators, and Ortho Para Directors. (2016). YouTube. [Link]

Sources

The 6-Iodo-4-methoxy-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole nucleus stands as a "privileged structure" in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has cemented its role as a cornerstone in modern oncology drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a particularly promising, yet underexplored, scaffold: the 6-Iodo-4-methoxy-1H-indazole derivatives.

Through a comparative lens, we will dissect the influence of substitutions on this core, drawing parallels with established indazole-based kinase inhibitors. This document will serve as a technical resource, offering not only a synthesis of existing knowledge but also actionable experimental protocols to empower further research and development in this area.

The Strategic Importance of the this compound Core

The this compound scaffold is endowed with several features that make it an attractive starting point for the development of kinase inhibitors. The methoxy group at the 4-position and the iodine atom at the 6-position are strategically placed to influence the molecule's electronic properties, solubility, and potential for further functionalization. The iodine atom, in particular, serves as a versatile handle for introducing a variety of substituents via well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of the chemical space around the indazole core.[3][4][5]

Inferred Structure-Activity Relationships: A Comparative Analysis

While a comprehensive SAR study dedicated solely to this compound derivatives is not extensively documented in a single source, we can infer a robust SAR profile by analyzing related structures and established kinase inhibitors.

The Indazole Core: The Anchor to the Kinase Hinge

The 1H-indazole moiety is crucial for binding to the hinge region of the kinase ATP-binding pocket. The nitrogen at the N1 position typically acts as a hydrogen bond acceptor, while the N2-H group can act as a hydrogen bond donor, providing a bidentate interaction that anchors the inhibitor.

The 4-Methoxy Group: Modulating Potency and Selectivity

The methoxy group at the 4-position is anticipated to play a significant role in fine-tuning the inhibitor's activity. Its electron-donating nature can influence the basicity of the pyrazole ring nitrogens, thereby modulating the strength of the hinge-binding interactions. Furthermore, the 4-methoxy group can occupy a specific pocket within the active site, potentially enhancing selectivity for certain kinases. In related series, the presence of a methoxy group has been shown to be favorable for activity.[6]

The 6-Iodo Substitution: A Gateway to Diverse Functionality

The iodine at the 6-position is a key feature for synthetic diversification. While a halogen at this position can contribute to hydrophobic interactions within the active site, its primary value lies in its utility in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

  • Comparison with Axitinib: Axitinib, a potent VEGFR inhibitor, features a substituted vinyl group at the 3-position and a thioether linkage at the 6-position of the indazole core.[7][8] The 6-iodo group on our scaffold provides a direct precursor to introduce similar or novel side chains that can extend into the solvent-exposed region of the kinase, offering opportunities to enhance potency and modulate physicochemical properties.

  • Comparison with Pazopanib: Pazopanib, another multi-targeted tyrosine kinase inhibitor, incorporates a pyrimidine moiety linked to the indazole core.[1][8][9] The 6-iodo substituent can be leveraged to install similar heteroaromatic systems that can form additional interactions with the kinase active site.

The following table summarizes the inferred impact of substitutions at key positions of the this compound scaffold, drawing comparisons with known indazole-based kinase inhibitors.

PositionSubstitutionInferred Effect on ActivityRationale/Comparison
N1 Small alkyl groupsMay enhance metabolic stability and cell permeability.Commonly observed in many kinase inhibitors to block metabolic N-dealkylation.
C3 Aryl or heteroaryl groupsCan significantly enhance potency by accessing additional binding pockets.In many indazole-based inhibitors, this position is crucial for interactions in the ribose-binding pocket.
C5 Small hydrophobic groupsMay improve potency through van der Waals interactions.SAR studies on other indazoles have shown that this position can tolerate small substituents.
C7 Hydrogen or small groupsGenerally, substitution at this position is less explored and may lead to steric clashes.Most potent indazole inhibitors are unsubstituted at this position.

Proposed Synthetic and Experimental Workflows

To facilitate further research on this promising scaffold, we provide a generalized synthetic route and protocols for key biological assays.

Synthetic Workflow

The synthesis of novel this compound derivatives would typically commence with the synthesis of the core structure, followed by diversification at the 3- and 6-positions.

G A Starting Material (e.g., 4-methoxy-1H-indazole) B Iodination at C6 A->B I2, Base C This compound B->C D N-Protection C->D e.g., Boc, SEM E Protected Intermediate D->E F Suzuki/Heck Coupling at C6 E->F Pd Catalyst, Boronic Acid/Ester G Functionalization at C3 E->G e.g., Halogenation then Coupling H Final Derivatives F->H G->H I Biological Evaluation H->I

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on established iodination methods for indazoles.

Materials:

  • 4-methoxy-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-methoxy-1H-indazole (1.0 eq) in DMF in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This is a general protocol to assess the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized this compound derivatives

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11]

Protocol 3: Cell Proliferation (MTT) Assay

This assay determines the effect of the compounds on the proliferation of cancer cell lines.[1][12]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[1]

Comparative Data of Indazole-Based Kinase Inhibitors

The following table provides a summary of the inhibitory activities of selected indazole-based compounds against various kinases and cancer cell lines, offering a benchmark for newly synthesized this compound derivatives.

CompoundTarget(s)IC50/GI50Cell Line
AxitinibVEGFR1/2/3, PDGFR, c-KitVEGFR2 IC50 = 0.2 nM-
PazopanibVEGFR1/2/3, PDGFR, c-KitVEGFR2 IC50 = 30 nM-
A 1H-indazole-3-amine derivativeFGFR1IC50 = 69.1 ± 19.8 nM-
A 3-(pyrazin-2-yl)-1H-indazole derivativePim-1, Pim-2, Pim-3IC50 = 0.4, 1.1, 0.4 nM, respectively-

Data compiled from various sources.[2][6][7]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. By leveraging the strategic placement of the iodo and methoxy groups, medicinal chemists can systematically explore the structure-activity relationships and develop potent and selective drug candidates. The comparative analysis with established drugs like Axitinib and Pazopanib provides a clear rationale for the design of new derivatives. The provided synthetic and biological testing protocols offer a practical starting point for researchers to embark on the exploration of this promising chemical space. Future efforts should focus on the synthesis of a diverse library of analogs with modifications at the 3- and 6-positions and their subsequent evaluation in a panel of kinase assays and cancer cell lines to build a comprehensive SAR and identify lead compounds for further preclinical development.

References

  • BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
  • Cui, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2683. [Link]

  • Patel, R. V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1277-1304. [Link]

  • Rini, B. I., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, CMO.S11110. [Link]

  • BenchChem. (2025). Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis.
  • ACS Omega. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • National Cancer Institute. (2020). Pazopanib Shows Promise for Children, Adults with Soft Tissue Sarcomas. [Link]

  • Jones, R. L., et al. (2019). Pazopanib in advanced soft tissue sarcomas. Signal Transduction and Targeted Therapy, 4, 16. [Link]

  • Schöffski, P., et al. (2012). Pazopanib in advanced vascular sarcomas: an EORTC Soft Tissue and Bone Sarcoma Group (STBSG) retrospective analysis. Annals of Oncology, 23(11), 3007-3014. [Link]

  • Liu, Z., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(42), 25035-25046. [Link]

  • vTv Therapeutics. (2017). Trabectedin and pazopanib: an indirect comparison of their ability to treat LMS. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Use of 3-Iodo-6-methyl-5-nitro-1H-indazole in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
  • Organic Syntheses. (2020). 1H-Indazole-3-carbonitrile. [Link]

  • Semina, I. I., et al. (2016). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Pharmaceutical Chemistry Journal, 50(3), 179-182. [Link]

  • Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(4), 99-138. [Link]

  • BenchChem. (2025).
  • Morales-Camilo, L. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]

  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(6), 6924-6938. [Link]

  • Gaikwad, D. D., et al. (2011). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Der Pharma Chemica, 3(6), 485-489. [Link]

  • BenchChem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Pfizer Inc. (2006). Methods for preparing indazole compounds.
  • Kumar, A., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(52), 32837-32849. [Link]

  • BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers.

Sources

Safety Operating Guide

Navigating the Disposal of 6-Iodo-4-methoxy-1H-indazole: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust chemical handling and disposal protocols. It's not merely about regulatory compliance; it's about fostering a culture of safety and environmental stewardship that underpins groundbreaking research. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Iodo-4-methoxy-1H-indazole, ensuring the safety of your team and the integrity of your work.

The principles outlined here are grounded in established safety standards and best practices for chemical waste management.[1][2][3] The causality behind each step is explained to empower you, the researcher, to make informed decisions.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, its structure as a halogenated indazole derivative warrants a cautious approach. Structurally similar compounds are known to be irritating to the eyes, skin, and respiratory system, and may be harmful if swallowed.[4][5]

Mandatory PPE for Handling and Disposal:

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6]

  • Skin Protection: An appropriate lab coat must be worn. Use chemically resistant gloves (such as nitrile or butyl rubber) and ensure they are inspected for integrity before each use.[7][8] Wear clothing that covers all exposed skin.[5]

  • Respiratory Protection: While no specific respiratory protection is mandated under normal use conditions with adequate ventilation, a NIOSH-approved respirator should be used if dusts are generated or if working in an area with insufficient ventilation.[4][5][7]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound. Under the Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous waste.[9][10] Therefore, all waste streams containing this compound must be treated as hazardous waste.

The cardinal rule of chemical waste management is segregation.[1][2][11] Mixing incompatible waste streams can lead to dangerous chemical reactions. Waste containing this compound must be kept separate from:

  • Strong oxidizing agents and acid chlorides.[4][6]

  • Acids and bases.[1]

  • Non-halogenated organic solvents.

This segregation prevents unintended reactions and ensures that the waste can be managed safely by disposal professionals.[1]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a clear pathway for managing different types of waste generated from the use of this compound.

Protocol 1: Disposal of Unused or Expired Solid Chemical

  • Do Not Discard as Regular Trash: Solid this compound must never be disposed of in the general waste.

  • Containerize: Place the original container, with its label intact, into a larger, sealable, and clearly labeled hazardous waste container. If the original container is compromised, transfer the solid into a new, compatible container.

  • Labeling: The outer container must be labeled with a hazardous waste tag as soon as the waste is added.[11][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date accumulation started

    • The primary hazards (e.g., "Irritant," "Toxic")

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12] The SAA must be under the control of laboratory personnel.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography.

  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled as "Halogenated Organic Solid Waste" and list "this compound" as a primary constituent. Affix a hazardous waste tag.

  • Storage: Keep the container sealed when not in use and store it in your lab's SAA.[11][12]

Protocol 3: Disposal of Contaminated Liquid Waste

This includes reaction mixtures, mother liquors, and solvent rinses containing this compound.

  • Segregation is Key: Use a dedicated waste container for halogenated organic liquid waste. Do not mix with non-halogenated solvents.

  • Container: Use a chemically-compatible, shatter-resistant container (plastic-coated glass or high-density polyethylene is recommended) with a secure, screw-top cap.[2][12]

  • Headspace: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[2]

  • Labeling: Label the container with a hazardous waste tag detailing all chemical constituents and their approximate percentages.

  • Storage: Store the container in secondary containment (such as a spill tray) within the SAA to prevent spills from spreading.[11]

Protocol 4: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) that can solubilize the compound.[11]

  • Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected and disposed of as halogenated liquid waste (see Protocol 3).[11]

  • Deface Label: After triple-rinsing, the original chemical label on the container must be completely removed or defaced.[2][11]

  • Final Disposal: The clean, defaced container can now be disposed of in the appropriate general waste or recycling stream for glass or plastic.

Part 4: Data Presentation and Visualization

To simplify these procedures, the following table summarizes the disposal pathways.

Waste TypeContainerDisposal PathwayKey Considerations
Unused/Expired Solid Original or compatible, sealed container within a larger labeled waste drum.Hazardous Waste ContractorDo not mix with other chemicals. Keep original label visible.
Contaminated Solids Lined, sealed, and labeled hazardous waste container.Hazardous Waste ContractorFor items like gloves, paper towels, etc. Label as "Halogenated Organic Solid Waste".
Contaminated Liquids Labeled, sealed, compatible solvent waste container (e.g., HDPE).Hazardous Waste ContractorSegregate from non-halogenated waste. List all components on the label. Store in secondary containment.
Empty Containers N/AGeneral Waste / RecyclingMust be triple-rinsed. Rinsate is hazardous waste. Original label must be defaced.[2][11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste generated in your laboratory.

G Figure 1: Disposal Decision Workflow for this compound start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No unused_solid Unused/Expired Solid Chemical is_solid->unused_solid Yes, pure chemical contaminated_solid Contaminated Solid (Gloves, Paper, etc.) is_solid->contaminated_solid Yes, labware is_container Is it an empty container? is_liquid->is_container No liquid_waste Contaminated Liquid (Solvents, Solutions) is_liquid->liquid_waste Yes triple_rinse Triple-Rinse Container is_container->triple_rinse Yes hazardous_pickup Store in SAA for Professional Disposal is_container->hazardous_pickup No (Error Condition) collect_solid Collect in Labeled Halogenated Solid Waste Container unused_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container (with Secondary Containment) liquid_waste->collect_liquid collect_solid->hazardous_pickup collect_liquid->hazardous_pickup rinsate_to_liquid Collect Rinsate as Halogenated Liquid Waste triple_rinse->rinsate_to_liquid deface_label Deface Original Label triple_rinse->deface_label rinsate_to_liquid->collect_liquid dispose_general Dispose as General Waste/Recycling deface_label->dispose_general

Figure 1: Disposal Decision Workflow
Part 5: Final Disposal and Record Keeping

The ultimate disposal of hazardous waste must be conducted by a licensed and reputable professional disposal service.[1] These services are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations, often using methods like high-temperature incineration for halogenated compounds.[3][13]

Maintain meticulous records of your hazardous waste. Keep copies of all waste manifests provided by your disposal vendor. This documentation is crucial for regulatory compliance and demonstrates your laboratory's commitment to responsible chemical management.

By adhering to these protocols, you not only ensure the safety of your laboratory personnel but also contribute to the broader mission of responsible scientific research.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Labor
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Technical Resource Document: Treatment Technologies for Halogen
  • 6-Iodo-1H-indazole - Safety Data Sheet. Fisher Scientific. (2010, August 27).
  • 3-CHLORO-6-IODO-4-METHOXY (1H)
  • Iodine in Workplace
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet - Indazole. (2021, December 24). Fisher Scientific.
  • EPA Hazardous Waste Codes.
  • Iodine.
  • 6-IODO-4-METHOXY (1H)INDAZOLE (Cas 885523-20-6). Parchem.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • 3-IODO-6-METHOXY-4-METHYL (1H)INDAZOLE - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.

Sources

Mastering the Safe Handling of 6-Iodo-4-methoxy-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. The introduction of novel compounds like 6-Iodo-4-methoxy-1H-indazole into your workflows demands a meticulous approach to safety and handling. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for managing this halogenated indazole derivative, ensuring both operational excellence and a secure laboratory environment.

I. Hazard Assessment and Core Principles

Understanding the potential risks is the first step in mitigating them. Based on analogous compounds, this compound should be treated as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity, Oral Harmful if swallowed[1].
Skin Corrosion/Irritation Causes skin irritation[1].
Serious Eye Damage/Irritation Causes serious eye irritation[1].
Specific Target Organ Toxicity May cause respiratory irritation[1].

The operational imperative is to prevent exposure through inhalation, ingestion, or skin and eye contact. This is achieved through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and stringent handling procedures.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound, with the rationale explained to instill a deeper understanding of the "why" behind each piece of equipment.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use[2].
Eyes Safety glasses with side shields or gogglesEssential for providing protection against splashes and airborne particles[2].
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during transfer or solution preparation[2].
Body Laboratory coatA standard lab coat is required to protect against accidental skin contact with the compound[2].
Respiratory NIOSH-approved respiratorRequired when handling the solid powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment[2].

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol is critical for minimizing risk. This plan details the necessary steps from preparation to post-handling procedures.

A. Preparation and Engineering Controls:

  • Fume Hood Verification: All manipulations of solid this compound must be conducted within a certified chemical fume hood to control and minimize inhalation exposure[2].

  • Gather Materials: Before commencing work, ensure all necessary PPE is available and in good condition. Also, have all required laboratory equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

B. Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Avoiding Dust Formation: When handling the solid material, use appropriate tools such as spatulas to carefully transfer the compound. Avoid any actions that could generate dust[2][3].

  • Weighing and Transfer: If weighing the compound, do so within the fume hood or in a balance enclosure that provides containment.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

C. In Case of a Spill:

  • Evacuate: Immediately evacuate the immediate area of the spill.

  • Alert Personnel: Inform your supervisor and colleagues of the spill.

  • Controlled Cleanup: If the spill is small and you are trained in spill response, wear the appropriate PPE, including respiratory protection. Carefully sweep or scoop up the solid material, taking care to avoid generating dust, and place it into a clearly labeled, sealed container for disposal[2][4].

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Collection: All materials contaminated with this compound, including gloves, weigh boats, and any spilled material, must be collected in a designated, sealed, and clearly labeled hazardous waste container[3].

  • Regulatory Compliance: Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].

V. Workflow Visualization

To further clarify the procedural flow for safe handling and disposal, the following diagram illustrates the key decision points and actions.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Verify Fume Hood Verify Fume Hood Gather PPE and Materials Gather PPE and Materials Verify Fume Hood->Gather PPE and Materials Locate Emergency Equipment Locate Emergency Equipment Gather PPE and Materials->Locate Emergency Equipment Don PPE Don PPE Locate Emergency Equipment->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Avoid Dust Avoid Dust Handle in Fume Hood->Avoid Dust Spill? Spill? Avoid Dust->Spill? Collect Contaminated Materials Collect Contaminated Materials Seal and Label Waste Container Seal and Label Waste Container Collect Contaminated Materials->Seal and Label Waste Container Follow Regulations Follow Regulations Seal and Label Waste Container->Follow Regulations End End Follow Regulations->End Start Start Start->Verify Fume Hood Spill?->Collect Contaminated Materials No Evacuate and Alert Evacuate and Alert Spill?->Evacuate and Alert Yes Controlled Cleanup Controlled Cleanup Evacuate and Alert->Controlled Cleanup Controlled Cleanup->Collect Contaminated Materials

Caption: Workflow for Safe Handling and Disposal of this compound.

By integrating these detailed protocols and the underlying scientific rationale into your laboratory's standard operating procedures, you can confidently and safely advance your research and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-4-methoxy-1H-indazole
Reactant of Route 2
6-Iodo-4-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.